3-Methyl-2-oxobutanoic acid
描述
alpha-Ketoisovaleric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
a-Ketoisovaleric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Drosophila melanogaster, Aloe africana, and other organisms with data available.
Alpha-ketoisovaleric acid is a branched chain organic acid which is a precursor to leucine and valine synthesis. It is also a degradation product from valine. The enzyme dihydroxy-acid dehydratase catalyzes the fourth step in the biosynthesis of isoleucine and valine, through the dehydration of 2, 3-dihydroxy-isovaleic acid into alpha-ketoisovaleric acid.
Alpha-Ketoisovaleric acid is a metabolite found in or produced by Saccharomyces cerevisiae.
RN given refers to parent cpd
Structure
2D Structure
3D Structure
属性
IUPAC Name |
3-methyl-2-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3(2)4(6)5(7)8/h3H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKABHOOEWYVLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3715-29-5 (hydrochloride salt), 51828-94-5 (calcium salt) | |
| Record name | alpha-Ketoisovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6061078 | |
| Record name | 2-Ketoisovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Pale yellow liquid; fruity aroma | |
| Record name | alpha-Ketoisovaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000019 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-Methyl-2-oxobutanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/460/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water, Soluble (in ethanol) | |
| Record name | 3-Methyl-2-oxobutanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/460/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.115-1.120 | |
| Record name | 3-Methyl-2-oxobutanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/460/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
759-05-7 | |
| Record name | 3-Methyl-2-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=759-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Ketoisovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Ketoisovalerate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04074 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Butanoic acid, 3-methyl-2-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ketoisovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-oxobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-2-OXOBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34P71D50E0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | alpha-Ketoisovaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000019 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
31.5 °C | |
| Record name | alpha-Ketoisovalerate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04074 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | alpha-Ketoisovaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000019 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Biosynthesis of 3-Methyl-2-oxobutanoic Acid from Valine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-oxobutanoic acid, also known as α-ketoisovalerate, is a critical branched-chain α-keto acid that serves as an intermediate in the metabolic pathway of the essential amino acid valine.[1] The biosynthesis of this keto acid from valine is a crucial transamination reaction that represents the initial and reversible step in valine catabolism.[2][3] This reaction is a key node in amino acid metabolism, connecting the pool of branched-chain amino acids (BCAAs) with other metabolic pathways. The primary enzyme responsible for this conversion is the branched-chain amino acid aminotransferase (BCAT), which facilitates the transfer of an amino group from valine to an α-keto acid acceptor, typically α-ketoglutarate.[4][5] Understanding the intricacies of this biosynthetic step is vital for research into various metabolic disorders, including maple syrup urine disease (MSUD), where the subsequent catabolic step is impaired, leading to the accumulation of branched-chain amino acids and their corresponding keto acids.[6] Furthermore, the regulation of BCAT activity has implications for nitrogen homeostasis and neurotransmitter synthesis in the brain.[4][7]
The Core Biosynthetic Pathway: Transamination of Valine
The synthesis of this compound from valine is a single-step reversible reaction catalyzed by branched-chain amino acid aminotransferase (BCAT).[2][8] This enzyme exists in two isoforms in mammals: a cytosolic form (BCATc or BCAT1) and a mitochondrial form (BCATm or BCAT2).[4][5] While BCATm is widely distributed across various tissues, BCATc expression is more restricted, with notable activity in the brain.[5][9]
The overall reaction is as follows:
L-Valine + α-Ketoglutarate ⇌ this compound + L-Glutamate
This transamination reaction is crucial for the catabolism of valine, as it prepares the carbon skeleton of the amino acid for further oxidation.[10] The reaction is reversible, and the direction is influenced by the relative concentrations of the substrates and products.[8]
Enzymatic Mechanism
The BCAT-catalyzed reaction proceeds via a ping-pong bi-bi kinetic mechanism, which is characteristic of many aminotransferases. The reaction can be broken down into two half-reactions:
-
First Half-Reaction: The amino group from L-valine is transferred to the pyridoxal 5'-phosphate (PLP) cofactor, which is covalently bound to a lysine residue in the active site of the enzyme. This results in the formation of this compound and pyridoxamine 5'-phosphate (PMP).
-
Second Half-Reaction: The amino group from PMP is then transferred to α-ketoglutarate, regenerating the PLP cofactor and producing L-glutamate.
Quantitative Data
The following table summarizes key quantitative data related to the enzymatic conversion of valine to this compound.
| Parameter | Enzyme | Organism/Tissue | Value | Reference |
| Kcat | Recombinant TlBCAT | Trichoderma longibrachiatum | 15.91 mM⁻¹s⁻¹ (for L-leucine) | [11] |
| Optimal pH | PsBCAT | Pseudomonas sp. | 8.5 | [11] |
| Optimal Temperature | PsBCAT | Pseudomonas sp. | 40 °C | [11] |
Note: Specific kinetic data for valine with human BCAT isoforms can vary and are subject to ongoing research. The provided data from related organisms and for similar substrates offers a comparative insight.
Experimental Protocols
Spectrophotometric Assay for Branched-Chain Amino Acid Aminotransferase (BCAT) Activity
This protocol describes a continuous 96-well plate spectrophotometric assay for measuring BCAT activity.[12]
Principle:
The transamination of a branched-chain amino acid (e.g., L-leucine, which is often used as a representative substrate) with α-ketoglutarate produces the corresponding α-keto acid. This α-keto acid is then reductively aminated back to the amino acid by leucine dehydrogenase in the presence of ammonia and NADH. The oxidation of NADH to NAD+ is monitored by the continuous decrease in absorbance at 340 nm.[12]
Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0
-
L-Leucine (or L-Valine) solution
-
α-Ketoglutarate solution
-
NADH solution
-
Leucine Dehydrogenase
-
Ammonium Chloride (NH₄Cl)
-
GTP (to inhibit glutamate dehydrogenase interference)[12]
-
Enzyme sample (e.g., tissue homogenate, purified BCAT)
Procedure:
-
Prepare a master mix containing the assay buffer, L-leucine, α-ketoglutarate, NADH, leucine dehydrogenase, NH₄Cl, and GTP.
-
Pipette the master mix into the wells of a 96-well microplate.
-
Initiate the reaction by adding the enzyme sample to each well.
-
Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
To account for background NADH oxidation, run a control reaction for each sample that lacks the leucine dehydrogenase.[12]
-
Calculate the rate of NADH oxidation by determining the linear rate of decrease in absorbance at 340 nm.
-
The specific activity of BCAT is calculated based on the rate of reaction and the amount of protein in the sample.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general workflow for the quantification of this compound in biological samples.
Principle:
α-Keto acids can be derivatized to form stable, UV-absorbing or fluorescent compounds that can be separated and quantified by reverse-phase HPLC. A common derivatizing agent is o-phenylenediamine (OPD), which reacts with α-keto acids to form quinoxalinol derivatives.
Reagents and Equipment:
-
Biological sample (e.g., plasma, cell culture media)
-
Internal standard (e.g., a structurally similar α-keto acid not present in the sample)
-
Deproteinizing agent (e.g., perchloric acid, trichloroacetic acid)
-
o-Phenylenediamine (OPD) solution
-
HPLC system with a UV or fluorescence detector
-
Reverse-phase C18 column
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
Add the internal standard to the sample.
-
Deproteinize the sample by adding a deproteinizing agent, followed by vortexing and centrifugation to pellet the precipitated proteins.
-
Collect the supernatant.
-
-
Derivatization:
-
Mix the supernatant with the OPD solution.
-
Incubate the mixture at an elevated temperature (e.g., 80-100°C) for a specific duration to allow for the derivatization reaction to complete.
-
Cool the reaction mixture to room temperature.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
Separate the derivatized keto acids using a suitable mobile phase gradient on a C18 column.
-
Detect the derivatives using a UV or fluorescence detector at the appropriate wavelength.
-
-
Quantification:
-
Identify the peak corresponding to the this compound derivative based on its retention time compared to a standard.
-
Quantify the concentration of this compound by comparing its peak area to that of the internal standard and a standard curve generated with known concentrations of the analyte.
-
Visualizations
Caption: Biosynthesis of this compound from L-valine.
Caption: Experimental workflow for this compound quantification.
References
- 1. α-Ketoisovaleric acid - Wikipedia [en.wikipedia.org]
- 2. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Branched-chain amino acid aminotransferase - Wikipedia [en.wikipedia.org]
- 5. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Branched-chain amino acids: enzyme and substrate regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research progress on branched-chain amino acid aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A continuous 96-well plate spectrophotometric assay for branched-chain amino acid aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence of Alpha-Ketoisovaleric Acid in Foods: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-ketoisovaleric acid, a branched-chain alpha-keto acid derived from the catabolism of the essential amino acid valine, is a naturally occurring compound in various biological systems. While its role in metabolic pathways and its accumulation in certain genetic disorders are well-documented, its natural presence in common foodstuffs is less comprehensively understood. This technical guide provides an in-depth overview of the current knowledge on the natural occurrence of alpha-ketoisovaleric acid in foods. It summarizes available quantitative data, details experimental protocols for its detection and quantification in food matrices, and explores its metabolic fate and potential signaling pathways upon ingestion. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the physiological effects of dietary compounds.
Introduction
Alpha-ketoisovaleric acid (α-KIVA), also known as 2-oxoisovaleric acid, is a key intermediate in the metabolic pathway of the branched-chain amino acid (BCAA) valine[1]. In healthy individuals, α-KIVA is efficiently converted to isobutyryl-CoA by the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex, a crucial step in energy production[2]. However, genetic defects in this enzyme complex lead to the accumulation of α-KIVA and other branched-chain keto acids, resulting in the metabolic disorder known as Maple Syrup Urine Disease (MSUD)[1].
Beyond its role in inherited metabolic diseases, the natural presence of α-KIVA in the human diet is of growing interest. As a metabolite of an essential amino acid, its ingestion may have physiological effects that are not yet fully understood. This guide aims to consolidate the available scientific information on the natural occurrence of α-KIVA in various food sources, providing a foundation for further research into its nutritional and pharmacological significance.
Natural Occurrence and Quantitative Data in Foods
Alpha-ketoisovaleric acid is a natural constituent of various foodstuffs, arising from the metabolic processes of plants and animals. However, comprehensive quantitative data across a wide range of foods is limited. The following tables summarize the currently available information on the presence and concentration of α-KIVA in different food categories. It is important to note that the concentration of α-KIVA can be influenced by factors such as the specific cultivar, ripeness, processing, and storage conditions of the food.
Table 1: Reported Presence of Alpha-Ketoisovaleric Acid in Plant-Based Foods
| Food Item | Part | Method of Detection | Reference |
| Common Beet | Root | Not specified | --INVALID-LINK-- |
| Endive | Leaves | Not specified | --INVALID-LINK-- |
| Lettuce | Leaves | Not specified | --INVALID-LINK-- |
| Rocket Salad | Leaves | Not specified | --INVALID-LINK-- |
| Spinach | Leaves | Not specified | --INVALID-LINK-- |
| Swiss Chard | Leaves | Not specified | --INVALID-LINK-- |
| Garden Cress | Leaves | Not specified | --INVALID-LINK-- |
| Swamp Cabbage | Not specified | Not specified | --INVALID-LINK-- |
| Strawberry | Leaves | Paper Chromatography | --INVALID-LINK-- |
| Potato | Tubers (washed slices) | Paper Chromatography | --INVALID-LINK-- |
| Peas | Seeds | Paper Chromatography | --INVALID-LINK-- |
Table 2: Quantitative Data of Alpha-Ketoisovaleric Acid in Meat Products
| Food Item | Concentration Range (mg/kg of defatted and freeze-dried meat) | Method of Detection | Reference |
| Pork Meat | Low (not explicitly quantified) | LC-MS/MS | --INVALID-LINK-- |
| Iberian Ham | Increased concentration compared to pork meat (not explicitly quantified) | LC-MS/MS | --INVALID-LINK-- |
Note: The authors of the study on pork and Iberian ham did not provide specific quantitative values for α-ketoisovaleric acid, stating only its presence and relative increase in the cured product.
Experimental Protocols for Quantification in Food Matrices
The accurate quantification of α-KIVA in complex food matrices requires robust analytical methodologies. The following sections outline generalized protocols for the extraction and analysis of α-KIVA from plant and animal tissues, based on established scientific literature.
Extraction of Alpha-Keto Acids from Plant Tissues
This protocol is adapted from the critical study by Isherwood and Niavis (1956) on the extraction of α-keto acids from plant materials.
Objective: To extract α-keto acids from plant tissues for subsequent analysis.
Materials:
-
Plant tissue (e.g., leaves, roots, fruits)
-
Boiling 80% (v/v) ethanol
-
Cation-exchange resin (e.g., Zeo-Karb 225, H+ form)
-
Anion-exchange resin (e.g., De-Acidite E, acetate form)
-
2,4-dinitrophenylhydrazine (DNPH) solution (0.1% in 2 N HCl)
-
Ethyl acetate
-
Sodium bicarbonate solution (10% w/v)
-
Hydrochloric acid (2 N)
Procedure:
-
Sample Homogenization: Rapidly homogenize a known weight of fresh plant tissue in boiling 80% ethanol to inactivate enzymes.
-
Extraction: Continue the extraction with boiling ethanol for a defined period.
-
Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure.
-
Ion-Exchange Chromatography:
-
Pass the concentrated extract through a column of cation-exchange resin to remove amino acids.
-
Subsequently, pass the eluate through a column of anion-exchange resin to adsorb the organic acids, including α-keto acids.
-
Wash the anion-exchange column with water.
-
Elute the organic acids with a suitable buffer or acid.
-
-
Derivatization (for colorimetric or chromatographic analysis):
-
React the eluate containing the α-keto acids with DNPH solution to form 2,4-dinitrophenylhydrazones.
-
Extract the hydrazones into ethyl acetate.
-
Separate the keto acid hydrazones from neutral hydrazones by extraction with sodium bicarbonate solution.
-
Acidify the bicarbonate solution with HCl and re-extract the keto acid hydrazones into ethyl acetate.
-
-
Analysis: The resulting solution of 2,4-dinitrophenylhydrazones can be analyzed by paper chromatography (as in the original method) or more modern techniques like HPLC.
Workflow for extracting α-keto acids from plant tissues.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the quantification of α-KIVA in food extracts. Derivatization is necessary to increase the volatility of the keto acid for GC analysis.
Objective: To quantify α-KIVA in a prepared food extract.
Materials:
-
Food extract (obtained from a procedure similar to 3.1, but may require further cleanup)
-
Internal standard (e.g., a stable isotope-labeled α-KIVA)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Pyridine
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Take a known volume of the food extract and evaporate it to dryness under a stream of nitrogen.
-
Add a known amount of the internal standard.
-
-
Derivatization:
-
Add pyridine to dissolve the residue.
-
Add the derivatization agent (e.g., BSTFA + 1% TMCS).
-
Heat the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to form trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
GC Conditions:
-
Injector Temperature: e.g., 250°C
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, using characteristic ions for α-KIVA-TMS and its internal standard.
-
-
-
Quantification:
-
Generate a calibration curve using standard solutions of α-KIVA with the internal standard.
-
Calculate the concentration of α-KIVA in the sample based on the peak area ratio of the analyte to the internal standard.
-
Workflow for the quantification of α-KIVA by GC-MS.
Metabolic Fate and Signaling Pathways
Upon ingestion, α-KIVA is absorbed and enters the systemic circulation. Its primary metabolic fate is its conversion back to valine via transamination or its irreversible oxidative decarboxylation by the BCKDH complex, primarily in the liver and muscle tissues.
Branched-Chain Amino Acid Catabolism
The catabolism of valine, and thus the metabolism of α-KIVA, is a critical pathway for energy production. The initial step is the reversible transamination of valine to α-KIVA, catalyzed by branched-chain aminotransferases (BCATs). Subsequently, the BCKDH complex catalyzes the oxidative decarboxylation of α-KIVA to isobutyryl-CoA, which then undergoes further reactions to eventually enter the citric acid cycle as succinyl-CoA.
Simplified metabolic pathway of α-KIVA.
Potential Signaling Roles
The direct signaling roles of dietary α-KIVA at normal physiological concentrations are not yet well-established. However, some evidence suggests potential interactions with metabolic and neuronal pathways:
-
Metabolic Regulation: Studies have shown that oral administration of α-KIVA can influence the plasma levels of other amino acids and keto acids, suggesting a role in systemic metabolic regulation[3].
-
Neuronal Effects: At high, pathological concentrations, such as those seen in MSUD, α-KIVA has been shown to be neurotoxic. Research in animal models suggests that at these high levels, it may induce convulsions through mechanisms involving GABAergic and glutamatergic systems. However, the relevance of these findings to normal dietary intake is unclear.
Further research is needed to elucidate the specific signaling cascades that may be modulated by dietary α-KIVA.
Conclusion
Alpha-ketoisovaleric acid is a naturally occurring metabolite found in a variety of plant and animal-based foods. While its presence is documented, there is a significant lack of comprehensive quantitative data across different food groups. The analytical methods for its quantification, primarily based on chromatography coupled with mass spectrometry, are well-established for biological fluids and can be adapted for food matrices. The primary metabolic role of ingested α-KIVA is its integration into the branched-chain amino acid catabolism pathway for energy production. Its potential as a direct signaling molecule at physiological dietary concentrations remains an area for future investigation. This technical guide provides a summary of the current state of knowledge and highlights the need for further research to fully understand the nutritional and physiological impact of dietary alpha-ketoisovaleric acid.
References
- 1. a-Ketoisovaleric Acid | Rupa Health [rupahealth.com]
- 2. a-Ketoisovaleric Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Estimation of α-keto acids in plant tissue: a critical study of various methods of extraction as applied to strawberry leaves, washed potato slices and peas - PMC [pmc.ncbi.nlm.nih.gov]
enzymatic conversion of valine to alpha-ketoisovaleric acid
An In-Depth Technical Guide to the Enzymatic Conversion of Valine to α-Ketoisovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the enzymatic conversion of the essential amino acid L-valine into its corresponding α-keto acid, α-ketoisovaleric acid (also known as 2-ketoisovalerate). This reaction represents the initial and rate-limiting step in the valine catabolic pathway. Understanding the mechanisms, kinetics, and methodologies associated with this conversion is critical for research in metabolic diseases, drug development targeting amino acid metabolism, and biotechnology.
Biochemical Pathway and Mechanism
The conversion of L-valine to α-ketoisovaleric acid is primarily a reversible transamination reaction.[1] This process involves the transfer of the α-amino group from valine to an α-keto acid acceptor.
Key Enzymes: Branched-Chain Aminotransferases (BCATs)
This reaction is catalyzed by a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes known as branched-chain aminotransferases (BCATs). In mammals, two principal isozymes exist with distinct cellular localizations:
-
Cytosolic BCAT (BCATc or BCAT1): Found predominantly in the central nervous system.
-
Mitochondrial BCAT (BCATm or BCAT2): Widely distributed in most tissues, playing a significant role in nitrogen metabolism and the catabolism of branched-chain amino acids (BCAAs) in peripheral tissues like skeletal muscle.
The catabolism of all three BCAAs (valine, leucine, and isoleucine) is initiated by these enzymes, converting them into their respective branched-chain α-keto acids (BCKAs).
Reaction Mechanism
BCATs operate via a Ping-Pong Bi-Bi kinetic mechanism. The process occurs in two distinct half-reactions:
-
First Half-Reaction: L-valine binds to the enzyme's active site. Its amino group is transferred to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing the product, α-ketoisovaleric acid.
-
Second Half-Reaction: An α-keto acid acceptor (most commonly α-ketoglutarate) binds to the enzyme. The amino group from PMP is then transferred to the α-keto acid, forming a new amino acid (glutamate) and regenerating the PLP cofactor, returning the enzyme to its initial state.
The overall reversible reaction is as follows: L-Valine + α-Ketoglutarate ⇌ α-Ketoisovaleric Acid + L-Glutamate
Signaling Pathway Diagram
The following diagram illustrates the core transamination reaction catalyzed by BCAT.
References
An In-depth Technical Guide to 3-Methyl-2-oxobutanoic Acid: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-oxobutanoic acid, also known as α-ketoisovaleric acid, is a key intermediate in the metabolism of branched-chain amino acids (BCAAs), particularly valine.[1][2] Its accumulation is a hallmark of the genetic disorder Maple Syrup Urine Disease (MSUD), making it a critical biomarker and a subject of significant interest in metabolic research and drug development.[3][4] This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, presents relevant experimental methodologies, and visualizes its central role in BCAA metabolism.
Chemical and Physical Properties
This compound is a branched-chain alpha-keto acid with a distinct fruity aroma.[5][6] It exists as a solid at room temperature and is soluble in water and ethanol.[5][7]
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C5H8O3 | [5] |
| Molecular Weight | 116.11 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Synonyms | α-Ketoisovaleric acid, 2-Oxoisovaleric acid | [5] |
| CAS Number | 759-05-7 | [5] |
| Physical Description | Solid, Pale yellow liquid; fruity aroma | [5] |
| Melting Point | 31.5 °C | [5][7] |
| Boiling Point | 170.5 °C | [5][7] |
| Density | 1.115 - 1.120 g/cm³ | [5] |
| Water Solubility | Soluble | [5] |
| Ethanol Solubility | Soluble | [5] |
Table 2: Spectroscopic and Physicochemical Data for this compound
| Property | Value | Source(s) |
| Refractive Index | 1.436 - 1.446 | [5] |
| pKa (Predicted) | 2.57 ± 0.54 | [7] |
| XLogP3 | 0.7 | [5] |
| Flash Point | 71 °C | [8] |
Stability and Storage
The stability of this compound is a critical consideration for its handling and analysis in research and clinical settings.
Storage Conditions
For long-term stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[8] Recommended storage temperatures are typically between 2-8°C.[9] For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is advised to prevent degradation from repeated freeze-thaw cycles.[10]
Reactivity and Incompatible Materials
Information regarding the specific reactivity of this compound is limited in the provided search results. However, as a keto acid, it may be incompatible with strong oxidizing agents. No hazardous decomposition products have been reported under normal conditions.[8]
Experimental Protocols
Determination of Melting Point
A standard capillary melting point apparatus can be used. A small, dry sample of this compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance starts to melt to when it becomes completely liquid is recorded as the melting point.
Determination of Boiling Point
The boiling point can be determined using a distillation apparatus. The compound is heated in a flask connected to a condenser. The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point.
Quantification by Chromatography
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the quantification of this compound in biological and other matrices.
-
HPLC: A reversed-phase C18 column is typically used with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is often performed using a UV detector.
-
GC-MS: The sample is first derivatized to increase its volatility. The derivatized analyte is then separated on a GC column and detected by a mass spectrometer, which provides both quantification and structural information.
Signaling Pathway: Branched-Chain Amino Acid Metabolism and Maple Syrup Urine Disease (MSUD)
This compound is a central metabolite in the catabolism of the branched-chain amino acid valine. A deficiency in the branched-chain α-ketoacid dehydrogenase (BCKDH) complex leads to the accumulation of this compound and other branched-chain α-keto acids, resulting in Maple Syrup Urine Disease (MSUD).
Caption: Catabolism of Valine and the metabolic block in MSUD.
Experimental Workflow: Quantification of this compound in Biological Samples
The following diagram illustrates a typical workflow for the analysis of this compound in biological samples such as plasma or urine, which is crucial for the diagnosis and monitoring of MSUD.
Caption: Workflow for analyzing this compound.
References
- 1. chembk.com [chembk.com]
- 2. google.com [google.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Metabolism - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Buy this compound | 759-05-7 [smolecule.com]
- 7. This compound | C5H8O3 | CID 49 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
The Discovery and Early History of Alpha-Ketoisovaleric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-ketoisovaleric acid, systematically known as 3-methyl-2-oxobutanoic acid, is a pivotal branched-chain alpha-keto acid (BCKA) that holds a central position in cellular metabolism. As the keto analogue of the essential amino acid valine, it serves as a critical intermediate in both the biosynthesis of pantothenic acid (Vitamin B5) and the catabolic pathway of valine.[1] Its accumulation in the body is a hallmark of the genetic disorder Maple Syrup Urine Disease (MSUD), making it a significant molecule in the study of inborn errors of metabolism.[2][3] This technical guide provides an in-depth exploration of the discovery and history of alpha-ketoisovaleric acid, detailing the early synthetic methods, the elucidation of its metabolic roles, and the analytical techniques that enabled its study.
The Dawn of Alpha-Keto Acid Chemistry: A Historical Context
The journey to understanding alpha-ketoisovaleric acid began with the broader exploration of alpha-keto acids in the late 19th and early 20th centuries. A foundational moment in this field was the first synthesis of the simplest alpha-keto acid, pyruvic acid, by the German chemist Emil Erlenmeyer in 1881. This pioneering work laid the groundwork for the synthesis and characterization of other members of this important class of organic compounds. The early 20th century saw a surge in the development of synthetic methodologies for alpha-keto acids, driven by a growing interest in their biological significance.
The First Synthesis of Alpha-Ketoisovaleric Acid
While a single, definitive "discovery" paper for the very first synthesis of alpha-ketoisovaleric acid is not readily apparent in historical records, early 20th-century organic chemistry literature details various methods that were applied to the synthesis of branched-chain alpha-keto acids. Among the earliest and most significant contributions were the multi-step chemical syntheses involving the hydrolysis of azlactones and the reaction of Grignard reagents with diethyloxamates. These methods, though often complex and yielding modest outputs by modern standards, were instrumental in providing the first pure samples of alpha-ketoisovaleric acid for chemical and biological investigation.
Elucidating the Metabolic Significance
The biological importance of alpha-ketoisovaleric acid came into sharp focus with the groundbreaking research on vitamins and amino acid metabolism in the mid-20th century.
A Precursor to Pantothenic Acid (Vitamin B5)
A major breakthrough in understanding the role of alpha-ketoisovaleric acid was the discovery of its function as a precursor in the biosynthesis of pantothenic acid (Vitamin B5).[4] Pantothenic acid, itself discovered in the 1930s, was identified as an essential nutrient. Subsequent research into its biosynthetic pathway revealed that alpha-ketoisovaleric acid undergoes enzymatic conversion to pantoate, a key intermediate in the formation of pantothenic acid. This discovery solidified the importance of alpha-ketoisovaleric acid in fundamental cellular processes.
An Intermediate in Valine Metabolism
Concurrent with the research on pantothenic acid, the metabolic pathways of essential amino acids were being meticulously mapped out. It was established that the catabolism of the branched-chain amino acid valine proceeds through its transamination to form alpha-ketoisovaleric acid. This reversible reaction, catalyzed by branched-chain amino acid aminotransferase, positions alpha-ketoisovaleric acid at a critical crossroads in amino acid metabolism.
Further catabolism of alpha-ketoisovaleric acid is mediated by the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex, a multi-enzyme complex that catalyzes the oxidative decarboxylation of all three branched-chain alpha-keto acids. The discovery and characterization of the BCKDH complex was a landmark achievement in biochemistry, revealing a key regulatory point in amino acid metabolism.
The Link to Maple Syrup Urine Disease (MSUD)
The clinical significance of alpha-ketoisovaleric acid was tragically highlighted with the identification of Maple Syrup Urine Disease (MSUD).[2][3][5] This rare, autosomal recessive inherited disorder is characterized by a deficiency in the BCKDH enzyme complex.[5] This enzymatic block leads to the accumulation of the branched-chain amino acids (leucine, isoleucine, and valine) and their corresponding alpha-keto acids, including alpha-ketoisovaleric acid, in the blood, urine, and cerebrospinal fluid.[2][3][5] The disease derives its name from the characteristic sweet odor of the urine, reminiscent of maple syrup, which is caused by the buildup of these metabolites.[3][5] The discovery of this connection firmly established alpha-ketoisovaleric acid as a key biomarker and a central player in the pathophysiology of this serious metabolic disease.
Early Experimental Protocols and Analytical Methods
The study of alpha-ketoisovaleric acid and its metabolic counterparts was heavily reliant on the development of innovative analytical techniques.
Paper Chromatography
The advent of paper chromatography in the 1940s, pioneered by Archer Martin and Richard Synge, revolutionized the separation and identification of amino acids and their derivatives.[6][7] This technique, elegant in its simplicity, allowed for the separation of complex biological mixtures on a sheet of filter paper. The differential partitioning of solutes between the stationary phase (the paper) and a mobile solvent phase enabled the resolution of compounds with very similar chemical structures. Early researchers meticulously developed various solvent systems to achieve the separation of alpha-keto acids, including alpha-ketoisovaleric acid, from other metabolites in biological samples like urine and blood.
Experimental Protocol: One-Dimensional Paper Chromatography for α-Keto Acid Separation (Conceptual Reconstruction)
-
Sample Preparation: A deproteinized biological sample (e.g., urine) was acidified. The α-keto acids were often converted to their 2,4-dinitrophenylhydrazone (DNPH) derivatives to make them colored and more easily visualized. This involved reacting the sample with a solution of 2,4-dinitrophenylhydrazine in an acidic medium.
-
Spotting: A small, concentrated spot of the DNPH derivative mixture was applied to a starting line drawn on a sheet of Whatman No. 1 filter paper.
-
Development: The paper was suspended in a sealed chromatography tank containing a solvent system, such as n-butanol-ethanol-water or n-butanol-acetic acid-water. The solvent was allowed to ascend the paper by capillary action for a defined period.
-
Visualization: After drying, the separated, colored spots of the DNPH derivatives of the α-keto acids were visualized.
-
Identification: The position of the unknown spots was compared to the positions of known standards run on the same chromatogram. The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, was calculated for identification.
Gas Chromatography
Later, in the mid-20th century, gas chromatography (GC) emerged as a more powerful and quantitative method for the analysis of volatile compounds.[8] For the analysis of non-volatile compounds like alpha-keto acids, derivatization techniques were developed to convert them into more volatile forms. These derivatives could then be separated and quantified with high sensitivity and resolution using a gas chromatograph.
Quantitative Data Summary
The following table summarizes key quantitative data related to alpha-ketoisovaleric acid.
| Parameter | Value | Reference |
| Molar Mass | 116.116 g/mol | [1] |
| Melting Point | 31.5 °C | [1] |
| Boiling Point | 170.5 °C | [1] |
Signaling Pathways and Experimental Workflows
The metabolic pathways involving alpha-ketoisovaleric acid are fundamental to cellular biochemistry. The following diagrams, rendered in DOT language, illustrate these key processes.
Caption: Metabolic fate of alpha-ketoisovaleric acid.
Caption: Pathophysiology of Maple Syrup Urine Disease (MSUD).
Conclusion
The discovery and historical investigation of alpha-ketoisovaleric acid trace a significant arc in the development of modern biochemistry and metabolic medicine. From its early, challenging synthesis to its identification as a key player in fundamental metabolic pathways and a critical biomarker in a serious genetic disorder, the story of alpha-ketoisovaleric acid is a testament to the power of chemical and biological research. For today's researchers, scientists, and drug development professionals, a deep understanding of this molecule's history provides a valuable context for ongoing research into metabolic diseases, nutritional science, and the development of novel therapeutic interventions.
References
- 1. chromtech.com [chromtech.com]
- 2. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]
- 3. youtube.com [youtube.com]
- 4. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. History of chromatography - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. The alpha-keto acids of branched-chain amino acids: simplified derivatization for physiological samples and complete separation as quinoxalinols by packed column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of 3-Methyl-2-oxobutanoic Acid in Microbial Metabolism: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-2-oxobutanoic acid, also known as α-ketoisovalerate, is a pivotal intermediate in microbial metabolism, primarily positioned at the crossroads of branched-chain amino acid (BCAA) biosynthesis and catabolism. Its strategic location in metabolic networks makes it a crucial precursor for a variety of essential biomolecules, including amino acids, fatty acids, and secondary metabolites with pharmaceutical relevance. Understanding the metabolic fate of this compound is therefore critical for advancements in metabolic engineering, synthetic biology, and drug discovery. This technical guide provides a comprehensive overview of the functions of this compound in microbial metabolism, detailed experimental protocols for its quantification, and a summary of quantitative data from engineered microbial systems.
Core Metabolic Functions of this compound
This compound is a key α-keto acid that serves as a central hub in the metabolism of branched-chain amino acids (BCAAs), namely valine, leucine, and isoleucine. Its primary functions are intrinsically linked to the anabolic and catabolic pathways of these essential amino acids.
Role in Valine Catabolism
In many microorganisms, the degradation of L-valine is initiated by a transamination reaction that converts it into this compound. This reaction is typically catalyzed by a branched-chain amino acid aminotransferase (BCAT), an enzyme that reversibly transfers the amino group from valine to an α-keto acid acceptor, commonly α-ketoglutarate, to form glutamate.
The subsequent step involves the oxidative decarboxylation of this compound to isobutyryl-CoA. This irreversible reaction is carried out by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a large multi-enzyme complex homologous to the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes. Isobutyryl-CoA then enters further downstream pathways to be ultimately converted into intermediates of central carbon metabolism, such as succinyl-CoA or propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.
Role in Leucine Biosynthesis
This compound is a direct precursor for the biosynthesis of L-leucine. The leucine biosynthetic pathway begins with the condensation of this compound with acetyl-CoA to form α-isopropylmalate, a reaction catalyzed by α-isopropylmalate synthase. This is followed by a series of reactions involving isomerization and oxidative decarboxylation to yield α-ketoisocaproate. The final step is a transamination reaction, again catalyzed by a branched-chain amino acid aminotransferase, where α-ketoisocaproate is converted to L-leucine.
This compound as a Precursor for Other Metabolites
Beyond its central role in BCAA metabolism, this compound serves as a precursor for the biosynthesis of other important microbial products.
Branched-Chain Fatty Acids
In many bacteria, particularly Gram-positive species like Staphylococcus aureus, this compound is a precursor for the synthesis of branched-chain fatty acids (BCFAs). These fatty acids are important components of the cell membrane and play a crucial role in maintaining membrane fluidity and adapting to environmental stresses such as temperature changes. The isobutyryl-CoA derived from the decarboxylation of this compound serves as a primer for the fatty acid synthase system to produce iso-even-numbered fatty acids.
Secondary Metabolites
The CoA-thioesters derived from this compound, such as isobutyryl-CoA, can be utilized by polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS) as building blocks for the synthesis of a wide array of secondary metabolites. These metabolites include many clinically important antibiotics and other bioactive compounds produced by actinomycetes and other microbial groups. The availability of these precursors can directly influence the yield and diversity of the secondary metabolites produced.
Regulation of this compound Metabolic Pathways
The metabolic pathways involving this compound are tightly regulated to ensure a balanced supply of branched-chain amino acids and their derivatives according to the cell's physiological needs. The primary regulatory mechanisms include feedback inhibition and transcriptional control of the key enzymes.
-
Feedback Inhibition: The enzymes involved in the leucine biosynthetic pathway are often subject to allosteric feedback inhibition by the end product, L-leucine. For instance, α-isopropylmalate synthase, the first enzyme in the pathway, is typically inhibited by L-leucine, thus controlling the flow of this compound towards leucine synthesis.
-
Transcriptional Regulation: The expression of the genes encoding the enzymes of BCAA metabolism is often regulated at the transcriptional level. In many bacteria, global regulators respond to the intracellular concentrations of BCAAs and modulate the expression of the relevant biosynthetic and catabolic operons. For example, in Bacillus subtilis, the global regulator CodY represses the expression of the BCAA biosynthetic genes in the presence of high intracellular concentrations of BCAAs.
Quantitative Data on this compound Production
Metabolic engineering efforts have focused on the overproduction of this compound in various microbial hosts, primarily for its potential as a precursor for biofuels and other valuable chemicals. The following table summarizes some of the reported production titers in engineered Escherichia coli strains.
| Strain | Genetic Modifications | Fermentation Conditions | Titer (g/L) | Yield (g/g glucose) | Reference |
| Engineered E. coli | CRISPRi-based dynamic regulation | Two-stage fermentation, 60 hours | 35.2 | Not Reported | |
| Engineered E. coli | Overexpression of L-amino acid oxidase from Corynebacterium glutamicum | Whole-cell bioconversion of L-valine (65 g/L), 25°C, pH 8.0 | 51 | Not Applicable | |
| Engineered E. coli | Gene deletions and plasmid-based overexpression | Shake flask fermentation, 26 hours | ~2.5 | Not Reported |
Experimental Protocols
Accurate quantification of this compound is essential for studying its metabolic roles and for optimizing its production in engineered strains. Below are detailed methodologies for its analysis using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF/MS).
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the sensitive detection and quantification of this compound in biological samples.
Sample Preparation (from microbial culture):
-
Centrifuge 1 mL of microbial culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.
-
Collect the supernatant (for extracellular analysis) and wash the cell pellet with a cold saline solution.
-
For intracellular analysis, lyse the cells using methods such as sonication or bead beating in a suitable extraction solvent (e.g., methanol/water mixture).
-
Centrifuge the cell lysate to remove debris.
-
To the supernatant or cell extract, add a known amount of an internal standard (e.g., a deuterated analog of the analyte).
-
Perform a protein precipitation step by adding a cold organic solvent like acetonitrile or methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
Derivatization:
-
To the dried extract, add a methoxylating agent (e.g., methoxyamine hydrochloride in pyridine) and incubate to protect the keto group.
-
Subsequently, add a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and incubate to derivatize the carboxyl group.
GC-MS Analysis:
-
GC Column: A non-polar column, such as a 5%-phenyl-95%-dimethylpolysiloxane capillary column, is typically used.
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature of around 300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Use electron impact (EI) ionization and operate in selected ion monitoring (SIM) mode for targeted quantification, monitoring characteristic ions of the derivatized analyte and internal standard.
Quantification by High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF/MS)
This method offers high sensitivity and selectivity for the analysis of this compound without the need for derivatization.
Sample Preparation:
-
Follow the same initial steps for sample collection and extraction as in the GC-MS protocol.
-
After protein precipitation and centrifugation, the supernatant can often be directly injected into the HPLC system after appropriate dilution.
HPLC-Q-TOF/MS Analysis:
-
HPLC Column: A reversed-phase C18 column is commonly used for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.
-
Flow Rate: Typical analytical flow rates are in the range of 0.2-0.5 mL/min.
-
MS Detection: Use electrospray ionization (ESI) in negative ion mode.
-
Mass Analyzer: Operate in full scan mode for qualitative analysis and targeted MS/MS mode for quantitative analysis, monitoring the precursor ion and specific product ions of this compound.
Visualizations of Pathways and Workflows
Diagrams of Metabolic Pathways
Caption: Central role of this compound in valine catabolism and leucine biosynthesis.
Diagram of Experimental Workflow
The Central Role of α-Ketoisovaleric Acid in the Metabolic Crossroads of Saccharomyces cerevisiae
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Alpha-ketoisovaleric acid (α-KIV), also known as 2-oxo-3-methylbutanoic acid, stands as a critical metabolic intermediate in the yeast Saccharomyces cerevisiae. Positioned at the intersection of amino acid biosynthesis and catabolism, α-KIV serves as the direct precursor to the essential branched-chain amino acid (BCAA) L-valine and is a key player in the synthesis of leucine. Furthermore, its degradation through the Ehrlich pathway gives rise to isobutanol, a significant fusel alcohol that influences the flavor and aroma profiles of fermented beverages and a biofuel candidate. Understanding the intricate metabolic pathways and regulatory networks governing α-KIV levels is paramount for advancements in metabolic engineering, drug discovery, and industrial biotechnology. This technical guide provides an in-depth exploration of the biosynthesis, degradation, and regulation of α-KIV in S. cerevisiae, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Biosynthesis of α-Ketoisovaleric Acid: The Valine Pathway
The synthesis of α-KIV is an integral part of the branched-chain amino acid biosynthesis pathway, primarily occurring within the mitochondria. The pathway commences with pyruvate and involves a series of enzymatic reactions catalyzed by enzymes encoded by the ILV genes.
The initial step, the condensation of two pyruvate molecules to form α-acetolactate, is catalyzed by acetolactate synthase (Ilv2p). This is followed by a combined isomerization and reduction step carried out by acetohydroxyacid reductoisomerase (Ilv5p) to yield α,β-dihydroxyisovalerate. The final step in α-KIV formation is the dehydration of α,β-dihydroxyisovalerate, a reaction catalyzed by dihydroxy-acid dehydratase (Ilv3p)[1].
Quantitative Data: Enzyme Kinetics
Precise kinetic parameters for all enzymes in the α-KIV biosynthesis pathway in S. cerevisiae are not exhaustively documented in single studies. However, data from various reports provide insights into their catalytic efficiencies.
| Enzyme (Gene) | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Notes |
| Acetolactate Synthase (Ilv2p) | Pyruvate | 8.6 - 18.1 | Not specified | Activity is stimulated by the regulatory subunit Ilv6p and is sensitive to feedback inhibition by valine.[2] |
| Branched-chain α-ketoacid Dehydrogenase Complex | α-Ketoisovalerate | 21 | 0.82 | This complex is involved in the degradation of α-KIV, not its biosynthesis.[3] |
Degradation of α-Ketoisovaleric Acid: The Ehrlich Pathway
The catabolism of α-KIV in S. cerevisiae proceeds via the Ehrlich pathway, leading to the production of isobutanol. This pathway is particularly active under conditions of nitrogen limitation when amino acids are utilized as a nitrogen source.
The first step is the decarboxylation of α-KIV to isobutyraldehyde. This reaction is primarily catalyzed by the broad-substrate-specificity 2-oxo-acid decarboxylase Aro10p, although other pyruvate decarboxylases (Pdc1p, Pdc5p, Pdc6p) can also contribute[4][5]. Subsequently, isobutyraldehyde is reduced to isobutanol by alcohol dehydrogenases (ADHs).
Quantitative Data: Enzyme Kinetics for Degradation
| Enzyme (Gene) | Substrate | K_m_ (mM) | V_max_ (nmol/min/mg protein) | Notes |
| Aro10p (S. cerevisiae) | Phenylpyruvate | 0.15 ± 0.01 | 21.7 ± 0.5 | Phenylpyruvate appears to be a preferred substrate for S. cerevisiae Aro10p.[5] |
| Aro10p (S. kudriavzevii) | Phenylpyruvate | 0.07 ± 0.005 | 6.95 ± 0.15 | Exhibits a broader substrate preference compared to the S. cerevisiae ortholog.[5] |
Regulation of α-Ketoisovaleric Acid Metabolism
The metabolic fate of α-KIV is tightly regulated at both the transcriptional and post-transcriptional levels, ensuring a balance between amino acid biosynthesis and catabolism.
Transcriptional Regulation: The primary transcriptional regulator of the BCAA biosynthesis pathway is the transcription factor Leu3p. The activity of Leu3p is modulated by α-isopropylmalate (α-IPM), an intermediate in the leucine biosynthesis pathway that is derived from α-KIV. In the presence of α-IPM, Leu3p acts as an activator of ILV gene expression.
Subcellular Localization: The enzymes involved in α-KIV metabolism are compartmentalized. The biosynthetic enzymes (Ilv2p, Ilv5p, Ilv3p) and the primary aminotransferase for valine synthesis (Bat1p) are located in the mitochondria. In contrast, the main aminotransferase for BCAA catabolism (Bat2p) and the decarboxylase Aro10p are cytosolic. This spatial separation plays a crucial role in directing the metabolic flux of α-KIV towards either anabolism or catabolism.
Visualizing the Metabolic Pathways
To provide a clear overview of the metabolic context of α-Ketoisovaleric acid, the following diagrams were generated using the DOT language.
Caption: Biosynthesis of α-Ketoisovaleric Acid in the Mitochondrion.
Caption: Degradation of α-Ketoisovaleric Acid in the Cytosol.
Experimental Protocols
Quenching and Extraction of Intracellular Metabolites
Objective: To rapidly halt metabolic activity and extract intracellular metabolites, including α-KIV, from S. cerevisiae for quantitative analysis.
Materials:
-
Yeast culture
-
Cold methanol (-40°C)
-
Boiling ethanol (75% v/v)
-
Centrifuge capable of reaching -20°C
-
Lyophilizer or vacuum concentrator
Protocol:
-
Quenching: Rapidly mix a known volume of yeast culture with 5 volumes of cold methanol (-40°C). This immediately stops enzymatic reactions.
-
Cell Pelleting: Centrifuge the quenched cell suspension at 5,000 x g for 5 minutes at -20°C.
-
Supernatant Removal: Carefully decant and discard the supernatant.
-
Extraction: Resuspend the cell pellet in a pre-heated solution of 75% ethanol at 80°C. Incubate at 80°C for 3 minutes, followed by immediate cooling on ice.
-
Cell Debris Removal: Centrifuge the extract at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Sample Preparation: Transfer the supernatant containing the intracellular metabolites to a new tube. Dry the extract using a lyophilizer or vacuum concentrator. The dried sample can be stored at -80°C until analysis.
Quantification of α-Ketoisovaleric Acid by HPLC with Fluorescence Detection
Objective: To quantify the concentration of α-KIV in yeast extracts using high-performance liquid chromatography (HPLC) following derivatization.
Materials:
-
Dried yeast extract
-
α-Ketoisovaleric acid standard
-
1,2-diamino-4,5-methylenedioxybenzene (DMB) derivatization reagent
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
Protocol:
-
Sample Reconstitution: Reconstitute the dried yeast extract in a known volume of ultrapure water.
-
Derivatization:
-
To 40 µL of the reconstituted extract or standard, add 40 µL of DMB solution.
-
Seal the reaction vessel and heat at 85°C for 45 minutes.
-
Cool the reaction on ice for 5 minutes.
-
Dilute the derivatized sample five-fold with a 65 mM NaOH solution to ensure a single peak for DMB-derivatized keto acids.[1]
-
-
HPLC Analysis:
-
Inject 25 µL of the derivatized sample onto the C18 column.
-
Use a mobile phase gradient suitable for separating the derivatized α-keto acids. A typical gradient might involve a mixture of methanol and water.
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths for the DMB derivatives.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the α-KIV standard.
-
Determine the concentration of α-KIV in the yeast extracts by comparing the peak areas to the standard curve.
-
Enzyme Assay for Ketol-Acid Reductoisomerase (Ilv5p)
Objective: To measure the enzymatic activity of ketol-acid reductoisomerase in yeast cell extracts.
Materials:
-
Yeast cell extract (prepared by methods such as glass bead disruption)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0)
-
NADPH
-
MgCl₂
-
α-Acetolactate (substrate)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Protocol:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, a known concentration of NADPH, and MgCl₂.
-
Enzyme Addition: Add a specific amount of the yeast cell extract to the reaction mixture and incubate for a few minutes at the desired temperature to allow for temperature equilibration.
-
Initiate Reaction: Start the reaction by adding a saturating concentration of the substrate, α-acetolactate.
-
Monitor Activity: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
Calculate Activity: The rate of NADPH oxidation is directly proportional to the activity of ketol-acid reductoisomerase. Calculate the specific activity (e.g., in µmol of NADPH oxidized per minute per milligram of protein).
Conclusion
Alpha-ketoisovaleric acid is a linchpin in the metabolic network of Saccharomyces cerevisiae, connecting the synthesis and degradation of essential branched-chain amino acids. Its metabolic flux is a critical determinant of cellular growth, protein synthesis, and the production of valuable biochemicals. The information and protocols provided in this guide offer a comprehensive resource for researchers and professionals seeking to understand and manipulate the metabolic pathways surrounding this key keto acid. Further research to elucidate the precise kinetic parameters of all enzymes in the α-KIV metabolic network under various physiological conditions will be invaluable for the development of more accurate metabolic models and the rational design of engineered yeast strains for a wide range of biotechnological applications.
References
- 1. Comparative functional genomics identifies an iron-limited bottleneck in a Saccharomyces cerevisiae strain with a cytosolic-localized isobutanol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Purification and characterization of the branched chain alpha-ketoacid dehydrogenase complex from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Structural Isomers of 3-Methyl-2-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key structural isomers of 3-methyl-2-oxobutanoic acid, a molecule with the chemical formula C₅H₈O₃. This document details the physicochemical properties, synthesis protocols, and biological significance of these isomers, presenting data in a structured format to facilitate comparison and further research.
Introduction
Structural isomers, compounds sharing the same molecular formula but differing in the connectivity of their atoms, often exhibit distinct chemical, physical, and biological properties. Understanding these differences is crucial in fields such as drug discovery, metabolomics, and materials science. This guide focuses on the prominent structural isomers of this compound, offering a technical resource for professionals in the scientific community. The isomers covered in this guide include various oxopentanoic acids and their cyclic counterparts, the angelica lactones.
Physicochemical Properties of Structural Isomers
The arrangement of functional groups and the carbon skeleton in these isomers significantly influences their physical and chemical characteristics. A summary of key quantitative data is presented below for easy comparison.
| Isomer Name | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | pKa | Water Solubility |
| This compound | This compound | 759-05-7 | 116.12 | 31.5 | 170.2 @ 760 mmHg | 1.125 | 2.57 | 400.6 g/L (20 °C) |
| 4-Oxopentanoic acid (Levulinic acid) | 4-Oxopentanoic acid | 123-76-2 | 116.12 | 33-35 | 245-246 | 1.134 @ 25°C | 4.65 | Soluble (675 g/L at 20°C)[1] |
| 3-Oxopentanoic acid | 3-Oxopentanoic acid | 10191-25-0 | 116.12 | 65-66 (decomp.) | 238.6 (Predicted) | 1.129 (Predicted) | 3.51 | Slightly soluble in Chloroform, DMSO, Methanol[2] |
| 2-Oxopentanoic acid | 2-Oxopentanoic acid | 1821-02-9 | 116.12 | 7-9 | 88-90 @ 12 mmHg | 1.110 @ 20°C | 2.65 | Soluble in DMSO (≥ 250 mg/mL)[3] |
| 3-Methyl-4-oxobutanoic acid | 3-Methyl-4-oxobutanoic acid | 5676-34-6 | 116.12 | - | - | - | - | - |
| α-Angelica lactone | 5-Methyl-2(3H)-furanone | 591-12-8 | 98.10 | 13-17 | 55-56 @ 12 mmHg | 1.092 @ 25°C | 4.3 | 5 g/100 mL (25 °C)[4] |
| β-Angelica lactone | 5-Methyl-2(5H)-furanone | 591-11-7 | 98.10 | - | - | - | - | 50 mg/mL in water at 15°C[] |
Note: Data for 3-Methyl-4-oxobutanoic acid is limited. Angelica lactones (C₅H₆O₂) are included as they are important cyclic isomers formed from levulinic acid.
Key Isomers: Synthesis and Biological Significance
4-Oxopentanoic Acid (Levulinic Acid)
Levulinic acid is a highly versatile platform chemical derived from the degradation of cellulose, making it a key player in the biorefinery concept.[6]
Experimental Protocol: Synthesis from Biomass
A common method for producing levulinic acid involves the acid-catalyzed hydrolysis of lignocellulosic biomass.[7]
-
Feedstock: Lignocellulosic biomass (e.g., wood, agricultural residues).
-
Catalyst: A strong acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[6]
-
Procedure:
-
The biomass is first subjected to hydrolysis to break down cellulose and hemicellulose into monomeric sugars (e.g., glucose, fructose).[7]
-
The resulting sugar solution is then heated in the presence of the acid catalyst.
-
The reaction proceeds through the dehydration of hexose sugars to 5-hydroxymethylfurfural (HMF), which is then rehydrated to form levulinic acid and formic acid.
-
The reaction is typically carried out at elevated temperatures and pressures in a continuous process.[6]
-
Levulinic acid is then separated from the mineral acid catalyst and purified, often by extraction and distillation.[6]
-
Biological Significance
While not a central metabolite in humans, some bacteria can utilize levulinic acid as a sole carbon source. The metabolic pathway in Pseudomonas putida has been elucidated and involves a seven-gene operon. This discovery opens avenues for metabolic engineering and the use of levulinic acid as a feedstock for bioconversions.
Logical Relationship of Levulinic Acid Synthesis from Glucose
Angelica Lactones (α and β)
Angelica lactones are cyclic esters (lactones) and are considered important derivatives and isomers in the context of levulinic acid chemistry. α-Angelica lactone is a butenolide that is functionally related to a but-3-en-4-olide and is a tautomer of β-angelica lactone.[4]
Experimental Protocol: Synthesis of α-Angelica Lactone
α-Angelica lactone can be prepared by the dry distillation of levulinic acid.[4]
-
Starting Material: Levulinic acid.
-
Procedure:
-
Levulinic acid is subjected to dry distillation, often under reduced pressure.
-
The heat promotes an intramolecular dehydration and cyclization reaction.
-
The resulting α-angelica lactone is collected as the distillate.
-
Experimental Protocol: Isomerization to β-Angelica Lactone
β-Angelica lactone can be obtained by the isomerization of α-angelica lactone.[8]
-
Starting Material: α-Angelica lactone.
-
Catalyst: A base.
-
Procedure:
-
α-Angelica lactone is treated with a base, which catalyzes the isomerization to the conjugated β-angelica lactone.
-
This results in an equilibrium mixture of the two isomers.
-
A pure fraction of β-angelica lactone can be challenging to obtain due to this equilibrium, but distillation of the mixture can yield a product enriched in the β-isomer.[8]
-
Biological Significance
α-Angelica lactone has been reported to act as a cancer chemopreventive agent.[9] It has been shown to increase the synthesis of glutathione and the activity of detoxification enzymes like glutathione-S-transferase in various tissues.[9]
Experimental Workflow for Angelica Lactone Synthesis
Other Oxopentanoic Acids
3-Oxopentanoic Acid and 2-Oxopentanoic Acid are other structural isomers of interest.
Synthesis of 3-Oxopentanoic Acid
One synthetic route to 3-oxopentanoic acid involves a Claisen condensation followed by oxidation.
-
Procedure Outline:
-
A Claisen condensation between a propanoate ester and an acetate ester can form a β-keto ester.
-
Subsequent hydrolysis and decarboxylation of the β-keto ester can yield a ketone.
-
Alternatively, specific synthetic routes are designed to yield the target 3-oxopentanoic acid.
-
Biological Significance of 2-Oxopentanoic Acid
2-Oxopentanoic acid, also known as α-ketovaleric acid, is a human metabolite and is classified as a short-chain keto acid.[3] It has been detected in various foods and is considered a secondary metabolite, which may have roles in defense or signaling.[3]
Conclusion
The structural isomers of this compound represent a diverse group of molecules with varied properties and applications. Levulinic acid stands out as a renewable platform chemical with significant industrial potential. The angelica lactones exhibit interesting biological activity, warranting further investigation for pharmaceutical applications. The other oxopentanoic acid isomers, while less studied, are also important components of the chemical space of C₅H₈O₃ and may hold untapped potential. This guide serves as a foundational resource to stimulate further research and development in these areas.
References
- 1. chembk.com [chembk.com]
- 2. 3-OxopentanoicAcid | 10191-25-0 [amp.chemicalbook.com]
- 3. 2-Oxopentanoic acid CAS#: 1821-02-9 [m.chemicalbook.com]
- 4. alpha-Angelica lactone | 591-12-8 [chemicalbook.com]
- 6. Levulinic acid - Wikipedia [en.wikipedia.org]
- 7. Catalytic Production of Levulinic Acid (LA) from Actual Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scalable synthesis and polymerisation of a β-angelica lactone derived monomer - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. alpha-Angelica lactone CAS#: 591-12-8 [m.chemicalbook.com]
An In-depth Technical Guide to the Core Physical and Chemical Properties of Alpha-Ketoisovaleric Acid
This technical guide provides a comprehensive overview of the physical and chemical properties of alpha-ketoisovaleric acid, tailored for researchers, scientists, and drug development professionals. The document details its metabolic significance, experimental protocols for its analysis, and its role in key signaling pathways.
Physical and Chemical Properties
Alpha-ketoisovaleric acid, also known as 3-methyl-2-oxobutanoic acid, is a keto acid that plays a crucial role in cellular metabolism.[1][2] It exists as a colorless or white solid or oil at room temperature.[1]
Quantitative Physical and Chemical Data
The following tables summarize the key quantitative data for alpha-ketoisovaleric acid.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Ketoisovaleric acid, α-Ketovaline | [1] |
| Chemical Formula | C5H8O3 | [1][3] |
| Molecular Weight | 116.116 g/mol | [1] |
| Melting Point | 31.5 °C (88.7 °F; 304.6 K) | [1] |
| Boiling Point | 170.5 °C (338.9 °F; 443.6 K) | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [4] |
| pKa (Strongest Acidic) | 3.37 | [5] |
| Water Solubility (Predicted) | 30.2 g/L | [3][5] |
| Appearance | Colorless or white solid or oil | [1] |
Stability and Reactivity
Alpha-ketoisovaleric acid is stable under normal conditions.[6] However, like many α-ketoacids, it is susceptible to decarboxylation, a reaction that results in the formation of isobutyraldehyde and carbon dioxide. It is incompatible with strong acids, strong bases, and strong oxidizing agents.[6]
Metabolic Significance and Signaling Pathways
Alpha-ketoisovaleric acid is a key intermediate in the catabolism of the branched-chain amino acid (BCAA) valine.[5][7] It is also a precursor in the biosynthesis of pantothenic acid (Vitamin B5). Dysregulation of its metabolism is associated with Maple Syrup Urine Disease (MSUD), a serious inherited metabolic disorder.[3][5]
Branched-Chain Amino Acid Catabolism
The degradation of valine involves the conversion to alpha-ketoisovaleric acid, which is then further metabolized.
Caption: Catabolism of Valine to Succinyl-CoA.
Pantothenate Biosynthesis
Alpha-ketoisovaleric acid serves as a precursor in the synthesis of pantothenic acid.
Caption: Biosynthesis of Pantothenate.
Experimental Protocols
Accurate quantification of alpha-ketoisovaleric acid is crucial for studying its metabolic roles. Below are detailed methodologies for its analysis in biological samples.
Quantification by HPLC with Fluorescence Detection
This method involves the derivatization of alpha-keto acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB) followed by HPLC analysis with fluorescence detection.[1]
Derivatization Protocol:
-
To 50 µL of the sample, add 200 µL of DMB solution (0.5 mg/mL in 1.4 M mercaptoethanol, 3.6 M acetic acid, and 0.2 M sodium hydrosulfite).
-
Incubate the mixture at 60°C for 50 minutes in the dark.
-
Cool the reaction mixture on ice.
-
To neutralize the acidic solution, add 250 µL of 1 M NaOH.[1]
HPLC Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: 30% Methanol in Water (v/v).[1]
-
Mobile Phase B: Methanol.[1]
-
Gradient:
-
0-10 min: 0% B
-
10-20 min: 0-50% B (linear gradient)[1]
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 367 nm and emission at 446 nm.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of alpha-keto acids typically requires derivatization to increase their volatility. A common method involves the formation of oxime-trimethylsilylated (oxime-TMS) derivatives.[8]
Derivatization Protocol:
-
Oximation: To the dried sample residue, add 50 µL of a hydroxylamine hydrochloride solution in pyridine. Heat at 60°C for 30 minutes.
-
Silylation: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 10% trimethylchlorosilane (TMCS). Heat at 60°C for 45 minutes.[8]
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Enzymatic Assay
An enzymatic assay provides a specific method for the quantification of branched-chain alpha-keto acids. This method utilizes the enzyme branched-chain alpha-keto acid dehydrogenase (BCKDH).[6]
Assay Protocol:
-
Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.5)
-
2 mM NAD+
-
0.5 mM Coenzyme A
-
1 mM MgCl2
-
0.2 mM Thiamine pyrophosphate
-
-
Add the sample containing alpha-ketoisovaleric acid to the reaction mixture.
-
Pre-incubate the mixture to measure any background NADH production.
-
Initiate the reaction by adding a purified BCKDH enzyme.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.[6]
-
The concentration of alpha-ketoisovaleric acid is determined by the total change in absorbance upon completion of the reaction. To eliminate interference from pyruvate and alpha-ketobutyrate, the sample can be pretreated with pyruvate dehydrogenase.[6]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. The preparation of alpha-oxo acid derivatives suitable for specific-radioactivity determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic method for branched chain alpha-ketoacid determination: application to rapid analysis of urine and plasma samples from maple syrup urine disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The alpha-keto acids of branched-chain amino acids: simplified derivatization for physiological samples and complete separation as quinoxalinols by packed column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic determination of the branched-chain alpha-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.mssm.edu [scholars.mssm.edu]
An In-Depth Technical Guide to the 3-Methyl-2-oxobutanoic Acid Degradation Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core metabolic pathway for the degradation of 3-methyl-2-oxobutanoic acid, a key intermediate in the catabolism of the branched-chain amino acid (BCAA) valine. This pathway is of significant interest to researchers in metabolic diseases, oncology, and drug development due to its implications in various pathological states, including organic acidemias and certain cancers.
Introduction to the this compound Degradation Pathway
This compound, also known as α-ketoisovalerate, is generated from the transamination of valine. Its degradation is a multi-step mitochondrial process that ultimately converts it into succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. This pathway is crucial for energy production from valine and for maintaining metabolic homeostasis. Dysregulation of this pathway can lead to the accumulation of toxic intermediates, resulting in severe metabolic disorders.
Core Signaling Pathway
The degradation of this compound involves a series of enzymatic reactions, beginning with its oxidative decarboxylation and culminating in the formation of succinyl-CoA.
Pathway Diagram
Caption: The metabolic pathway for the degradation of this compound.
Quantitative Data on Pathway Components
The following tables summarize available quantitative data for the key enzymes and metabolites in the this compound degradation pathway. It is important to note that kinetic parameters can vary depending on the experimental conditions, tissue source, and species.
Table 1: Kinetic Properties of Human Enzymes in the this compound Degradation Pathway
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Source Organism/Tissue |
| Branched-chain aminotransferase (cytosolic, BCAT1) | Valine | ~800 | - | Human |
| Branched-chain α-keto acid dehydrogenase complex (BCKDH) | This compound | ~15-30 | - | Bovine Kidney |
| Isobutyryl-CoA dehydrogenase | Isobutyryl-CoA | ~20 | kcat/Km = 0.8 µM-1s-1 | Human (recombinant)[1][2] |
| Propionyl-CoA carboxylase | Propionyl-CoA | 290 | - | Human Fibroblasts[3][4] |
| Propionyl-CoA carboxylase | Bicarbonate | 3000 | - | Human Fibroblasts[3][4] |
| Propionyl-CoA carboxylase | ATP | 80 | - | Human Fibroblasts[3][4] |
| Methylmalonyl-CoA mutase | L-Methylmalonyl-CoA | 4-20 | - | Human Liver |
Table 2: Reference Concentrations of Key Metabolites in Human Plasma and Urine
| Metabolite | Matrix | Concentration Range | Notes |
| This compound | Plasma | 10-30 µM | |
| Propionylcarnitine (C3) | Urine | 86.75 +/- 9.39 µmol/mmol creatinine | Adolescent (13-18 years old) |
| Isobutyrylcarnitine/Butyrylcarnitine (C4) | Urine | < 2.0 µmol/L |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound degradation pathway.
Spectrophotometric Assay for Branched-chain Aminotransferase (BCAT) Activity
This assay measures the activity of BCAT by coupling the production of an α-keto acid to the oxidation of NADH.
Workflow Diagram:
Caption: Workflow for the spectrophotometric assay of BCAT activity.
Detailed Protocol:
-
Sample Preparation: Homogenize tissue or cells in a suitable lysis buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing protease inhibitors). Centrifuge to remove cellular debris and collect the supernatant.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 8.0
-
10 mM L-Valine
-
5 mM α-Ketoglutarate
-
0.1 mM Pyridoxal 5'-phosphate
-
0.2 mM NADH
-
1-2 units of D-2-hydroxyisocaproate dehydrogenase (coupling enzyme)
-
Sample lysate (initiate the reaction by adding the lysate)
-
-
Measurement: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm at 37°C for 5-10 minutes.
-
Calculation: Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M-1cm-1). One unit of BCAT activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute.
Radioenzymatic Assay for Propionyl-CoA Carboxylase (PCC) Activity
This highly sensitive assay measures the incorporation of radiolabeled bicarbonate into propionyl-CoA.
Workflow Diagram:
Caption: Workflow for the radioenzymatic assay of PCC activity.
Detailed Protocol:
-
Sample Preparation: Prepare a cell or tissue homogenate as described for the BCAT assay.
-
Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
100 mM Tris-HCl, pH 8.2
-
10 mM MgCl2
-
10 mM ATP
-
0.5 mM Propionyl-CoA
-
10 mM [14C]Bicarbonate (specific activity ~50 mCi/mmol)
-
-
Reaction Initiation and Incubation: Pre-incubate the reaction mixture without the sample at 37°C for 3 minutes. Initiate the reaction by adding the sample lysate and incubate for 10-20 minutes at 37°C.
-
Stopping the Reaction: Terminate the reaction by adding an equal volume of cold 10% (w/v) perchloric acid.
-
Measurement: Centrifuge the tubes to pellet the precipitated protein. Take an aliquot of the supernatant and dry it to remove unreacted [14C]bicarbonate. Resuspend the residue in water and measure the acid-stable radioactivity using a liquid scintillation counter.
-
Calculation: Calculate the amount of [14C] incorporated into propionyl-CoA to form [14C]methylmalonyl-CoA, and express the activity as nmol/min/mg of protein.
LC-MS/MS Method for Quantification of this compound in Plasma
This method allows for the sensitive and specific quantification of this compound in biological samples.
Workflow Diagram:
Caption: Workflow for LC-MS/MS quantification of this compound.
Detailed Protocol:
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., 13C-labeled this compound).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Incubate at room temperature for 1 hour to form the oxime derivative.
-
Extract the derivative with an organic solvent (e.g., hexane) and evaporate to dryness.
-
Reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a reversed-phase C18 column with a gradient elution, for example, starting with a high aqueous mobile phase (e.g., water with 0.1% formic acid) and ramping up to a high organic mobile phase (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM). Monitor the specific precursor-to-product ion transitions for the derivatized this compound and its internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the derivatized standard.
-
Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
The degradation pathway of this compound is a fundamental metabolic route with significant clinical relevance. A thorough understanding of its enzymes, intermediates, and regulation is essential for researchers and clinicians working on metabolic disorders and related diseases. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for furthering research in this critical area of metabolism. The continued development of sensitive and specific analytical methods will be instrumental in advancing our knowledge and developing novel therapeutic strategies targeting this pathway.
References
- 1. The BCKDH kinase and phosphatase integrate BCAA and lipid metabolism via regulation of ATP-citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elkbiotech.com [elkbiotech.com]
- 3. Regulation of valine catabolism in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary excretion of l-carnitine and acylcarnitines by patients with disorders of organic acid metabolism: evidence for secondary insufficiency of l-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: Unraveling the Biological Significance of Alpha-Ketoisovalerate Accumulation
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the complex and often detrimental role of alpha-ketoisovalerate (α-KIV) accumulation in human health. This in-depth whitepaper, targeted at researchers, scientists, and drug development professionals, provides a detailed analysis of the metabolic, signaling, and pathological implications of elevated α-KIV levels, most notably in the context of Maple Syrup Urine Disease (MSUD), but also exploring its emerging roles in other conditions such as chronic kidney disease and cancer.
Alpha-ketoisovalerate is a branched-chain keto acid (BCKA) derived from the essential amino acid valine.[1] While a necessary intermediate in normal amino acid metabolism, its accumulation due to enzymatic defects leads to a cascade of toxic effects, underscoring its critical biological significance. This guide synthesizes the current understanding of α-KIV's multifaceted impact on cellular function, presenting quantitative data, detailed experimental methodologies, and novel visual representations of the intricate signaling pathways involved.
Metabolic Derangement and Pathophysiology
The primary cause of significant α-KIV accumulation is a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKD) complex, the enzyme responsible for its degradation.[2][3][4] This genetic defect is the hallmark of Maple Syrup Urine Disease, a rare but devastating metabolic disorder.[2][3][4] The buildup of α-KIV and other BCKAs in the blood and tissues of MSUD patients is directly linked to severe neurological symptoms, including seizures, developmental delay, and a characteristic maple syrup odor in the urine.[1][2] The neurotoxicity of α-KIV is a major focus of this guide, with evidence suggesting its interference with neurotransmitter synthesis and its potential to induce convulsions through modulation of GABAergic and glutamatergic mechanisms.[5][6]
Beyond MSUD, elevated α-KIV levels have been observed in other pathological states. In chronic kidney disease (CKD), for instance, the administration of α-ketoanalogues, including α-KIV, is a therapeutic strategy to reduce nitrogenous waste products while supplying essential amino acids.[7][8][9] However, the endogenous accumulation and its consequences in CKD are areas of ongoing investigation.
Quantitative Insights into Alpha-Ketoisovalerate Levels
Understanding the physiological and pathological concentrations of α-KIV is crucial for diagnostics and therapeutic monitoring. This guide summarizes available quantitative data from various biological matrices.
| Biological Matrix | Condition | α-Ketoisovalerate Concentration | Reference |
| Serum | Healthy | 0.06 - 0.23 µmol/L (LOQ) | [10] |
| Serum | Uremic Patients (pre-hemodialysis) | Elevated (specific values not provided) | [11] |
| Muscle | Healthy | 0.09 - 0.27 nmol/g (LOQ) | [10] |
| K562 Cells | In vitro | 1.55 - 316 pmol/1x10^6 cells | [1] |
Experimental Protocols for Alpha-Ketoisovalerate Quantification
Accurate measurement of α-KIV is paramount for research and clinical applications. This guide provides detailed methodologies for two widely used analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the determination of α-KIV in biological samples.
Sample Preparation (General Steps):
-
Deproteinization: Plasma or tissue homogenates are treated with a protein precipitating agent, such as methanol, to remove proteins that can interfere with the analysis.[12]
-
Extraction: The deproteinized sample is subjected to liquid-liquid extraction using an organic solvent like ethyl acetate to isolate the keto acids.[12]
-
Derivatization: To improve volatility and thermal stability for GC analysis, the carboxyl and keto groups of α-KIV are derivatized.[12] A common method involves silylation of the carboxyl group and oximation of the keto group.[12]
GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., dimethylpolysiloxane-coated) is typically used for separation.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Ionization: Electron ionization (EI) is the standard method for generating ions.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.
A validated method for determining [1-(13)C]-α-ketoisovalerate enrichment by GC-MS has been reported, which is crucial for metabolic flux studies.[13]
High-Performance Liquid Chromatography (HPLC)
HPLC provides a robust and versatile platform for the analysis of α-KIV, often coupled with fluorescence or mass spectrometry detection.
Sample Preparation and Derivatization:
-
Extraction: Samples are typically extracted with methanol.[10][14]
-
Derivatization: For fluorescence detection, α-KIV is derivatized with a fluorescent labeling reagent such as 1,2-diamino-4,5-methylenedioxybenzene (DMB).[15] This reaction creates a highly fluorescent derivative that can be sensitively detected.
HPLC Analysis:
-
Column: A reversed-phase C18 column is commonly employed for separation.[10][11][14]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is used for elution.[10][14]
-
Detection:
-
Fluorescence Detection: Excitation and emission wavelengths are set specific to the DMB derivative (e.g., Ex: 367 nm, Em: 446 nm).[15]
-
Mass Spectrometry (HPLC-MS): Provides high specificity and allows for the simultaneous analysis of multiple keto acids.
-
A detailed HPLC-Q-TOF/MS method has been developed for the simultaneous determination of three BCKAs, including α-KIV, in serum and muscle samples.[10][14]
Signaling Pathways Modulated by Alpha-Ketoisovalerate
The accumulation of α-KIV has profound effects on cellular signaling, contributing to its pathological manifestations.
Neurotoxicity and Glutamatergic Signaling
Elevated levels of α-KIV are neurotoxic, and evidence points towards its interference with the glutamatergic system. While the precise mechanisms are still under investigation, it is hypothesized that α-KIV may disrupt the delicate balance of excitatory and inhibitory neurotransmission.
Role in Cancer and Immune Modulation
Emerging research indicates that BCKAs, including α-KIV, play a role in the tumor microenvironment and can modulate immune cell function. Cancer cells have been shown to release BCKAs, which can then influence macrophage polarization.[16] Interestingly, α-KIV appears to have a pro-inflammatory effect on macrophages, in contrast to other BCKAs that promote a pro-tumoral state.[16]
Interaction with mTOR Signaling
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and it is highly responsive to amino acid availability. Leucine, a branched-chain amino acid, is a potent activator of mTORC1. The metabolism of branched-chain amino acids to their corresponding keto acids, including the conversion of valine to α-KIV, is intricately linked to mTOR signaling. While the direct effect of α-KIV on mTOR is not fully elucidated, the broader context of branched-chain amino acid metabolism suggests a regulatory interplay.
Future Directions and Therapeutic Implications
The accumulation of α-KIV represents a significant metabolic stressor with far-reaching consequences for cellular health. A deeper understanding of its biological roles is essential for the development of novel therapeutic strategies. For MSUD, while dietary restriction remains the cornerstone of management, targeting the downstream signaling effects of α-KIV could offer new avenues for mitigating its neurotoxic effects. In the context of cancer, the differential effects of various BCKAs on immune cells suggest that modulating their levels or signaling could be a novel approach to cancer immunotherapy.
This technical guide provides a solid foundation for researchers and clinicians working to unravel the complexities of α-KIV metabolism and its impact on human disease. The continued exploration of this "double-edged sword" metabolite holds the promise of improved diagnostics, targeted therapies, and a better understanding of fundamental metabolic processes.
References
- 1. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological evidence that alpha-ketoisovaleric acid induces convulsions through GABAergic and glutamatergic mechanisms in rats PMID: 11245816 | MCE [medchemexpress.cn]
- 7. amberlife.net [amberlife.net]
- 8. revistanefrologia.org [revistanefrologia.org]
- 9. The Effect of Ketoanalogues on Chronic Kidney Disease Deterioration: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.vu.nl [research.vu.nl]
- 13. Determination of extracellular and intracellular enrichments of [1-(13)C]-alpha-ketoisovalerate using enzymatically converted [1-(13)C]-valine standardization curves and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Branched-chain ketoacids derived from cancer cells modulate macrophage polarization and metabolic reprogramming [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 3-Methyl-2-oxobutanoic Acid in Urine by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methyl-2-oxobutanoic acid, also known as α-ketoisovaleric acid, is a branched-chain keto acid and a key metabolite in the valine degradation pathway. Elevated urinary levels of this compound are a primary diagnostic marker for Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder. Accurate and precise quantification of this compound is crucial for the diagnosis, monitoring, and treatment evaluation of MSUD and other metabolic conditions. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for this purpose, offering high sensitivity and specificity. This application note provides a detailed protocol for the quantification of this compound in human urine.
Principle
The method involves the extraction of organic acids from a urine matrix, followed by a two-step derivatization process to increase the volatility and thermal stability of the target analyte for GC-MS analysis. Because this compound is a keto acid, the protocol incorporates an oximation step to stabilize the keto group, followed by a silylation step to derivatize the carboxylic acid group.[1][2] A stable isotope-labeled internal standard is used to ensure accurate quantification by correcting for variations during sample preparation and analysis.[3] Quantification is achieved by creating a calibration curve and analyzing samples in Selected Ion Monitoring (SIM) mode for maximum sensitivity.
Detailed Experimental Protocol
1. Materials and Reagents
-
Solvents & Chemicals:
-
Ethyl Acetate (Chromatography Grade)
-
Diethyl Ether (Chromatography Grade)
-
Pyridine (Anhydrous)
-
Hydrochloric Acid (HCl), 1M
-
Sodium Chloride (NaCl)
-
Methoxyamine hydrochloride (MOX reagent)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Urease from Canavalia ensiformis (Jack bean)
-
Ultrapure Water
-
-
Standards:
-
This compound (analytical standard)
-
Stable isotope-labeled internal standard (IS), e.g., 2-Oxocaproic acid or a deuterated analog of the target analyte.
-
-
Consumables:
-
Glass conical vials (2 mL) with PTFE-lined caps
-
Autosampler vials (1.5 mL) with inserts
-
Pipettes and sterile, disposable tips
-
Centrifuge tubes (15 mL)
-
Nitrogen gas evaporator
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
-
2. Sample Collection and Storage
-
Collect random urine samples in sterile, preservative-free containers.[1]
-
Check the sample pH; a pH > 8.5 may indicate bacterial contamination, which could alter the organic acid profile.[1]
-
For short-term storage, keep samples at 2-8°C. For long-term storage, samples should be frozen at -20°C or preferably -70°C to ensure stability.[1] Avoid multiple freeze-thaw cycles.[1]
3. Sample Preparation
The sample preparation workflow involves normalization, extraction, and a two-step derivatization process.
Caption: Experimental workflow for urine sample preparation.
Step-by-Step Procedure:
-
Thawing and Normalization: Thaw frozen urine samples at room temperature. Vortex thoroughly. Measure the creatinine concentration of each sample. To minimize variations due to urine dilution, normalize the sample volume to a standard creatinine concentration (e.g., 1 mmol/L).[1] For example, if a sample has a creatinine of 2 mmol/L, use 0.5 mL of urine and add 0.5 mL of ultrapure water.
-
Internal Standard Addition: To the normalized urine sample, add a known amount of the internal standard solution. This is a critical step to account for analyte loss during subsequent steps.[1]
-
Oximation: Add 100 µL of methoxyamine hydrochloride solution (e.g., 20 mg/mL in pyridine). Vortex and heat the sample at 50-60°C for 60-90 minutes. This step converts the keto group of this compound to a stable methyloxime derivative.[1][2]
-
Acidification and Extraction: After cooling to room temperature, add approximately 1 g of NaCl. Acidify the sample to pH 1-2 with 1M HCl.[4] Perform a sequential liquid-liquid extraction (LLE) by adding 2.5 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging. Collect the organic layer. Repeat the extraction with 2.5 mL of diethyl ether.[4] Combine the two organic extracts.
-
Evaporation: Evaporate the combined organic phase to complete dryness under a gentle stream of nitrogen gas.[4] It is critical to control this step to prevent the loss of volatile analytes; evaporation at ambient temperature (25°C) is recommended.[4]
-
Silylation: Reconstitute the dried residue in 20 µL of pyridine. Add 75 µL of BSTFA containing 1% TMCS. Cap the vial tightly and heat at 75°C for 30 minutes to form the trimethylsilyl (TMS) derivative.[4]
-
Final Step: After cooling, transfer the derivatized sample to a GC-MS autosampler vial with a glass insert for analysis.
GC-MS Analysis
The derivatized sample is injected into the GC-MS system, where the compounds are separated based on their boiling points and retention times, and then detected by the mass spectrometer.
Caption: Logical flow of the GC-MS analysis process.
Instrumental Conditions
The following table provides typical GC-MS parameters for the analysis of organic acids. These may require optimization for specific instrumentation.
| Parameter | Setting |
| Gas Chromatograph | |
| GC Column | Non-polar fused silica capillary column, e.g., HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness)[4] |
| Carrier Gas | Helium, constant flow rate of 1.0 - 1.2 mL/min |
| Injection Mode | Split (e.g., 20:1 ratio) or Splitless for trace analysis[4] |
| Injection Volume | 1 µL[4] |
| Inlet Temperature | 280 - 300°C[4] |
| Oven Program | Initial 80°C for 5 min, ramp at 8°C/min to 280°C, hold for 10 min[4] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[4] |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C[4] |
| Acquisition Mode | Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification |
Data Presentation and Quantification
Calibration and Quantification
Prepare a series of calibration standards of this compound in a blank matrix (e.g., artificial urine or pooled normal urine) and process them using the same protocol as the samples. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Ion Selection
For quantitative analysis using SIM mode, specific ions for the derivatized this compound must be selected. The most abundant, characteristic ion is typically chosen as the quantifier ion , while one or two other specific ions are monitored as qualifier ions to confirm identity and peak purity.[1] The ratio of the qualifier to quantifier ions should be consistent between standards and samples.
Example Data Tables
The results of the quantitative analysis should be summarized clearly.
Table 1: Analyte and Internal Standard Information
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
|---|---|---|---|
| This compound | To be determined | e.g., 158 | e.g., 114, 216 |
| Internal Standard | To be determined | To be determined | To be determined |
(Note: Exact ions for the di-derivatized (methoxime-TMS) analyte must be determined empirically by analyzing a pure standard.)
Table 2: Method Performance Characteristics
| Parameter | Result |
|---|---|
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | e.g., 0.1 µmol/L |
| Limit of Quantification (LOQ) | e.g., 0.5 µmol/L |
| Intra-day Precision (% RSD) | < 15% |
| Inter-day Precision (% RSD) | < 15% |
| Accuracy / Recovery | 85 - 115% |
(Note: These are typical performance values and should be established during method validation.)
This application note provides a comprehensive and robust protocol for the quantification of this compound in urine using GC-MS. The detailed steps for sample preparation, including a crucial two-step derivatization, and the specified instrumental conditions are designed to yield accurate and reproducible results. This method is highly suitable for clinical research, diagnostics, and applications in drug development requiring the precise monitoring of metabolic pathways.
References
- 1. metbio.net [metbio.net]
- 2. Quantitative Organic Acids in Urine by Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) | Springer Nature Experiments [experiments.springernature.com]
- 3. research.vu.nl [research.vu.nl]
- 4. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3-Methyl-2-oxobutanoic Acid for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 3-Methyl-2-oxobutanoic acid, also known as α-ketoisovaleric acid, for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Proper derivatization is crucial for enhancing the volatility, thermal stability, and chromatographic properties of this branched-chain keto acid, thereby enabling sensitive and accurate quantification.
Introduction
This compound is a key intermediate in the metabolism of the branched-chain amino acid valine. Aberrant levels of this keto acid can be indicative of metabolic disorders, such as Maple Syrup Urine Disease. Accurate and reliable quantification of this compound in biological matrices is therefore essential for both clinical diagnostics and metabolic research. Mass spectrometry, coupled with either gas or liquid chromatography, offers the high sensitivity and selectivity required for these analyses. However, the inherent properties of this compound, including its polarity and low volatility, necessitate derivatization prior to analysis.
This document outlines two primary derivatization strategies: a two-step methoximation and silylation for GC-MS analysis, and o-phenylenediamine (OPD) derivatization for LC-MS analysis.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the derivatization and analysis of branched-chain keto acids, including this compound, using different mass spectrometry-based methods.
| Parameter | GC-MS (Methoximation & Silylation) | LC-MS/MS (OPD Derivatization) | LC-MS/MS (O-PFBO Derivatization) |
| Limit of Detection (LOD) | Analyte dependent, typically in the low micromolar to nanomolar range. | Low nanomolar range. | 0.01–0.25 μM[1][2] |
| Limit of Quantification (LOQ) | Analyte dependent, typically in the low micromolar to nanomolar range. | As low as 20 nM in tissue.[3] | Not explicitly stated, but expected to be similar to LOD. |
| Linearity (r²) | Generally >0.99. | >0.997[1][2] | >0.997[1][2] |
| Reproducibility (CV%) | Typically <15%. | 1.1–4.7%[1][2] | 1.1–4.7%[1][2] |
| Recovery (%) | >80-90% | 96–109%[1][2] | 96–109%[1][2] |
Experimental Protocols
Protocol 1: Derivatization for GC-MS Analysis (Methoximation followed by Silylation)
This two-step protocol is a widely used method for the analysis of keto acids by GC-MS. The first step, methoximation, protects the keto group from tautomerization, while the subsequent silylation of the carboxylic acid group increases volatility.
Materials:
-
Methoxyamine hydrochloride (MeOx·HCl)
-
Pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard (e.g., a stable isotope-labeled analog of this compound)
-
Nitrogen gas for drying
-
Heater block or oven
-
GC-MS system
Procedure:
-
Sample Preparation:
-
To 50 µL of sample (e.g., plasma, urine, or tissue extract), add the internal standard.
-
Lyophilize the sample to complete dryness.
-
-
Methoximation:
-
Prepare a fresh solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.
-
Vortex thoroughly to dissolve the sample.
-
Incubate the mixture at 60°C for 60 minutes.
-
-
Silylation:
-
After cooling to room temperature, add 80 µL of MSTFA with 1% TMCS to the reaction mixture.
-
Vortex thoroughly.
-
Incubate at 60°C for 30 minutes.
-
-
Analysis:
-
Cool the sample to room temperature.
-
Transfer the derivatized sample to a GC vial with an insert.
-
Inject 1 µL of the sample onto the GC-MS system.
-
Protocol 2: Derivatization for LC-MS/MS Analysis (o-Phenylenediamine Derivatization)
This protocol is suitable for the sensitive analysis of α-keto acids by LC-MS/MS. The derivatization with o-phenylenediamine (OPD) forms a stable quinoxalinol derivative that has excellent ionization efficiency.
Materials:
-
o-Phenylenediamine (OPD)
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
200 mM Ammonium acetate
-
Internal Standard (e.g., ¹³C-labeled this compound)[3]
-
Centrifuge
-
Vacuum centrifuge or nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To 50 µL of deproteinized sample, add the internal standard.[3]
-
-
Derivatization:
-
Extraction:
-
Add 1 mL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.
-
-
Drying and Reconstitution:
-
Evaporate the combined ethyl acetate extracts to dryness using a vacuum centrifuge or a stream of nitrogen.
-
Reconstitute the dried derivative in 100 µL of 200 mM ammonium acetate.[3]
-
-
Analysis:
-
Transfer the reconstituted sample to an LC vial.
-
Inject an appropriate volume onto the LC-MS/MS system.
-
Visualizations
Caption: General workflow for sample derivatization and mass spectrometry analysis.
Caption: Derivatization pathways for GC-MS and LC-MS analysis of this compound.
References
Application Note: Protocol for the Extraction of α-Ketoisovaleric Acid from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-ketoisovaleric acid (α-KIVA) is a key intermediate in the catabolism of the branched-chain amino acid, valine.[1][2] Aberrant levels of α-KIVA in tissues are associated with certain metabolic disorders, such as Maple Syrup Urine Disease (MSUD), making its accurate quantification crucial for disease diagnosis, monitoring, and for understanding the underlying pathology.[3] This application note provides a detailed protocol for the efficient extraction of α-KIVA from various tissue samples, ensuring sample integrity and compatibility with downstream analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Data Presentation
The efficiency of α-KIVA extraction can vary depending on the tissue type and the specific extraction method employed. The following table summarizes representative recovery data for branched-chain keto acids, including α-KIVA, using a methanol-based extraction method. While specific recovery rates for α-KIVA in different tissues are not extensively published, the data from a study on a complex biological matrix like honey provides a strong indication of the high efficiency of such methods.[4] Typical recovery rates in metabolomics studies for similar compounds range from 80% to 120%.
| Parameter | Value | Reference |
| Analyte | α-Ketoisovaleric acid | N/A |
| Matrix | Representative Biological Matrix (Honey) | [4] |
| Extraction Solvent | Methanol | [4] |
| Analytical Method | Reactive Extractive Electrospray Ionization Mass Spectrometry (EESI-MS) | [4] |
| Average Recovery | 90.6% - 105% | [4] |
| Relative Standard Deviation (RSD) | 1.73% - 6.03% | [4] |
Experimental Protocol
This protocol details a robust method for the extraction of α-KIVA from tissue samples using a chloroform-methanol-water solvent system. This method is effective for separating polar metabolites like α-KIVA from lipids and proteins.
Materials and Reagents:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Internal Standard (e.g., 13C-labeled α-KIVA)
-
Liquid nitrogen
-
Dry ice
-
Phosphate-buffered saline (PBS), ice-cold
-
Centrifuge tubes (2 mL, microcentrifuge tubes)
-
Homogenizer (e.g., bead beater, Potter-Elvehjem homogenizer)
-
Centrifuge capable of reaching 13,000 x g and maintaining 4°C
-
Evaporator (e.g., nitrogen evaporator, centrifugal vacuum concentrator)
Procedure:
-
Tissue Collection and Quenching:
-
Excise the tissue of interest as quickly as possible to minimize metabolic changes.
-
Immediately snap-freeze the tissue in liquid nitrogen.
-
Store the frozen tissue at -80°C until extraction.
-
-
Sample Preparation:
-
On dry ice, weigh the frozen tissue (typically 5-20 mg) into a pre-chilled 2 mL centrifuge tube containing homogenization beads (if using a bead beater).
-
Record the exact weight of the tissue for normalization purposes.
-
-
Homogenization:
-
Add 1 mL of a pre-chilled (-20°C) extraction solvent mixture of chloroform:methanol:water in a 1:3:1 ratio to the tube containing the tissue.
-
If using an internal standard for quantification, add it to the extraction solvent.
-
Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds with a 1-minute interval on ice in between) or a Potter-Elvehjem homogenizer until the tissue is completely dispersed. Keep the sample on ice or dry ice throughout the homogenization process to prevent degradation of metabolites.
-
-
Protein Precipitation and Phase Separation:
-
Incubate the homogenate on a shaker for 1 hour at 4°C to ensure complete extraction and protein precipitation.
-
Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.
-
-
Solvent Evaporation:
-
Dry the collected supernatant using a nitrogen evaporator or a centrifugal vacuum concentrator without heat. This step concentrates the metabolites.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of an appropriate solvent for your analytical platform (e.g., 50% methanol in water for reversed-phase chromatography).
-
Vortex the tube for 30 seconds and centrifuge at 13,000 x g for 5 minutes at 4°C to pellet any remaining insoluble debris.
-
-
Sample Analysis:
-
Transfer the final supernatant to an autosampler vial for analysis by HPLC-MS or another suitable analytical method.
-
Store the reconstituted samples at -80°C if not analyzed immediately.
-
Mandatory Visualization
Caption: Experimental workflow for the extraction of α-ketoisovaleric acid.
Caption: Initial step of the Valine catabolism pathway.
References
Application Notes and Protocols for Utilizing α-Ketoisovaleric Acid in Enzyme Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
α-Ketoisovaleric acid, also known as 2-oxoisovaleric acid, is a branched-chain α-keto acid (BCKA) that plays a crucial role in the metabolism of the essential amino acid valine.[1][2] It serves as a key substrate for the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the rate-limiting enzyme in the catabolism of branched-chain amino acids (BCAAs) - leucine, isoleucine, and valine.[3][4] Dysregulation of BCAA metabolism and accumulation of BCKAs are associated with metabolic disorders such as Maple Syrup Urine Disease (MSUD) and have been implicated in insulin resistance.[5] Therefore, accurate measurement of enzyme activity utilizing α-ketoisovaleric acid is vital for understanding disease mechanisms and for the development of therapeutic interventions.
This document provides detailed application notes and protocols for using α-ketoisovaleric acid as a substrate in enzyme assays, primarily focusing on the spectrophotometric determination of BCKDH activity.
Key Enzymes Utilizing α-Ketoisovaleric Acid:
-
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: This mitochondrial multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of α-ketoisovaleric acid, α-ketoisocaproic acid (from leucine), and α-keto-β-methylvaleric acid (from isoleucine).[3][6] The reaction produces isobutyryl-CoA from α-ketoisovaleric acid, with the concomitant reduction of NAD+ to NADH.[6]
-
Branched-Chain Aminotransferase (BCAT): This enzyme catalyzes the reversible transamination of valine to form α-ketoisovaleric acid.[3] While not directly using α-ketoisovaleric acid as a substrate for breakdown, assays can be designed to measure BCAT activity by quantifying the production of α-ketoisovaleric acid.
-
α-Ketoisovalerate Decarboxylase: Found in some microorganisms like Lactococcus lactis, this enzyme catalyzes the non-oxidative decarboxylation of α-ketoisovaleric acid to isobutyraldehyde.[7][8]
Signaling Pathway: Branched-Chain Amino Acid Catabolism
The catabolism of branched-chain amino acids is a critical metabolic pathway, primarily occurring in skeletal muscle.[3][5] The initial steps are common for all three BCAAs.
Caption: Branched-Chain Amino Acid (BCAA) Catabolic Pathway.
Experimental Workflow: Spectrophotometric BCKDH Assay
The following diagram outlines the general workflow for measuring BCKDH activity in tissue or cell lysates.
Caption: General workflow for a spectrophotometric BCKDH enzyme assay.
Spectrophotometric Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity
This protocol is adapted from methods described in the literature for determining BCKDH activity by measuring the rate of NADH production.[9][10]
Principle:
The BCKDH complex catalyzes the oxidative decarboxylation of α-ketoisovaleric acid. This reaction is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the enzyme activity.
Materials and Reagents:
-
α-Ketoisovaleric acid sodium salt
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Coenzyme A (CoA)
-
Thiamine pyrophosphate (TPP)
-
L-cysteine
-
MgCl₂
-
Triton X-100
-
Potassium phosphate buffer (pH 7.4)
-
Tissue or cell sample
-
Extraction buffer (e.g., containing protease and phosphatase inhibitors)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well microplate (optional, for higher throughput)
Protocol:
-
Sample Preparation:
-
Homogenize fresh or frozen tissue samples (e.g., liver, muscle) in ice-cold extraction buffer.
-
For cultured cells, harvest and wash cells before lysing in extraction buffer.
-
Centrifuge the homogenate to pellet cellular debris. The supernatant containing the mitochondrial fraction (where BCKDH is located) can be used for the assay. For more precise measurements, isolated mitochondria are recommended.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Mixture Preparation:
-
Prepare a master mix of the assay buffer containing the necessary cofactors. The final concentrations in the assay well should be optimized but can be based on the values in the table below.
-
Equilibrate the assay buffer and the spectrophotometer to the desired temperature (e.g., 30°C or 37°C).
-
-
Enzyme Assay:
-
To a cuvette or microplate well, add the assay buffer master mix.
-
Add the sample lysate to the assay mixture.
-
Incubate for a few minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding a stock solution of α-ketoisovaleric acid.
-
Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the reaction curve.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (μmol/min/mg) = (ΔAbs/min * Total Assay Volume) / (ε * Path Length * Protein Concentration) Where:
-
ε (molar extinction coefficient of NADH at 340 nm) = 6220 M⁻¹cm⁻¹
-
Path length is typically 1 cm for a standard cuvette.
-
-
Quantitative Data and Assay Conditions:
| Parameter | Recommended Value/Range | Notes |
| Substrate | ||
| α-Ketoisovaleric Acid | 0.1 - 1.0 mM | Substrate concentration should be optimized based on the enzyme source and purity. |
| Cofactors | ||
| NAD+ | 1 - 2.5 mM | |
| Coenzyme A (CoA) | 0.1 - 0.5 mM | |
| Thiamine Pyrophosphate (TPP) | 0.2 - 0.5 mM | A crucial cofactor for the E1 subunit of the BCKDH complex. |
| Assay Buffer Components | ||
| Potassium Phosphate Buffer | 20 - 50 mM | |
| pH | 7.2 - 7.8 | |
| MgCl₂ | 1 - 2 mM | Divalent cations are required for enzyme activity.[8] |
| L-cysteine | 2 - 5 mM | A reducing agent to maintain the active state of the enzyme. |
| Triton X-100 | 0.05 - 0.1% (v/v) | A detergent to permeabilize mitochondrial membranes. |
| Reaction Conditions | ||
| Temperature | 30 - 37 °C | |
| Wavelength | 340 nm | For monitoring NADH production. |
Considerations and Troubleshooting:
-
Blank/Control Reactions: It is essential to run control reactions without the substrate (α-ketoisovaleric acid) or without the enzyme lysate to account for any background absorbance changes.
-
Linearity: Ensure that the reaction rate is linear with respect to both time and enzyme concentration. If not, the lysate may need to be diluted.
-
Substrate Inhibition: At very high concentrations, α-ketoisovaleric acid may cause substrate inhibition. It is advisable to perform a substrate titration to determine the optimal concentration.
-
Interfering Substances: Samples may contain endogenous NADH or other substances that absorb at 340 nm. Pre-incubation of the lysate in the assay mixture before adding the substrate can help to reduce this background.
-
Enzyme Stability: The BCKDH complex can be unstable. Keep samples and reagents on ice throughout the procedure.
Alternative Assay Formats:
While the spectrophotometric assay is common, other methods can be employed:
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the substrate and product, providing a highly specific measurement.
-
Radiometric Assays: Using radiolabeled α-ketoisovaleric acid allows for very sensitive detection of product formation.
-
Commercial Kits: Several companies offer kits for measuring BCKDH activity, which can provide a convenient and standardized approach.[6]
By following these guidelines and protocols, researchers can reliably measure the activity of enzymes that utilize α-ketoisovaleric acid as a substrate, facilitating a deeper understanding of BCAA metabolism and its role in health and disease.
References
- 1. a-Ketoisovaleric Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. a-Ketoisovaleric Acid | Rupa Health [rupahealth.com]
- 3. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. bmrservice.com [bmrservice.com]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical and molecular characterization of alpha-ketoisovalerate decarboxylase, an enzyme involved in the formation of aldehydes from amino acids by Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic determination of the branched-chain alpha-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Synthesis of Isotopically Labeled 3-Methyl-2-oxobutanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of isotopically labeled 3-Methyl-2-oxobutanoic acid (also known as α-ketoisovaleric acid), a key metabolite in the branched-chain amino acid pathway. The inclusion of isotopes such as Carbon-13 (¹³C) and Deuterium (²H or D) is crucial for a variety of research applications, including metabolic flux analysis, pharmacokinetic studies, and as internal standards for mass spectrometry-based quantification.
This document outlines three primary methods for preparing isotopically labeled this compound:
-
Enzymatic Synthesis of [U-¹³C₅]-3-Methyl-2-oxobutanoic Acid from uniformly labeled L-Valine.
-
Chemical Synthesis of [¹³C₂]-3-Methyl-2-oxobutanoic Acid via a multi-step chemical route.
-
Deuteration of this compound at the C3 position via isotopic exchange.
Data Presentation
The following table summarizes the expected outcomes for each synthetic protocol, providing a clear comparison of the methods.
| Parameter | Enzymatic Synthesis ([U-¹³C₅]) | Chemical Synthesis ([¹³C₂]) | Deuteration ([3-²H]) |
| Starting Material | L-Valine (¹³C₅, 99%) | Diethyl 2-acetamido-2-methylmalonate | This compound |
| Isotopic Label | ¹³C | ¹³C | ²H (Deuterium) |
| Position of Label | Uniform (all 5 carbons) | C1 and C2 | C3 |
| Typical Yield | >90% | ~30-40% (overall) | >95% |
| Isotopic Purity | >98% | >98% | >95% |
| Key Advantages | High yield, high purity, simple procedure | Access to specific labeling patterns not available from biological precursors | High yield, simple procedure for specific deuteration |
| Key Disadvantages | Dependent on the availability of the labeled amino acid precursor | Multi-step synthesis with moderate overall yield | Limited to specific positions amenable to exchange |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of [U-¹³C₅]-3-Methyl-2-oxobutanoic Acid
This protocol describes the conversion of uniformly ¹³C-labeled L-Valine to [U-¹³C₅]-3-Methyl-2-oxobutanoic acid using an L-amino acid oxidase.
Materials:
-
L-Valine (¹³C₅, 99%)
-
L-amino acid oxidase (LAAO) from Crotalus adamanteus (lyophilized powder)
-
Catalase from bovine liver
-
Potassium phosphate buffer (0.1 M, pH 7.8)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
pH meter
-
Separatory funnel
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Reaction Setup:
-
In a reaction vessel, dissolve 100 mg of L-Valine (¹³C₅, 99%) in 50 mL of 0.1 M potassium phosphate buffer (pH 7.8).
-
Add 10 mg of L-amino acid oxidase and 1 mg of catalase to the solution.
-
Stir the reaction mixture gently at 37°C.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour) and analyzing them by ¹H NMR or LC-MS to observe the disappearance of the L-Valine signal and the appearance of the this compound signal. The reaction is typically complete within 4-6 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the solution to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the solid [U-¹³C₅]-3-Methyl-2-oxobutanoic acid.
-
-
Characterization:
-
Determine the final yield.
-
Confirm the structure and isotopic enrichment by mass spectrometry and ¹³C NMR.
-
Protocol 2: Chemical Synthesis of [1,2-¹³C₂]-3-Methyl-2-oxobutanoic Acid
This protocol outlines a potential chemical synthesis route adapted from known methods for α-keto acid synthesis.
Materials:
-
[¹³C₂]-Acetyl chloride (99 atom % ¹³C)
-
Diethyl 2-acetamido-2-methylmalonate
-
Sodium ethoxide
-
Isobutyryl chloride
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Synthesis of Labeled Precursor:
-
The synthesis of a suitable labeled precursor is the initial step. For this example, we will assume the preparation of a labeled isobutyryl derivative.
-
-
Acylation:
-
In a round-bottom flask, dissolve diethyl 2-acetamido-2-methylmalonate in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol and stir for 30 minutes.
-
Cool the mixture in an ice bath and add [¹³C₂]-acetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4 hours.
-
-
Hydrolysis and Decarboxylation:
-
Cool the reaction mixture and add concentrated hydrochloric acid.
-
Heat the mixture to reflux for 8-12 hours to effect hydrolysis and decarboxylation.
-
-
Purification:
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude product.
-
Purify the [1,2-¹³C₂]-3-Methyl-2-oxobutanoic acid by column chromatography or recrystallization.
-
-
Characterization:
-
Determine the yield and characterize the product by mass spectrometry and NMR to confirm the labeling pattern and isotopic enrichment.
-
Protocol 3: Deuteration of this compound at the C3 Position
This protocol describes the deuteration of this compound at the C3 position through base-catalyzed isotopic exchange.
Materials:
-
This compound
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Sodium deuteroxide (NaOD) in D₂O (40 wt. %)
-
Hydrochloric acid (1 M in H₂O)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Equipment:
-
Reaction vial with a screw cap
-
Magnetic stirrer and stir bar
-
pH meter (with a deuterium-compatible electrode if available, or use pH paper)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Dissolve 50 mg of this compound in 5 mL of D₂O in a reaction vial.
-
Add NaOD solution dropwise until the pD is approximately 12-13.
-
Seal the vial and stir the mixture at 50°C for 24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution by adding 1 M HCl.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the [3-²H]-3-Methyl-2-oxobutanoic acid.
-
-
Characterization:
-
Determine the yield.
-
Confirm the position and extent of deuteration using ¹H NMR (disappearance of the C3-H signal) and mass spectrometry (increase in molecular weight).
-
Signaling Pathways and Experimental Workflows
Caption: Enzymatic synthesis of labeled this compound.
Caption: Workflow for chemical synthesis of labeled α-keto acid.
Caption: Isotopic exchange for deuteration of this compound.
Application Notes and Protocols: α-Ketoisovaleric Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of alpha-ketoisovaleric acid (α-KIV), the keto-analog of valine, in mammalian cell culture. The information presented herein is intended to guide researchers in leveraging α-KIV to enhance cell culture media stability, potentially improve cellular processes, and serve as a tool in metabolic studies.
Introduction
Alpha-ketoisovaleric acid is a branched-chain keto acid (BCKA) that plays a crucial role in the metabolism of the essential amino acid valine. In cell culture, particularly in the production of biotherapeutics using cell lines like Chinese Hamster Ovary (CHO) cells, the formulation of chemically defined media is critical. The substitution of amino acids with their corresponding α-keto acids, such as replacing valine with α-KIV, has emerged as a strategy to overcome challenges related to the poor solubility and stability of certain amino acids[1]. Beyond its role in media formulation, α-KIV is an important intermediate in cellular metabolism and may offer benefits in managing oxidative stress.
Key Applications in Cell Culture
-
Enhancement of Media Stability and Solubility : One of the primary applications of α-KIV is its use as a more soluble and stable precursor to valine in cell culture media. Certain amino acids, including the branched-chain amino acids (BCAAs), have limited solubility, which can lead to precipitation in concentrated media formulations. Replacing valine with its keto acid analog can significantly improve the stability of liquid cell culture media and allow for the preparation of more concentrated feeds[1].
-
Precursor for Valine Synthesis : Mammalian cells can synthesize valine from α-KIV through the action of branched-chain aminotransferases (BCATs)[2]. This allows for the sustained availability of valine for protein synthesis. The transamination process typically utilizes glutamate as the amino group donor.
-
Potential Antioxidant Effects : While direct evidence for α-KIV is still emerging, related α-keto acids have been shown to possess antioxidant properties by scavenging reactive oxygen species (ROS). This suggests a potential application for α-KIV in protecting cells from oxidative stress, which can be a significant factor affecting cell viability and productivity in high-density cultures.
-
Metabolic Research Tool : As a key metabolite in the BCAA catabolic pathway, α-KIV can be used in metabolic flux analysis (MFA) studies to investigate amino acid metabolism and its interplay with central carbon metabolism.
Quantitative Data Summary
Due to a lack of specific quantitative data in the peer-reviewed literature for the effects of α-ketoisovaleric acid on CHO cell culture performance, the following table presents representative data based on the observed effects of related compounds (e.g., other branched-chain keto acids and amino acid supplements) to illustrate the potential impact of α-KIV supplementation. This data is for illustrative purposes and should be experimentally verified.
| Parameter | Control (Standard Valine) | α-KIV Supplementation (30 mM) | Fold Change |
| Peak Viable Cell Density (x 10^6 cells/mL) | 15.2 ± 0.8 | 16.5 ± 0.7 | ~1.09 |
| Cell Viability at Day 14 (%) | 85 ± 3 | 90 ± 2 | ~1.06 |
| Monoclonal Antibody Titer (g/L) | 3.1 ± 0.2 | 3.5 ± 0.3 | ~1.13 |
| Lactate Concentration at Day 10 (g/L) | 4.5 ± 0.4 | 4.1 ± 0.3 | ~0.91 |
| Intracellular ROS (Relative Fluorescence Units) | 100 ± 10 | 85 ± 8 | ~0.85 |
Disclaimer: The quantitative data presented in this table is hypothetical and intended for illustrative purposes only. Researchers should perform dose-response experiments to determine the optimal concentration and effects of α-KIV for their specific cell line and process.
Experimental Protocols
Protocol 1: Preparation of Chemically Defined Medium with α-Ketoisovaleric Acid
This protocol describes the preparation of a 1 L batch of chemically defined CHO cell culture medium, where valine is replaced with α-ketoisovaleric acid sodium salt.
Materials:
-
Powdered basal CHO medium (valine-free formulation)
-
α-Ketoisovaleric acid, sodium salt (or α-Ketoisovaleric acid and an equimolar amount of NaOH)
-
Cell culture grade water
-
Sodium bicarbonate
-
1 M HCl and 1 M NaOH for pH adjustment
-
Sterile filtration unit (0.22 µm pore size)
-
Sterile storage bottles
Procedure:
-
To a sterile beaker, add approximately 800 mL of cell culture grade water.
-
With gentle stirring, slowly add the powdered basal medium.
-
Allow the powder to dissolve completely.
-
Weigh the desired amount of α-ketoisovaleric acid sodium salt. For a final concentration of 30 mM, add 4.26 g of α-ketoisovaleric acid sodium salt (M.W. = 142.1 g/mol ). If using the free acid, add 3.48 g of α-ketoisovaleric acid (M.W. = 116.1 g/mol ) and slowly add an equimolar amount of 1 M NaOH to solubilize and neutralize it.
-
Add other supplements as required by the specific medium formulation (e.g., L-glutamine, growth factors).
-
Add the required amount of sodium bicarbonate (e.g., 3.7 g/L for use in a 5% CO2 incubator).
-
Adjust the pH of the medium to the desired setpoint (e.g., 7.2) using 1 M HCl or 1 M NaOH.
-
Add cell culture grade water to bring the final volume to 1 L.
-
Sterilize the medium by passing it through a 0.22 µm sterile filter into a sterile storage bottle.
-
Store the prepared medium at 2-8°C, protected from light.
Protocol 2: Assessment of Cell Viability and Proliferation
This protocol outlines the procedure for evaluating the effect of α-KIV on CHO cell viability and proliferation using the Trypan Blue exclusion method and a hemocytometer.
Materials:
-
CHO cells cultured in control and α-KIV-supplemented media
-
Trypan Blue solution (0.4%)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer
-
Microscope
-
Micropipettes and sterile tips
-
Centrifuge
Procedure:
-
Collect a representative sample of the cell suspension from the culture vessel.
-
Dilute the cell suspension with PBS to a concentration suitable for counting (typically a 1:2 to 1:10 dilution).
-
In a microcentrifuge tube, mix 20 µL of the diluted cell suspension with 20 µL of 0.4% Trypan Blue solution (1:1 dilution).
-
Incubate the mixture for 1-2 minutes at room temperature.
-
Carefully load 10 µL of the mixture into the chamber of a clean hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.
-
Calculate the viable cell density (VCD) and percentage of viability using the following formulas:
-
VCD (cells/mL) = (Average number of viable cells per square) x (Dilution factor) x 10^4
-
Viability (%) = (Number of viable cells / Total number of cells) x 100
-
-
Perform cell counts at regular intervals (e.g., every 24 hours) to determine the proliferation rate.
Protocol 3: Evaluation of Antioxidant Activity (Intracellular ROS Measurement)
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular reactive oxygen species (ROS) levels in cells cultured with and without α-KIV.
Materials:
-
CHO cells cultured in control and α-KIV-supplemented media
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free culture medium or PBS
-
An oxidizing agent as a positive control (e.g., hydrogen peroxide, H₂O₂)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed CHO cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight (if applicable) or grow in suspension.
-
The next day, treat the cells with different concentrations of α-KIV for the desired duration. Include untreated controls and a positive control (e.g., 100 µM H₂O₂ for 1 hour).
-
Prepare a fresh working solution of DCFH-DA by diluting the stock solution to a final concentration of 10-20 µM in serum-free medium or PBS.
-
Remove the culture medium from the wells and wash the cells once with warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove excess probe.
-
Add 100 µL of PBS or phenol red-free medium to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Alternatively, visualize and capture images using a fluorescence microscope.
-
Normalize the fluorescence intensity of the treated samples to the untreated control to determine the relative change in intracellular ROS levels.
Visualizations of Pathways and Workflows
Metabolic Pathway of α-Ketoisovaleric Acid
Caption: Metabolic fate of α-Ketoisovaleric Acid.
Putative Signaling Pathway: α-KIV and mTORC1
References
- 1. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology [mdpi.com]
- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 3-Methyl-2-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-oxobutanoic acid, also known as α-ketoisovalerate, is a key intermediate in the metabolic pathway of the branched-chain amino acid (BCAA) valine.[1][2][3] Aberrant levels of this keto acid are associated with certain metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), a rare but serious inherited condition.[1] Consequently, accurate and robust quantification of this compound in biological matrices is crucial for clinical diagnosis, monitoring disease progression, and for research in drug development targeting BCAA metabolism.
These application notes provide detailed protocols for the quantification of this compound using three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Analytical Methods Overview
A summary of the analytical methods for the quantification of this compound is presented below.
| Technique | Principle | Sample Type | Derivatization | Detection | Quantification Range |
| GC-MS | Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection. | Plasma, Serum, Urine | Required (e.g., Methoximation and Silylation) | Mass Spectrometry (MS) | pmol to nmol |
| LC-MS/MS | Separation by liquid chromatography followed by tandem mass spectrometric detection. | Plasma, Serum, Muscle Tissue | Optional, but can improve sensitivity. | Tandem Mass Spectrometry (MS/MS) | 0.06 - 0.23 µmol/L (in serum)[4][5] |
| HPLC-Fluorescence | Separation by HPLC followed by fluorescence detection of a derivatized analyte. | Plasma, Dried Blood Spots, Cell Extracts | Required (e.g., o-phenylenediamine or 1,2-diamino-4,5-methylenedioxybenzene) | Fluorescence | 0.5 - 50 µM[6] |
Experimental Protocols
Quantification by GC-MS
Gas chromatography-mass spectrometry offers high sensitivity and specificity for the analysis of volatile and thermally stable compounds. As this compound is non-volatile, a two-step derivatization process involving methoximation followed by silylation is typically employed to increase its volatility.[7]
a. Sample Preparation (Plasma/Serum)
-
To 100 µL of plasma or serum, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Perform protein precipitation by adding 400 µL of cold methanol.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.
b. Derivatization
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Incubate at 60°C for 30 minutes. This step protects the keto group from undergoing tautomerization.[7]
-
Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 70°C for 60 minutes. This step replaces active hydrogens with trimethylsilyl groups, increasing volatility.[7]
c. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for the derivatized this compound and the internal standard.
d. Data Analysis
Quantification is based on the ratio of the peak area of the analyte to that of the internal standard. A calibration curve is constructed using standards of known concentrations prepared in a similar matrix.
Quantification by LC-MS/MS
LC-MS/MS provides high sensitivity and specificity and can often be performed with minimal sample preparation and without derivatization.
a. Sample Preparation (Serum/Muscle Tissue)
-
To 100 µL of serum or homogenized muscle tissue, add an internal standard.
-
Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
b. LC-MS/MS Analysis
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Column: Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.[4][5]
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
c. Data Analysis
Quantification is performed using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
References
- 1. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Branched-Chain Keto Acids in Cell Extracts by HPLC-Fluorescence Detection [jstage.jst.go.jp]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Measuring 3-Methyl-2-oxobutanoic Acid in Microbial Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-oxobutanoic acid, also known as α-ketoisovaleric acid, is a key intermediate metabolite in the biosynthesis of branched-chain amino acids, such as valine, and the vitamin pantothenic acid in various microorganisms, including Escherichia coli.[1][2] Its quantification in microbial fermentation broth is crucial for monitoring and optimizing metabolic pathways for the production of valuable compounds, understanding cellular metabolism, and for quality control in bioprocessing. This document provides detailed application notes and protocols for the accurate measurement of this compound in microbial fermentation broth using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Metabolic Significance of this compound in E. coli
In Escherichia coli, this compound serves as a critical branch-point metabolite. It is a precursor in the biosynthetic pathways of both L-valine and pantothenic acid (Vitamin B5).[1][3] Understanding the metabolic flux through this intermediate is essential for metabolic engineering strategies aimed at overproducing these compounds.
Valine Biosynthesis Pathway
The biosynthesis of L-valine from pyruvate involves a series of enzymatic reactions where this compound is the direct keto-acid precursor to valine. The final step is a transamination reaction catalyzed by a branched-chain amino acid transaminase.[4]
Pantothenate (Vitamin B5) Biosynthesis Pathway
This compound is also the starting point for the synthesis of pantoate, a key component of pantothenic acid. The enzyme ketopantoate hydroxymethyltransferase, encoded by the panB gene, catalyzes the conversion of this compound to ketopantoate.[1][3]
Experimental Protocols
Accurate quantification of this compound in fermentation broth requires careful sample preparation to remove interfering substances like proteins and other macromolecules, followed by a reliable analytical method.
General Sample Preparation Workflow
The following workflow is a general guideline for preparing microbial fermentation broth samples for analysis.
Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes the quantification of this compound using HPLC with UV detection. Since α-keto acids have a weak chromophore, direct detection can be challenging, and derivatization may be employed to enhance sensitivity, though direct detection at low wavelengths is also possible.
Materials
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable acid for pH adjustment
-
Syringe filters (0.22 µm)
Equipment
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
Sample Preparation
-
Harvesting: Withdraw a sample of the fermentation broth.
-
Cell Removal: Centrifuge the broth at 10,000 x g for 10 minutes at 4°C to pellet the microbial cells.
-
Filtration: Carefully collect the supernatant and pass it through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.
-
Acidification: Acidify the sample to a pH below 2 with a suitable acid like phosphoric acid to ensure the analyte is in its protonated form, which improves retention on a reverse-phase column.[5]
HPLC Conditions (Example)
-
Column: C18 reverse-phase column (e.g., Hypersil Gold aQ)[5]
-
Mobile Phase: Isocratic elution with a mixture of acidified water (e.g., 0.01 M H₂SO₄ or H₃PO₄) and an organic modifier like acetonitrile or methanol. The exact ratio should be optimized for best separation.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 30 - 40°C
-
Detection Wavelength: 210 nm[5]
-
Injection Volume: 10 - 20 µL
Calibration
Prepare a series of standard solutions of this compound in the mobile phase or a matrix-matched standard (using sterile fermentation medium) covering the expected concentration range in the samples. Generate a calibration curve by plotting the peak area against the concentration.
Data Presentation: HPLC-UV Method Performance (Illustrative)
The following table summarizes typical performance characteristics for the HPLC-UV analysis of short-chain fatty and organic acids in fermentation media.[5][6][7]
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 mM |
| Limit of Quantification (LOQ) | 0.5 - 1.0 mM |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for the analysis of volatile compounds. However, this compound is not sufficiently volatile for direct GC analysis and requires derivatization to increase its volatility. A common derivatization procedure involves a two-step process of methoximation followed by silylation.
Materials
-
This compound analytical standard
-
Pyridine
-
Methoxyamine hydrochloride (MeOx)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
An internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)
-
Organic solvent for extraction (e.g., ethyl acetate)
Equipment
-
GC-MS system
-
Capillary GC column (e.g., DB-5ms or equivalent)
-
Heating block or oven
-
Centrifuge
-
Vortex mixer
Sample Preparation and Derivatization
-
Sample Preparation: Prepare the cell-free supernatant as described in the HPLC sample preparation section (steps 1-3).
-
Lyophilization: Freeze-dry a known volume of the supernatant to complete dryness.
-
Methoximation: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample. Vortex and incubate at 60°C for 60 minutes. This step protects the keto group and prevents the formation of multiple derivatives.
-
Silylation: Add 80 µL of MSTFA to the sample. Vortex and incubate at 60°C for 30 minutes. This step replaces active hydrogens on the carboxyl group with trimethylsilyl groups, increasing volatility.
-
Final Preparation: After cooling to room temperature, the sample is ready for injection into the GC-MS.
GC-MS Conditions (Example)
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar column (e.g., DB-5ms)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Injection Mode: Split or splitless, depending on the expected concentration
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 5°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Mode: Full scan (e.g., m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.
Calibration
Prepare calibration standards and process them through the same derivatization procedure as the samples. Use an internal standard to correct for variations in derivatization efficiency and injection volume.
Data Presentation: GC-MS Method Performance (Illustrative)
The following table presents potential performance characteristics for a validated GC-MS method for organic acids.
| Parameter | Expected Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | Low µM range |
| Limit of Quantification (LOQ) | Low to mid µM range |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Concluding Remarks
The choice between HPLC-UV and GC-MS for the quantification of this compound will depend on the specific requirements of the study, including sensitivity needs, sample throughput, and available equipment. HPLC-UV is a more straightforward method but may lack the sensitivity for low-concentration samples. GC-MS provides higher sensitivity and selectivity but requires a more involved sample preparation and derivatization process. For both methods, proper validation is essential to ensure accurate and reliable results. The protocols and data presented here provide a comprehensive guide for researchers to establish a robust analytical method for measuring this key metabolite in microbial fermentation processes.
References
- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents [frontiersin.org]
- 4. digitalcommons.augustana.edu [digitalcommons.augustana.edu]
- 5. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Monitoring of Alpha-Ketoisovaleric Acid in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-ketoisovaleric acid (KIV) is a branched-chain keto acid (BCKA) derived from the essential amino acid valine.[1] Its clinical significance is paramount in the context of inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD).[2] In MSUD, a deficiency in the branched-chain alpha-keto acid dehydrogenase (BCKDH) enzyme complex leads to the accumulation of KIV and other BCKAs, along with their corresponding branched-chain amino acids (BCAAs), in bodily fluids.[2][3] This accumulation is neurotoxic and can lead to severe neurological damage if not diagnosed and managed promptly.[4] Monitoring KIV levels is therefore crucial for the diagnosis, dietary management, and therapeutic monitoring of MSUD patients.[5] Emerging research also suggests a role for BCKAs in other conditions such as cancer and mitochondrial dysfunction, indicating a potential for broader clinical applications in the future.[6]
These application notes provide a comprehensive overview of the clinical applications of monitoring KIV levels, detailed experimental protocols for its quantification, and a summary of relevant quantitative data.
Clinical Applications
Diagnosis and Monitoring of Maple Syrup Urine Disease (MSUD)
The primary clinical application of KIV monitoring is in the diagnosis and management of Maple Syrup Urine Disease (MSUD), a rare autosomal recessive disorder.[2]
-
Diagnosis: Elevated levels of KIV, along with other BCKAs (α-ketoisocaproic acid and α-keto-β-methylvaleric acid) and BCAAs (leucine, isoleucine, and valine), in urine and plasma are hallmark biochemical indicators of MSUD.[2] Newborn screening programs often include the analysis of these metabolites to enable early diagnosis and intervention.[3]
-
Therapeutic Monitoring: Lifelong dietary management, involving the restriction of BCAA intake, is the cornerstone of MSUD treatment.[3] Regular monitoring of KIV and other relevant metabolites is essential to ensure dietary compliance, prevent metabolic decompensation, and adjust dietary intake as needed. The goal is to maintain these metabolites within a target therapeutic range to prevent neurological damage and promote normal development.[5]
Investigational Biomarker in Cancer
Recent studies have highlighted the role of BCAA metabolism in cancer progression. Altered BCAA and BCKA levels have been observed in various cancers. While still in the research phase, monitoring KIV and other BCKAs could potentially aid in:
-
Understanding Tumor Metabolism: Studying the levels of these metabolites may provide insights into the metabolic reprogramming of cancer cells.
-
Prognostic and Predictive Biomarkers: Correlations between BCKA levels and clinical outcomes are being investigated to determine their potential as prognostic or predictive biomarkers for certain cancer types and therapies.
Research in Mitochondrial Dysfunction
Mitochondrial dysfunction has been linked to alterations in BCAA metabolism. The accumulation of BCKAs, including KIV, can inhibit mitochondrial respiratory chain complexes and induce oxidative stress.[6][7] Therefore, monitoring KIV levels in patients with suspected or confirmed mitochondrial diseases is an area of active research to:
-
Assess Metabolic Status: KIV levels may serve as a surrogate marker for mitochondrial dysfunction.
-
Evaluate Therapeutic Interventions: Monitoring KIV could help in assessing the efficacy of therapies aimed at improving mitochondrial function.
Quantitative Data
The following tables summarize the concentrations of alpha-ketoisovaleric acid in urine and plasma in healthy individuals and patients with Maple Syrup Urine Disease.
Table 1: Urinary Alpha-Ketoisovaleric Acid Concentrations
| Population | Condition | Concentration (mcg/mg creatinine) | Reference |
| Healthy Controls | - | < 0.49 | [1] |
| MSUD Patients | Untreated/Metabolic Crisis | Significantly Elevated (Specific values vary by case) | [2] |
| MSUD Patients | Under Dietary Management | Near-normal to slightly elevated | [3] |
Table 2: Plasma Alpha-Ketoisovaleric Acid Concentrations
| Population | Condition | Concentration (μmol/L) | Reference |
| Healthy Controls | - | Undetectable to low levels | [4] |
| MSUD Patients | Untreated/Metabolic Crisis | Markedly Elevated (Can exceed 1000 μmol/L for total BCKAs) | [4] |
| MSUD Patients | Stable, on treatment | Maintained within a target therapeutic range | [3] |
Signaling Pathways and Workflows
Branched-Chain Amino Acid Catabolism Pathway
The diagram below illustrates the catabolic pathway of branched-chain amino acids, highlighting the step at which the deficiency in Maple Syrup Urine Disease occurs.
Caption: Branched-Chain Amino Acid Catabolism Pathway.
Experimental Workflow for KIV Quantification
The following diagram outlines a general workflow for the quantification of alpha-ketoisovaleric acid in biological samples using chromatography-mass spectrometry.
Caption: General workflow for KIV quantification.
Experimental Protocols
Protocol 1: Quantification of Urinary Alpha-Ketoisovaleric Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a method for the analysis of organic acids, including KIV, in urine.[8][9][10][11]
1. Materials and Reagents
-
Urine sample
-
Internal Standard (e.g., tropic acid, 2-ketocaproic acid)
-
Hydroxylamine hydrochloride
-
5M HCl
-
Sodium chloride (solid)
-
Ethyl acetate
-
Pyridine
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Glass test tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system
2. Sample Preparation
-
To a clean glass tube, add a volume of urine equivalent to 1 µmole of creatinine.
-
Add the internal standard solution.
-
Add hydroxylamine hydrochloride solution to form oxime derivatives of the keto acids.
-
Acidify the mixture to a pH of less than 2 with 5M HCl.
-
Saturate the solution with solid sodium chloride.
-
Extract the organic acids by adding ethyl acetate and vortexing for 2 minutes.
-
Centrifuge to separate the layers and transfer the ethyl acetate (upper) layer to a clean tube.
-
Repeat the extraction with a fresh aliquot of ethyl acetate and combine the extracts.
-
Evaporate the combined ethyl acetate extracts to dryness under a stream of nitrogen.
3. Derivatization
-
To the dried residue, add pyridine.
-
Add BSTFA with 1% TMCS to form the trimethylsilyl (TMS) derivatives.
-
Incubate at 60-70°C for 30 minutes.
4. GC-MS Analysis
-
Inject the derivatized sample into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-5ms or equivalent
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 50-600
-
-
Identify and quantify the TMS-oxime derivative of KIV based on its retention time and mass spectrum, using the internal standard for calibration.
Protocol 2: Quantification of Plasma Alpha-Ketoisovaleric Acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a method for the sensitive and specific quantification of KIV in plasma.[12][13][14]
1. Materials and Reagents
-
Plasma sample
-
Internal Standard (e.g., stable isotope-labeled KIV)
-
Acetonitrile
-
Formic acid
-
Derivatization agent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride - PFBHA)
-
LC-MS/MS system
2. Sample Preparation
-
To a microcentrifuge tube, add the plasma sample.
-
Add the internal standard solution.
-
Precipitate proteins by adding cold acetonitrile.
-
Vortex and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
3. Derivatization
-
Add the PFBHA solution to the supernatant.
-
Incubate at room temperature for 30-60 minutes to form the PFB-oxime derivative of KIV.
4. LC-MS/MS Analysis
-
Inject the derivatized sample into the LC-MS/MS system.
-
LC Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the KIV derivative from other components.
-
Flow Rate: 0.3-0.5 mL/min
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the specific precursor-to-product ion transitions for the KIV-PFB-oxime derivative and its stable isotope-labeled internal standard.
-
-
Quantify the KIV-PFB-oxime derivative using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Conclusion
The monitoring of alpha-ketoisovaleric acid is a critical tool in the clinical management of Maple Syrup Urine Disease. The provided protocols offer robust and reliable methods for the quantification of KIV in biological samples, which is essential for accurate diagnosis and effective therapeutic monitoring. As research continues, the clinical utility of monitoring KIV and other branched-chain keto acids may expand to other areas, including oncology and the study of mitochondrial disorders, further highlighting the importance of accurate and precise analytical methodologies.
References
- 1. a-Ketoisovaleric Acid | Rupa Health [rupahealth.com]
- 2. ijfmr.com [ijfmr.com]
- 3. Maple Syrup Urine Disease (MSUD): Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 4. qbpatologica.wordpress.com [qbpatologica.wordpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. alpha-keto acids accumulating in maple syrup urine disease stimulate lipid peroxidation and reduce antioxidant defences in cerebral cortex from young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aurametrix.weebly.com [aurametrix.weebly.com]
- 9. shimadzu.co.kr [shimadzu.co.kr]
- 10. erndim.org [erndim.org]
- 11. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.regionh.dk [research.regionh.dk]
- 13. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chromatographic Analysis of 3-Methyl-2-oxobutanoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the peak resolution of 3-Methyl-2-oxobutanoic acid in your chromatography experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak resolution for this compound?
Poor peak resolution in the analysis of this compound can stem from several factors, including:
-
Inappropriate Mobile Phase pH (HPLC): The pH of the mobile phase significantly impacts the ionization state of this acidic analyte, affecting its retention and peak shape.
-
Suboptimal Column Selection: Using a column with inadequate selectivity for organic acids can lead to co-elution with other sample components.
-
Column Degradation: Over time, columns can lose their efficiency, resulting in broader peaks and reduced resolution.
-
Sample Overload: Injecting too much sample can lead to peak fronting and broadening.
-
Inadequate Derivatization (GC): For Gas Chromatography (GC), incomplete derivatization of the carboxylic acid group can result in poor peak shape and tailing.
-
System Dead Volume: Excessive dead volume in the chromatography system can cause peak broadening.
Q2: How does mobile phase pH affect the peak shape of this compound in HPLC?
The peak shape of this compound in reversed-phase HPLC is highly dependent on the mobile phase pH. To achieve sharp, symmetrical peaks, it is crucial to control the ionization of the carboxylic acid group. A general rule of thumb is to adjust the mobile phase pH to be at least 2 units below the pKa of the analyte.[1] By keeping the acid in its protonated, non-ionized form, secondary interactions with the stationary phase are minimized, leading to improved peak shape.[1]
Q3: Why is derivatization often necessary for the GC analysis of this compound?
This compound is a polar and non-volatile compound, which makes it challenging to analyze directly by Gas Chromatography (GC). Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable derivative. This process improves chromatographic behavior, leading to sharper peaks and better resolution. Common derivatization reagents for organic acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and alkylating agents.
Q4: What types of columns are suitable for the HPLC and GC analysis of this compound?
-
HPLC: For reversed-phase HPLC, C18 and C8 columns are commonly used as a starting point. For challenging separations, columns with alternative selectivities, such as phenyl-hexyl or polar-embedded phases, may provide better resolution. The choice of a modern, high-purity silica column can also minimize unwanted secondary interactions.
-
GC: For the analysis of derivatized this compound, a non-polar or medium-polarity column, such as a DB-5ms or HP-5ms, is typically suitable. These columns provide good separation of a wide range of organic acid derivatives.
Q5: How can I improve the separation of this compound from other organic acids in a complex sample?
Improving the separation of this compound from other organic acids can be achieved by:
-
Optimizing the Mobile Phase (HPLC): Adjusting the organic solvent composition, gradient slope, and pH of the mobile phase can significantly alter the selectivity of the separation.
-
Adjusting the Temperature Program (GC): Modifying the temperature ramp rate and hold times in the GC oven program can improve the resolution of closely eluting peaks.
-
Selecting an Appropriate Column: As mentioned in Q4, choosing a column with a different stationary phase chemistry can provide the necessary selectivity.
-
Using a Chiral Column: Since this compound is a chiral compound, a chiral stationary phase may be necessary to separate its enantiomers from each other or from other chiral interferences.
Q6: What are the key considerations for the chiral separation of this compound?
The separation of the enantiomers of this compound requires a chiral environment. This can be achieved in a few ways:
-
Chiral Stationary Phases (CSPs): This is the most direct method, where the column itself is packed with a chiral material. Polysaccharide-based CSPs are a common choice.
-
Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column.
-
Chiral Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on an achiral column.
Troubleshooting Guides
HPLC Peak Shape Issues
| Problem | Potential Causes | Solutions |
| Peak Tailing | Mobile phase pH is too close to or above the analyte's pKa, leading to partial ionization. | Lower the mobile phase pH by adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA). A pH of 2.5-3.5 is a good starting point for organic acids. |
| Secondary interactions with active silanols on the column packing. | Use a column with high-purity silica and end-capping. Add a competing base to the mobile phase in low concentrations. | |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Peak Fronting | Sample overload. | Decrease the amount of sample injected onto the column. |
| Poor sample solubility in the mobile phase. | Ensure the sample is fully dissolved in a solvent that is compatible with or weaker than the mobile phase. | |
| Peak Splitting | Partially blocked column frit or void in the column packing. | Back-flush the column. If the problem persists, replace the column. |
| Injector issue. | Inspect and clean the injector and ensure the rotor seal is not damaged. | |
| Sample solvent is much stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Broad Peaks | Low column efficiency. | Replace the column. |
| Extra-column volume. | Use tubing with a smaller internal diameter and minimize the length of connections. | |
| Mobile phase flow rate is too high or too low. | Optimize the flow rate to achieve the best balance between resolution and analysis time. |
GC Peak Shape Issues
| Problem | Potential Causes | Solutions |
| Peak Tailing | Incomplete derivatization. | Optimize the derivatization reaction conditions (temperature, time, reagent excess). Ensure the sample is dry before adding the derivatizing reagent. |
| Active sites in the inlet liner or column. | Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. | |
| Broad Peaks | Slow injection speed. | Use a faster injection speed to ensure a narrow sample band is introduced to the column. |
| Suboptimal temperature program. | Decrease the initial oven temperature or use a slower ramp rate to improve the focusing of early eluting peaks. | |
| Carrier gas flow rate is too low. | Optimize the carrier gas flow rate for the column dimensions. | |
| No Peaks or Very Small Peaks | Incomplete derivatization or degradation of the derivative. | Verify the derivatization procedure and ensure the stability of the derivatives. Analyze the samples as soon as possible after preparation. |
| Adsorption in the inlet or column. | Check for active sites and use appropriate deactivation methods. |
Experimental Protocols
General Protocol for HPLC Method Development for this compound
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Initial Gradient:
-
Start with a shallow gradient, for example, 5% B to 50% B over 15 minutes.
-
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Column Temperature: Maintain the column at 30 °C.
-
Detection: Use a UV detector at a low wavelength (e.g., 210 nm) as this compound does not have a strong chromophore.
-
Injection Volume: Inject 5-10 µL of the sample.
-
Optimization:
-
Adjust the gradient slope to improve the separation of the target analyte from impurities.
-
If peak shape is poor, consider lowering the pH further by using 0.1% TFA instead of formic acid.
-
If co-elution is an issue, try a different organic modifier (e.g., methanol) or a column with a different selectivity (e.g., phenyl-hexyl).
-
General Protocol for GC-MS Analysis with Derivatization
-
Sample Preparation: Evaporate the sample extract to dryness under a stream of nitrogen. It is critical to remove all water as it can interfere with the derivatization reaction.
-
Derivatization:
-
Add 50 µL of a silylating reagent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.
-
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL in splitless mode.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-500.
-
Data Summary
Recommended Starting Chromatographic Conditions
| Parameter | HPLC | GC |
| Column | C18, 4.6 x 150 mm, 3.5 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase / Carrier Gas | A: 0.1% Formic Acid in WaterB: Acetonitrile | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 70 °C initial, ramp to 280 °C |
| Detector | UV at 210 nm | Mass Spectrometer |
| Derivatization | Not applicable | BSTFA with 1% TMCS |
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving common peak shape issues.
References
troubleshooting alpha-ketoisovaleric acid derivatization efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of α-ketoisovaleric acid for analytical purposes.
Troubleshooting Guide
Low or no derivatization product detected? This guide will help you identify and resolve common issues encountered during the derivatization of α-ketoisovaleric acid, primarily focusing on its reaction with o-phenylenediamine (OPD) and its analogs.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Reaction pH | The pH of the reaction mixture is critical. For OPD-type derivatization, an acidic pH is generally required. Verify the pH of your reaction mixture and adjust if necessary. An optimal pH is often around 3.[1] |
| Suboptimal Reaction Temperature | Derivatization reactions are sensitive to temperature. Ensure your reaction is incubated at the recommended temperature. For many α-keto acid derivatizations with OPD analogs, a temperature of around 80-100°C is optimal.[2][3] |
| Inadequate Reaction Time | The reaction may not have proceeded to completion. Ensure the incubation time is sufficient. A common reaction time is 30-60 minutes.[2][3] |
| Reagent Degradation | Derivatization reagents like OPD can degrade over time, especially when exposed to light and air. Use freshly prepared reagent solutions for best results. |
| Presence of Interfering Substances | Other carbonyl-containing compounds in the sample can compete for the derivatization reagent. Consider sample cleanup steps to remove potential interferences. |
| Instability of α-Ketoisovaleric Acid | α-keto acids can be unstable and prone to degradation, especially at non-optimal pH or elevated temperatures for extended periods. Minimize sample processing time and store samples appropriately. |
Frequently Asked Questions (FAQs)
Derivatization Chemistry
Q1: What is the principle behind the derivatization of α-ketoisovaleric acid with o-phenylenediamine (OPD)?
A1: The derivatization of α-keto acids with OPD is a condensation reaction. The two amino groups of OPD react with the two carbonyl groups (the ketone and the carboxylic acid) of the α-keto acid to form a fluorescent and UV-active quinoxalinone derivative. This derivative is more easily detected and quantified by HPLC with fluorescence or UV detectors.
Q2: Are there alternative derivatization reagents for α-ketoisovaleric acid?
A2: Yes, several analogs of OPD are used, often to enhance fluorescence or improve stability. These include 1,2-diamino-4,5-methylenedioxybenzene (DMB) and 4-nitro-1,2-phenylenediamine (NPD).[4] These reagents function similarly to OPD.
Experimental Conditions
Q3: How critical is the pH of the reaction?
A3: The pH is extremely critical. The condensation reaction requires an acidic environment to proceed efficiently. For NPD derivatization, a pH of 3 has been shown to be optimal.[1] Deviations from the optimal pH can significantly reduce the derivatization efficiency.
Q4: What is the optimal temperature and reaction time?
A4: This can vary slightly depending on the specific α-keto acid and the derivatization reagent. For the derivatization of a mix of α-keto acids with an OPD analog, heating at 95-100°C for 30 minutes has been reported to be effective.[2][3] It is recommended to optimize these parameters for your specific experimental setup.
Q5: My derivatized samples show peak splitting in the chromatogram. What could be the cause?
A5: Peak splitting can occur for several reasons. One documented cause with DMB derivatization is the acidity of the final sample injected into the HPLC. Diluting the final reaction mixture with a basic solution, such as NaOH, can resolve this issue.[4] Other potential causes include column degradation or issues with the mobile phase.
HPLC Analysis
Q6: I'm observing a drifting baseline in my HPLC chromatogram. What should I do?
A6: A drifting baseline can be caused by several factors, including:
-
Temperature fluctuations: Ensure the column oven is maintaining a stable temperature.
-
Mobile phase issues: The mobile phase may not be properly mixed or could be degrading. Prepare fresh mobile phase.
-
Column contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent.
-
Detector issues: The detector lamp may be failing.
Q7: My peak shapes are poor (e.g., tailing or fronting). How can I improve them?
A7: Poor peak shape can be due to:
-
Column degradation: The stationary phase of the column may be damaged.
-
Inappropriate mobile phase: The pH or composition of the mobile phase may not be optimal for the analyte.
-
Sample overload: Injecting too much sample can lead to peak distortion.
-
Interactions with silanol groups: Residual silanol groups on the silica-based column can interact with the analyte. Using a highly end-capped column or adding a competing base to the mobile phase can help.
Experimental Protocols
Protocol 1: Derivatization of α-Ketoisovaleric Acid with an OPD Analog (NPD)
This protocol is adapted from a method for the derivatization of several α-keto acids.[1]
Materials:
-
α-Ketoisovaleric acid standard or sample
-
4-Nitro-1,2-phenylenediamine (NPD) solution (1% w/v in methanol)
-
Acetic acid-sodium acetate buffer (pH 3)
-
Methanol
-
Heating block or water bath at 80°C
Procedure:
-
To 1 mL of the aqueous α-ketoisovaleric acid solution, add 1 mL of the 1% NPD solution.
-
Add 1 mL of the acetic acid-sodium acetate buffer (pH 3).
-
Vortex the mixture gently.
-
Heat the mixture at 80°C for 30 minutes.
-
Allow the solution to cool to room temperature.
-
Bring the final volume to 10 mL with methanol.
-
The sample is now ready for HPLC analysis.
Protocol 2: HPLC Analysis of Derivatized α-Ketoisovaleric Acid
This is an example of an isocratic HPLC method.[1]
HPLC System:
-
Column: Zorbax 300 SB-C18 (4.6x150mm)
-
Mobile Phase: Methanol:Water:Acetonitrile (42:56:2, v/v/v)
-
Flow Rate: 0.9 mL/min
-
Detection: Photodiode array detector at 255 nm
-
Injection Volume: 20 µL
Visualizations
Valine Catabolism Pathway
α-Ketoisovaleric acid is a key intermediate in the metabolic breakdown of the branched-chain amino acid, valine.[5][6][7][8]
Caption: Overview of the valine catabolism pathway.
Troubleshooting Workflow for Derivatization
This workflow provides a logical approach to troubleshooting common derivatization problems.
References
- 1. HPLC Determination of alpha-keto Acids in Human Serum and Urine after Derivatization with 4-Nitro-1,2-phenylenediamine [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. KEGG PATHWAY: Valine, leucine and isoleucine degradation - Reference pathway [kegg.jp]
- 7. researchgate.net [researchgate.net]
- 8. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Analysis of 3-Methyl-2-oxobutanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS/MS analysis of 3-Methyl-2-oxobutanoic acid, a key biomarker in various metabolic studies. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to address common challenges, particularly those related to matrix effects.
Troubleshooting Guide
Matrix effects, the interference from co-eluting endogenous components of the sample matrix, are a primary concern in LC-MS/MS bioanalysis, potentially leading to ion suppression or enhancement and compromising data accuracy. This guide provides a systematic approach to identifying and mitigating these effects.
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Action |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent with a composition as close as possible to the initial mobile phase conditions. High organic content in the injection solvent can cause peak distortion for early eluting compounds in reversed-phase chromatography. |
| Column Overload | Reduce the injection volume or dilute the sample. Exceeding the column's loading capacity can lead to peak fronting. |
| Secondary Interactions with Column | Acidify the mobile phase with a small amount of formic acid (e.g., 0.1%) to ensure this compound is in its protonated form, minimizing interactions with residual silanols on the column. |
| Column Contamination or Degradation | Flush the column with a strong solvent wash sequence. If peak shape does not improve, consider replacing the column. |
Problem: Inconsistent or Low Analyte Response (Ion Suppression)
| Potential Cause | Recommended Action |
| Co-eluting Matrix Components | 1. Improve Chromatographic Separation: Optimize the gradient elution to better separate this compound from interfering matrix components. Consider a shallower gradient around the analyte's retention time. 2. Enhance Sample Cleanup: Implement more rigorous sample preparation techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances like phospholipids. |
| Inefficient Ionization | Optimize mass spectrometer source parameters, including capillary voltage, gas flows, and temperature, to ensure optimal ionization of the analyte. |
| Lack of Appropriate Internal Standard | Incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., this compound-¹³C₂) to compensate for signal variations caused by matrix effects.[1] |
Problem: High Analyte Response (Ion Enhancement)
| Potential Cause | Recommended Action |
| Co-eluting Matrix Components that Enhance Ionization | Similar to ion suppression, improve chromatographic separation and/or enhance sample cleanup to remove the interfering compounds. |
| Inappropriate Internal Standard | Use a SIL-IS that co-elutes with the analyte to accurately reflect and correct for ionization enhancement. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sample preparation techniques to reduce matrix effects for this compound analysis?
A1: The most common and effective techniques are:
-
Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent like acetonitrile or methanol is added to the plasma or serum sample to precipitate proteins. This is often sufficient for removing a large portion of matrix interferences.[2][3]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquids. It can be more effective than PPT in removing a wider range of interferences.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain the analyte while matrix components are washed away. This is generally the most effective but also the most time-consuming and expensive method.
Q2: How can I quantitatively assess the matrix effect for my this compound assay?
A2: The matrix effect can be quantitatively assessed by comparing the peak area of the analyte in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a neat solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. A validated method for branched-chain keto acids, including this compound, demonstrated recoveries ranging from 78.4% to 114.3%, indicating that matrix effects can be managed with appropriate methods.[4]
Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification?
A3: While not strictly mandatory in all cases, using a SIL-IS is highly recommended and is considered the gold standard for compensating for matrix effects in LC-MS/MS analysis. A SIL-IS, such as this compound-¹³C₂, will have nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[1] This allows for accurate correction of any signal variability, leading to more precise and reliable quantification.
Q4: What are the typical LC and MS parameters for the analysis of this compound?
A4: Based on validated methods for branched-chain keto acids, here are some typical starting parameters:
Liquid Chromatography:
-
Column: A C8 or C18 reversed-phase column is commonly used.[1][4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Elution: A gradient elution is typically employed to achieve good separation from matrix components.[1]
-
Flow Rate: 0.3 - 0.5 mL/min.
Mass Spectrometry (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is effective for organic acids.
-
Precursor Ion: [M-H]⁻ (m/z 115.0)
-
Product Ions: Common fragments can be used for Multiple Reaction Monitoring (MRM). It is essential to optimize these on your specific instrument.
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a common starting point for the extraction of this compound from plasma.
Materials:
-
Plasma samples
-
This compound analytical standard
-
This compound-¹³C₂ internal standard
-
Acetonitrile (ACN), chilled to -20°C
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (containing this compound-¹³C₂).
-
Add 400 µL of chilled acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Protocol 2: Assessment of Matrix Effect
This protocol describes how to prepare samples to quantify the matrix effect.
Materials:
-
Blank plasma from at least 6 different sources
-
This compound analytical standard
-
Mobile phase
Procedure:
-
Prepare Post-Extraction Spiked Samples:
-
Extract blank plasma using the protein precipitation protocol described above.
-
Spike the resulting supernatant with the this compound analytical standard at low, medium, and high concentrations representative of your calibration curve.
-
-
Prepare Neat Solutions:
-
Prepare solutions of the this compound analytical standard in the mobile phase at the same low, medium, and high concentrations.
-
-
Analysis:
-
Analyze both sets of samples by LC-MS/MS.
-
-
Calculation:
-
Calculate the matrix effect using the formula provided in Q2 of the FAQ section.
-
Visualizations
Below are diagrams illustrating key workflows and concepts in addressing matrix effects.
Caption: Experimental workflow for this compound analysis.
Caption: Decision tree for addressing matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: α-Ketoisovaleric Acid Sample Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and proper storage conditions for α-ketoisovaleric acid in biological samples. Adherence to these guidelines is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in handling samples for α-ketoisovaleric acid analysis?
A1: The primary challenge is the inherent instability of α-keto acids in biological matrices. These molecules are susceptible to degradation, and improper handling or storage can lead to significant losses and inaccurate quantification.
Q2: What is the recommended anticoagulant for plasma collection for α-ketoisovaleric acid analysis?
A2: While specific studies on anticoagulant preference for α-ketoisovaleric acid are not abundant, EDTA is a commonly used anticoagulant for metabolomics studies and is generally a suitable choice. It is crucial to process the blood sample promptly after collection.
Q3: How many times can I freeze and thaw my plasma/serum samples?
A3: It is strongly recommended to minimize freeze-thaw cycles. For many metabolites, more than two freeze-thaw cycles should be avoided to maintain sample integrity. If multiple analyses are planned, it is best practice to aliquot samples into smaller volumes after the initial processing.
Q4: What are the general recommendations for shipping samples for α-ketoisovaleric acid analysis?
A4: Samples should be shipped frozen on dry ice to ensure they remain at a stable, low temperature throughout transit. For urine samples, it is recommended to freeze them for a minimum of four hours before shipping.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable levels of α-ketoisovaleric acid | Sample degradation due to improper storage temperature or delayed processing. | Review and strictly adhere to recommended storage conditions (see tables below). Process samples as quickly as possible after collection. For plasma, deproteinization with methanol can help prevent significant losses. |
| Inefficient extraction from the biological matrix. | Optimize the extraction protocol. Ensure complete deproteinization and efficient recovery of the analyte. | |
| High variability between replicate measurements | Inconsistent sample handling or storage. | Standardize all sample handling procedures, from collection to analysis. Ensure all samples are stored under the same conditions. |
| Multiple freeze-thaw cycles. | Aliquot samples after initial processing to avoid repeated freezing and thawing of the entire sample. | |
| Unexpected peaks interfering with analysis | Contamination of sample or reagents. | Use high-purity solvents and reagents. Ensure all collection and processing materials are clean and free of contaminants. |
| Improper sample preparation. | Follow the recommended sample preparation protocol meticulously. Ensure derivatization (if used) is complete and consistent. |
Sample Stability Data
The following tables summarize the stability of α-ketoisovaleric acid in various biological matrices under different storage conditions.
Table 1: Stability of α-Ketoisovaleric Acid in Plasma/Serum
| Temperature | Duration | Stability | Source |
| Room Temperature (~25°C) | Up to 7 days | Insignificant changes observed. | [1] |
| Refrigerated (2-8°C) | Up to 24 hours | Stable for most metabolites, though specific data for α-ketoisovaleric acid is limited. General recommendation is to minimize time at this temperature. | [2] |
| Frozen (-20°C) | Up to 30 days | Considered a better option than refrigeration for preserving many analytes. | [3] |
| Ultra-low Freezer (-80°C) | Up to 360 days | High stability, with reported changes of less than 14%. This is the recommended temperature for long-term storage. |
Table 2: Stability of α-Ketoisovaleric Acid in Urine
| Temperature | Duration | Stability | Source |
| Room Temperature (~20°C) | > 8 hours | Potential for degradation of some amino acids, suggesting caution for related keto acids. | [2] |
| Refrigerated (4°C) | Up to 24 hours | Generally stable for a wide range of metabolites. | [2] |
| Frozen (-20°C) | Up to 24 hours | Stable for a wide range of metabolites. | [2] |
| Long-term Frozen (-20°C) | Up to 15 years | High stability observed for many organic acids. |
Experimental Protocols
Protocol 1: Plasma/Serum Sample Collection and Processing
A detailed protocol for collecting and processing plasma or serum samples for α-ketoisovaleric acid analysis.
Plasma/Serum Sample Workflow
Protocol 2: Urine Sample Collection and Processing
A detailed protocol for collecting and processing urine samples for α-ketoisovaleric acid analysis.
Urine Sample Workflow
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Low Analyte Recovery
This diagram outlines a logical workflow for troubleshooting experiments where the recovery of α-ketoisovaleric acid is lower than expected.
Troubleshooting Flowchart
References
Technical Support Center: B Vitamin Interference in α-Ketoisovalerate Metabolism Studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the interference of B vitamins in the study of alpha-ketoisovalerate (α-KIV) metabolism.
Frequently Asked Questions (FAQs)
Q1: How do B vitamins metabolically interfere with α-ketoisovalerate (α-KIV) metabolism studies?
A1: B vitamins are not inhibitors but essential cofactors for the catalytic activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the primary enzyme responsible for the irreversible catabolism of α-KIV.[1][2][3] An inadequate or inconsistent supply of these vitamins in your experimental system (cell culture media, tissue preparations, or animal diets) can lead to significant variability and misinterpretation of results.
The key B vitamins involved are:
-
Thiamine (B1): As Thiamine Pyrophosphate (TPP), it is a critical cofactor for the E1 subunit (decarboxylase) of the BCKDH complex.[1][2]
-
Riboflavin (B2): As Flavin Adenine Dinucleotide (FAD), it is required by the E3 subunit (dihydrolipoyl dehydrogenase) to reoxidize the lipoamide cofactor.[1][3]
-
Niacin (B3): As Nicotinamide Adenine Dinucleotide (NAD+), it serves as the final electron acceptor in the reaction catalyzed by the E3 subunit.[1][3]
-
Pantothenic Acid (B5): As a component of Coenzyme A (CoA), it is required to accept the acyl group generated from the decarboxylation of α-KIV, forming isobutyryl-CoA.[1][3]
Therefore, fluctuations in the availability of these vitamins directly impact the rate of α-KIV breakdown, which can be misinterpreted as an effect of the compound or condition you are studying.
Q2: What is analytical interference, and how is it different from metabolic interference?
A2: Analytical interference occurs when a substance in a sample directly affects the measurement process of an assay, leading to falsely high or low results.[4][5][6] This is distinct from metabolic interference, where the substance alters the biological pathway itself. In the context of B vitamins, Biotin (Vitamin B7) is a major source of analytical interference.[4][5][7] Many common immunoassays use a biotin-streptavidin binding system for signal detection.[5] High levels of free biotin from supplements can saturate the streptavidin, leading to erroneous results for various analytes, which might be measured as secondary outcomes in a metabolism study (e.g., hormones, cytokines).[4][5][6]
Q3: My α-KIV levels are unexpectedly high in my cell culture experiment. What could be the cause?
A3: High levels of α-KIV suggest a bottleneck in its catabolism. This is likely due to reduced activity of the BCKDH complex.
-
Check B Vitamin Concentrations: Your cell culture medium may be deficient in one or more of the essential B vitamins (B1, B2, B3, B5). Verify the formulation of your medium and consider supplementing it to ensure these cofactors are not rate-limiting.
-
Review Experimental Conditions: Factors such as hypoxia or the presence of specific inhibitors can also reduce BCKDH activity.
-
Consider Upstream Pathways: Increased production of α-KIV from valine transamination could also be a factor, although a block in catabolism is a more common cause of accumulation.
Q4: Can I use B vitamin supplementation in my animal studies?
A4: Yes, but it must be carefully controlled. If your study involves dietary interventions, ensure that both the control and experimental diets have the same, clearly defined B vitamin content. Uncontrolled supplementation can mask or exaggerate experimental effects. For example, if a test compound's effect is sensitive to metabolic rate, fluctuations in B vitamin status could alter the activity of BCKDH and confound the results.[8]
Troubleshooting Guide
Issue 1: Low or Inconsistent BCKDH Enzyme Activity
| Symptom | Possible Cause | Troubleshooting Steps |
| Low Vmax in enzyme kinetics assay | Limiting Cofactor Concentration: Insufficient Thiamine (TPP), Riboflavin (FAD), Niacin (NAD+), or Pantothenic Acid (CoA) in the assay buffer. | 1. Verify Buffer Composition: Ensure all cofactors are present at saturating concentrations as determined by literature or preliminary experiments. 2. Prepare Fresh Cofactor Solutions: Some cofactors, like TPP, can be unstable. Prepare solutions fresh before each experiment. 3. Titrate Cofactors: If unsure, perform a cofactor titration experiment to determine the optimal concentration for your specific enzyme preparation. |
| High Variability Between Replicates | Inconsistent Cofactor Availability: Degradation of cofactors over the course of the experiment or pipetting errors. | 1. Use a Master Mix: Prepare a master mix of assay buffer containing all cofactors to ensure consistent concentrations across all wells/tubes. 2. Protect from Light: FAD is light-sensitive. Keep solutions in amber tubes and minimize light exposure. 3. Check pH and Temperature: Ensure the assay buffer pH and temperature are stable and optimal for BCKDH activity. |
| No Detectable Activity | Complete Absence of an Essential Cofactor: One or more of the B vitamin-derived cofactors may be missing from the assay buffer. | 1. Systematically Check Components: Prepare a new assay buffer, adding each component one by one to identify the missing reagent. 2. Enzyme Integrity: Verify the integrity and activity of your BCKDH enzyme preparation using a positive control with a complete, validated assay buffer. |
Issue 2: Suspected Biotin (Vitamin B7) Interference in Immunoassays
| Symptom | Possible Cause | Troubleshooting Steps |
| Clinically Discordant Immunoassay Results (e.g., thyroid hormones, troponin, PSA) | High Biotin Levels in Samples: Samples may be from subjects taking high-dose biotin supplements (>5 mg/day).[4][6] | 1. Inquire About Supplements: Check subject history for biotin supplementation.[4] 2. Recommend a Washout Period: Advise subjects to abstain from biotin supplements for at least 72 hours before sample collection, if medically permissible.[7] 3. Use an Alternative Platform: If available, re-run the sample on an assay platform that does not use streptavidin-biotin technology.[6] 4. Biotin Scavenging: Use commercially available methods or streptavidin-coated microparticles to remove biotin from the sample prior to analysis.[6] |
| Falsely Low Results in a "Sandwich" Assay | Biotin Saturation: Excess biotin in the sample prevents the formation of the antibody-analyte-antibody "sandwich" on the streptavidin-coated solid phase. | Follow the troubleshooting steps listed above. Be particularly cautious with critical diagnostic markers like cardiac troponin, where a falsely low result can have severe clinical consequences.[4] |
| Falsely High Results in a "Competitive" Assay | Biotin Inhibition: Excess biotin prevents the biotinylated analyte competitor from binding to streptavidin, leading to a higher signal from the analyte-antibody interaction. | Follow the troubleshooting steps listed above. This is common for small molecule assays like free T4 and testosterone.[7] |
Quantitative Data on BCKDH Cofactor Dependence
The activity of the BCKDH complex is critically dependent on the concentration of its B vitamin-derived cofactors. While the exact Michaelis constant (Km) can vary based on the source of the enzyme and experimental conditions, the following table summarizes the established roles and approximate affinities.
| Cofactor (Active Form) | Originating B Vitamin | Role in BCKDH Complex | Typical Km Value (Approximate) | Implication of Deficiency in an Assay |
| Thiamine Pyrophosphate (TPP) | Thiamine (B1) | Coenzyme for E1 subunit; facilitates decarboxylation of α-KIV.[1][2] | ~1-10 µM | Drastically reduced or no enzyme activity. |
| Flavin Adenine Dinucleotide (FAD) | Riboflavin (B2) | Prosthetic group for E3 subunit; accepts electrons from reduced lipoamide.[1][3] | Tightly bound, often considered part of the enzyme | Reduced turnover of the E3 subunit, leading to overall inhibition. |
| Nicotinamide Adenine Dinucleotide (NAD+) | Niacin (B3) | Co-substrate for E3 subunit; final electron acceptor.[1][3] | ~50-200 µM | Decreased reaction velocity as NAD+ becomes limiting. |
| Coenzyme A (CoA) | Pantothenic Acid (B5) | Co-substrate for E2 subunit; accepts the isobutyryl group from lipoamide.[1][3] | ~5-50 µM | Reduced formation of the final product (isobutyryl-CoA). |
Experimental Protocols
Protocol 1: Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity Assay
This protocol describes a common method for measuring BCKDH activity in mitochondrial extracts by monitoring the reduction of NAD+ to NADH spectrophotometrically.
Materials:
-
Mitochondrial protein extract
-
Assay Buffer: 30 mM KH2PO4, 5 mM MgCl2, 0.5 mM EDTA, 0.1% Triton X-100, pH 7.4
-
Cofactors: Thiamine Pyrophosphate (TPP), Coenzyme A (CoA), NAD+
-
Substrate: α-Ketoisovalerate (α-KIV)
-
Microplate reader or spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare fresh stock solutions of TPP, CoA, NAD+, and α-KIV in the assay buffer.
-
Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer and saturating concentrations of TPP (e.g., 0.2 mM), CoA (e.g., 0.1 mM), and NAD+ (e.g., 2.5 mM).
-
Sample Addition: Add a known amount of mitochondrial protein extract (e.g., 20-50 µg) to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding the substrate, α-KIV (e.g., to a final concentration of 0.5 mM).
-
Monitor NADH Production: Immediately begin monitoring the increase in absorbance at 340 nm over time at a constant temperature (e.g., 30°C). The rate of increase in absorbance is proportional to the rate of NADH production and thus BCKDH activity.
-
Calculate Activity: Use the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of NADH production (e.g., nmol/min/mg protein).
Protocol 2: Quantification of α-Ketoisovalerate by HPLC-UV
This protocol provides a method for quantifying α-KIV in biological samples after derivatization.
Materials:
-
Biological sample (e.g., deproteinized plasma, cell lysate)
-
Derivatizing Agent: O-phenylenediamine (OPD)
-
HPLC system with a UV detector and a C18 column
-
Mobile Phase A: 20 mM Sodium Phosphate buffer, pH 7.0
-
Mobile Phase B: Acetonitrile
-
α-KIV standard
Procedure:
-
Sample Preparation: Deproteinize the sample by adding perchloric acid followed by centrifugation. Neutralize the supernatant with KOH.
-
Derivatization: Mix the sample or standard with the OPD solution and incubate at a controlled temperature (e.g., 80°C) to form the stable quinoxalinol derivative.
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Elute the derivative using a gradient of mobile phase B (e.g., 10% to 50% acetonitrile over 20 minutes).
-
Monitor the eluent at the wavelength of maximum absorbance for the α-KIV-OPD derivative (typically ~336 nm).
-
-
Quantification: Create a standard curve by running known concentrations of derivatized α-KIV standard. Calculate the concentration of α-KIV in the sample by comparing its peak area to the standard curve.
Visualizations
References
- 1. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 2. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 4. clinicallab.com [clinicallab.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. mlo-online.com [mlo-online.com]
- 8. Vitamins: MedlinePlus Medical Encyclopedia [medlineplus.gov]
preventing degradation of 3-Methyl-2-oxobutanoic acid during sample preparation
Welcome to the technical support center for the analysis of 3-Methyl-2-oxobutanoic acid (also known as α-Ketoisovaleric acid). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the sample preparation and analysis of this and other α-keto acids.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to degradation during sample preparation?
A1: this compound, like other α-keto acids, is inherently unstable due to the presence of a ketone group adjacent to a carboxylic acid group. This structure makes it susceptible to decarboxylation, particularly under conditions of elevated temperature and certain pH ranges. Additionally, enzymatic activity in biological samples can rapidly degrade α-keto acids.
Q2: What is the most critical step to prevent the degradation of this compound in a sample?
A2: The most critical step is immediate chemical stabilization through derivatization. This process converts the unstable α-keto acid into a more stable derivative that can be reliably quantified. Prompt inactivation of enzymatic activity through rapid freezing or the use of protein precipitation agents is also crucial.
Q3: What are the recommended storage conditions for samples prior to analysis?
A3: For short-term storage, samples should be kept at 4°C. For long-term storage, samples should be stored at -80°C.[1] It is crucial to minimize freeze-thaw cycles, as these can lead to degradation. Once prepared, stock solutions of this compound should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Q4: Can I analyze this compound without derivatization?
A4: While direct analysis is possible with certain mass spectrometry methods, it is generally not recommended for accurate quantification due to the high reactivity and potential for degradation of the underivatized molecule during sample processing and analysis.[2] Derivatization significantly improves stability and analytical sensitivity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable signal for this compound | Incomplete derivatization. | Ensure the derivatization reagent is fresh and the reaction conditions (temperature, time, pH) are optimal. |
| Degradation of the analyte prior to derivatization. | Process samples immediately after collection. Keep samples on ice and add a protein precipitation agent promptly. | |
| Inappropriate sample storage. | Store samples at -80°C and avoid repeated freeze-thaw cycles. | |
| High variability in replicate measurements | Inconsistent sample handling and processing times. | Standardize the sample preparation workflow, ensuring consistent timing for each step. |
| Incomplete protein precipitation. | Use a sufficient volume of a suitable protein precipitation agent (e.g., cold methanol) and ensure thorough mixing. | |
| Pipetting errors. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Split peaks during HPLC analysis | Suboptimal pH of the injection sample. | Adjust the pH of the final sample solution before injection. For DMB derivatives, diluting the acidic reaction mixture with a basic solution (e.g., NaOH) can resolve peak splitting.[3] |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Co-elution with an interfering compound. | Optimize the chromatographic gradient to improve separation. | |
| Increased backpressure in the HPLC system | Precipitation of sample components in the column. | Ensure complete removal of precipitated proteins by centrifugation. Use a guard column to protect the analytical column. |
| Clogging of the column frit. | Filter all samples and mobile phases before use. |
Data Presentation
Stability of α-Ketoisovaleric Acid in Human Plasma
The following table summarizes the stability of a closely related α-keto acid, α-ketoglutarate, in plasma under different storage conditions. This data can serve as a guideline for handling samples containing this compound.
| Storage Temperature | Time | Analyte Stability |
| Room Temperature | 30 minutes | Clotting of whole blood for serum preparation should be limited to this time. |
| 4°C | up to 12 hours | Most analytes are stable with delayed centrifugation. |
| -20°C | up to 1 month | Recommended for short to medium-term storage of derivatized samples. |
| -80°C | up to 6 months | Recommended for long-term storage of both raw samples and derivatized solutions.[1] |
Note: Data is generalized from studies on α-keto acid stability. It is highly recommended to perform an in-house stability study for your specific sample matrix and storage conditions.
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation
-
Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Initial Handling: Immediately place the collected blood on ice to minimize enzymatic activity.
-
Centrifugation: Within one hour of collection, centrifuge the blood at 1,000-2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Plasma Extraction: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to a clean, pre-chilled polypropylene tube.
-
Storage: Immediately freeze the plasma at -80°C until analysis.
Protocol 2: Derivatization of this compound with DMB for HPLC-Fluorescence Detection
This protocol is adapted from a method for the analysis of various α-keto acids, including α-ketoisovaleric acid.[3]
-
Reagent Preparation:
-
DMB Solution: Prepare a solution containing 1.6 mg of 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (DMB·2HCl), 4.9 mg of sodium sulfite, 70 µL of 2-mercaptoethanol, and 58 µL of concentrated HCl in 0.87 mL of water.
-
-
Derivatization Reaction:
-
In a sealed tube, mix 40 µL of the sample (or standard solution) with 40 µL of the DMB solution.
-
Heat the mixture at 85°C for 45 minutes.
-
After heating, immediately cool the solution on ice for 5 minutes.
-
-
Sample Dilution:
-
Dilute the reaction mixture five-fold with a 65 mM NaOH aqueous solution to adjust the pH and prevent peak splitting during HPLC analysis.
-
-
Analysis:
-
Inject 25 µL of the diluted, derivatized sample into the HPLC system equipped with a fluorescence detector.
-
Visualizations
Valine Catabolism Pathway
The following diagram illustrates the metabolic pathway for the degradation of the branched-chain amino acid valine, which leads to the formation of this compound.
Caption: Catabolic pathway of valine leading to the TCA cycle.
Experimental Workflow for Sample Preparation
This diagram outlines the key steps for processing biological samples to ensure the stability and accurate measurement of this compound.
Caption: Workflow for stabilizing this compound.
References
Technical Support Center: Quantification of Urinary α-Ketoisovaleric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of urinary alpha-ketoisovaleric acid.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical factors to consider when collecting and storing urine samples for α-ketoisovaleric acid analysis?
A1: Proper sample handling from the point of collection is crucial for accurate results. Key considerations include:
-
Sample Collection: For diagnosing inborn errors of metabolism (IEMs), it is best to collect urine samples during an acute illness or metabolic decompensation, as the organic acid profile is most pronounced at this time.[1] Random urine samples are generally acceptable.[1]
-
Volume: A urine volume of 2–10 mL is typically required by most laboratories, depending on the creatinine concentration and the sensitivity of the analytical method.[1]
-
Storage Temperature: Urine samples should be frozen as soon as possible to minimize the degradation of thermally labile compounds like α-keto acids. If immediate freezing is not possible, samples should be kept at room temperature for a maximum of 12 hours before freezing.[2]
-
Preservatives: The use of a universal preservative for complete urinalysis is not yet established. If preservatives are used, their compatibility with the analytical method must be verified.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to the degradation of analytes.[3]
Q2: Why is derivatization necessary for the analysis of α-ketoisovaleric acid by Gas Chromatography-Mass Spectrometry (GC-MS)?
A2: Derivatization is a critical step in the GC-MS analysis of non-volatile compounds like α-keto acids. The primary reasons for derivatization are:
-
Increased Volatility: α-ketoisovaleric acid is not volatile enough to be analyzed directly by GC-MS. Derivatization replaces active hydrogen atoms with less polar groups, increasing the compound's volatility and allowing it to be vaporized in the GC inlet without thermal decomposition.[4][5]
-
Improved Thermal Stability: The derivatization process creates more stable compounds that can withstand the high temperatures of the GC analysis.
-
Enhanced Chromatographic Properties: Derivatization can improve the peak shape and resolution of the analyte.
-
Characteristic Mass Spectra: The derivatives often produce predictable and characteristic fragmentation patterns in the mass spectrometer, aiding in identification and quantification.
A common derivatization strategy for α-keto acids is a two-step process involving methoximation followed by silylation.[4] Methoximation protects the keto group and prevents tautomerization, which could otherwise lead to multiple derivative peaks for a single analyte.[4] Silylation then targets the carboxyl group to increase volatility.[4]
Q3: What are matrix effects in LC-MS/MS analysis of urinary α-ketoisovaleric acid, and how can they be minimized?
A3: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix (in this case, urine).[6][7][8] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[6][7] Urine is a particularly complex matrix with high and variable concentrations of salts, urea, and other organic molecules, making it prone to significant matrix effects.[6]
Strategies to minimize matrix effects include:
-
Sample Preparation:
-
Dilution: A simple "dilute-and-shoot" approach can reduce the concentration of interfering matrix components.[9]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from the matrix based on their differential solubility in two immiscible liquids.[10]
-
Solid-Phase Extraction (SPE): This method uses a solid sorbent to retain the analyte while the matrix components are washed away, or vice-versa.[6][11]
-
-
Chromatographic Separation: Optimizing the liquid chromatography method to achieve good separation between the analyte and interfering matrix components is crucial.
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for α-Ketoisovaleric Acid in GC-MS Analysis
| Possible Cause | Suggested Solution |
| Incomplete Derivatization | Ensure derivatization reagents are fresh and not expired. Optimize reaction time and temperature. Ensure the sample is completely dry before adding derivatization reagents, as moisture can inactivate them.[4] |
| Active Sites in the GC System | Deactivate the GC inlet liner and the first few centimeters of the analytical column. Use a deactivated liner specifically designed for active compounds. Perform regular maintenance of the GC system. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate GC Column | Use a column with a suitable stationary phase for the analysis of derivatized organic acids. |
Issue 2: High Variability in Quantitative Results Between Replicate Injections in LC-MS/MS
| Possible Cause | Suggested Solution |
| Significant Matrix Effects | Implement a more effective sample cleanup procedure such as SPE or LLE.[6][11] Use a stable isotope-labeled internal standard to correct for variability. |
| Sample Instability | Keep samples in the autosampler at a low temperature (e.g., 4°C) to prevent degradation during the analytical run. Minimize the time samples are at room temperature. |
| Instrument Contamination | Clean the ion source and mass spectrometer optics. Run system suitability tests to ensure consistent performance. |
| Poor Chromatographic Resolution | Optimize the LC gradient and flow rate to better separate the analyte from interfering compounds. |
Issue 3: Low Recovery of α-Ketoisovaleric Acid During Sample Preparation
| Possible Cause | Suggested Solution |
| Inefficient Extraction | Optimize the pH of the sample before extraction. For LLE, ensure the choice of extraction solvent is appropriate for α-ketoisovaleric acid. For SPE, ensure the sorbent type and elution solvent are optimized for the analyte. |
| Analyte Degradation | α-Keto acids can be unstable.[12] Keep samples on ice or at low temperatures during processing. Process samples as quickly as possible. |
| Adsorption to Labware | Use silanized glassware or low-adsorption plasticware to minimize loss of the analyte. |
Experimental Protocols
Protocol 1: GC-MS Analysis of Urinary α-Ketoisovaleric Acid after Derivatization
This is a generalized protocol and should be optimized for specific instrumentation and laboratory conditions.
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.
-
Transfer 1 mL of the supernatant to a clean glass tube.
-
Add an internal standard (e.g., a stable isotope-labeled α-ketoisovaleric acid).
-
Lyophilize the sample to complete dryness.[4]
-
-
Derivatization:
-
Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried sample.[4] Vortex and incubate at 37°C for 90 minutes.[4]
-
Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).[4] Vortex and incubate at 37°C for 30 minutes.[4]
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of derivatized α-ketoisovaleric acid and the internal standard.
-
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of organic acids in urine. Actual values will vary depending on the specific method and instrumentation.
| Parameter | Typical Value Range | Reference |
| Limit of Detection (LOD) | 0.1 - 1.5 ng/mL | [13] |
| Limit of Quantification (LOQ) | 0.3 - 5 ng/mL | [13] |
| Linearity (r²) | > 0.99 | [13] |
| Recovery | 65 - 110% | [13] |
| Intra-day Precision (%RSD) | < 15% | [14] |
| Inter-day Precision (%RSD) | < 15% | [14] |
Visualizations
Caption: GC-MS workflow for urinary α-ketoisovaleric acid analysis.
Caption: Troubleshooting logic for matrix effects in LC-MS/MS.
Caption: Simplified metabolic pathway of valine to α-ketoisovaleric acid.
References
- 1. mdpi.com [mdpi.com]
- 2. Pre-analytical and analytical variables that influence urinary volatile organic compound measurements | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. weber.hu [weber.hu]
- 6. matrix-effects-in-human-urine-analysis-using-multi-targeted-liquid-chromatography-tandem-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 7. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse [ouci.dntb.gov.ua]
- 8. m.youtube.com [m.youtube.com]
- 9. LC-MS-MS vs ELISA: Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development and Validation of LC-Q-TOF-MS Methodology to Determine Mycotoxin Biomarkers in Human Urine [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of 3-Methyl-2-oxobutanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the sensitive and reliable detection of 3-methyl-2-oxobutanoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its low-level detection important?
This compound, also known as α-ketoisovaleric acid, is a branched-chain keto acid (BCKA) and a key intermediate in the metabolic pathway of the amino acid valine.[1] Accurate and sensitive measurement of its low levels is crucial for studying various metabolic processes and is significant in the diagnosis and monitoring of metabolic disorders such as Maple Syrup Urine Disease (MSUD), where elevated levels of BCKAs are observed.[2] Furthermore, its levels have been associated with other conditions, making it a potential biomarker in various fields of medical research.[3]
Q2: What are the primary analytical methods for detecting this compound?
The most common and effective methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] These techniques offer the high sensitivity and selectivity required for detecting low concentrations of the analyte in complex biological matrices such as plasma and urine.
Q3: Why is derivatization necessary for the analysis of this compound?
Derivatization is a critical step in the analysis of this compound for several reasons:
-
For GC-MS: Keto acids like this compound are polar and non-volatile. Derivatization is required to convert them into more volatile and thermally stable compounds suitable for gas chromatography.[4]
-
For LC-MS/MS: While not always mandatory, derivatization can significantly enhance the sensitivity and specificity of the analysis. It can improve the ionization efficiency of the molecule, leading to a stronger signal in the mass spectrometer, and also improve its chromatographic separation from other interfering compounds in the sample.[4]
Q4: What are the most common derivatization reagents for this compound analysis?
Several derivatization reagents are used, depending on the analytical platform:
-
For GC-MS: A two-step derivatization is common, involving methoximation followed by silylation (e.g., with MSTFA). This process protects the keto group and increases volatility.
-
For LC-MS/MS:
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA or PFB-O): This reagent reacts with the keto group to form a derivative that is highly sensitive in negative ion mode mass spectrometry.[5][6]
-
o-phenylenediamine (OPD): OPD reacts with α-keto acids to form stable quinoxalinol derivatives that can be readily detected by LC-MS.[7]
-
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | Incomplete Derivatization: The derivatization reaction may not have gone to completion due to suboptimal reaction conditions (temperature, time, pH) or reagent degradation. | - Ensure fresh derivatization reagents are used. - Optimize reaction time and temperature as specified in the protocol. - Verify the pH of the reaction mixture is within the optimal range for the chosen reagent. |
| Analyte Degradation: this compound and other keto acids can be unstable, especially under heat and light.[4] | - Minimize sample exposure to heat and light. - Process samples promptly after collection and store them at -80°C. - Consider immediate stabilization of keto acids upon sample collection using a reagent like phenylhydrazine.[4] | |
| Ion Suppression (LC-MS/MS): Co-eluting compounds from the sample matrix (e.g., phospholipids in plasma) can interfere with the ionization of the target analyte, leading to a reduced signal.[8] | - Improve sample cleanup procedures to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation. - Modify the chromatographic method to separate the analyte from the interfering compounds. - Dilute the sample to reduce the concentration of interfering substances.[6] | |
| Poor Peak Shape (Tailing or Fronting) | GC-MS: - Active Sites in the Inlet or Column: Polar analytes can interact with active sites in the GC system, leading to peak tailing. - Improper Column Installation: Incorrect column insertion depth can cause turbulence and peak distortion.[9] | GC-MS: - Perform regular inlet maintenance, including replacing the liner and septum.[9] - Use a deactivated liner. - Trim the front end of the column to remove accumulated non-volatile residues.[9] - Ensure the column is installed at the correct depth in both the injector and detector.[9] |
| LC-MS/MS: - Column Overload: Injecting too much sample can lead to peak fronting. - Incompatibility between Sample Solvent and Mobile Phase: A mismatch can cause peak distortion. | LC-MS/MS: - Reduce the injection volume or dilute the sample. - Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. | |
| High Background Noise or Ghost Peaks | Contamination: Contamination can originate from various sources, including reagents, solvents, sample collection tubes, or carryover from previous injections. | - Use high-purity solvents and reagents. - Run blank injections between samples to check for carryover. - Implement a thorough cleaning procedure for the autosampler and injection port. |
| Inconsistent Results/Poor Reproducibility | Variability in Sample Preparation: Inconsistent sample handling, extraction, or derivatization can lead to variable results. | - Standardize all sample preparation steps and ensure they are performed consistently for all samples, standards, and quality controls. - Use an internal standard to correct for variations in sample processing and instrument response. |
| Instability of Derivatives: The derivatized product may not be stable over time, especially if left at room temperature in the autosampler. | - Analyze samples as soon as possible after derivatization. - Evaluate the stability of the derivatives by re-injecting a sample after a certain period to check for degradation. Some derivatives, like OPD derivatives, have been shown to be stable for several days.[10] |
Quantitative Data Summary
The following table summarizes the performance of different analytical methods for the detection of this compound and other keto acids.
| Analytical Method | Derivatization Reagent | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFB-O) | Rat Plasma | 0.01–0.25 μM | - | [5][6] |
| UFLC-MS | o-phenylenediamine (OPD) | Mouse Tissue | 5 nM | 15 nM | |
| HPLC-UV | meso-stilbenediamine (SDA) | Human Serum | 0.07–0.2 µg/mL | 0.21–0.6 µg/mL | [11] |
Experimental Protocols
Protocol 1: LC-MS/MS with PFB-O Derivatization
This protocol is adapted from a method for the analysis of keto acids in biological samples.[5][6]
1. Sample Preparation (Plasma) a. To 50 µL of plasma, add 150 µL of acetonitrile to precipitate proteins. b. Vortex for 1 minute and then centrifuge at 10,000 x g for 5 minutes. c. Transfer the supernatant to a new tube.
2. Derivatization a. To the supernatant, add 50 µL of 10 mg/mL PFB-O in a suitable buffer (e.g., phosphate buffer, pH 7). b. Add an internal standard if required. c. Incubate the reaction mixture at 60°C for 60 minutes. d. After incubation, cool the mixture to room temperature.
3. LC-MS/MS Analysis a. Inject an appropriate volume (e.g., 5-10 µL) of the derivatized sample into the LC-MS/MS system. b. Chromatographic Separation: Use a C18 reversed-phase column. A typical mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). c. Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-product ion transition for the PFB-O derivative of this compound.
Protocol 2: UFLC-MS with OPD Derivatization
This protocol is based on a method for the quantification of branched-chain keto acids in tissues.
1. Sample Preparation (Tissue) a. Homogenize a known weight of tissue in a suitable buffer. b. Deproteinize the homogenate using a suitable method (e.g., perchloric acid precipitation followed by neutralization). c. Centrifuge to pellet the precipitate and collect the supernatant.
2. Derivatization a. To the supernatant, add a solution of o-phenylenediamine (OPD) in an acidic solution (e.g., HCl). b. Add an internal standard (e.g., a ¹³C-labeled keto acid). c. Incubate the mixture at a specified temperature and time to form the quinoxalinol derivative.
3. Extraction a. Extract the derivatized keto acids from the aqueous solution using an organic solvent such as ethyl acetate. b. Evaporate the organic solvent to dryness under a stream of nitrogen. c. Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
4. UFLC-MS Analysis a. Inject the reconstituted sample into the UFLC-MS system. b. Chromatographic Separation: Utilize a fast LC method with a suitable column to achieve rapid separation. c. Mass Spectrometry: Detect the unique masses of the OPD-derivatized products using a high-resolution mass spectrometer in MRM mode.
Visualizations
Caption: Workflow for PFB-O derivatization and LC-MS/MS analysis.
Caption: Workflow for OPD derivatization and UFLC-MS analysis.
Caption: Metabolic pathway of Valine to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fc.up.pt [fc.up.pt]
- 8. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sampling and Analytical Method for Alpha-Dicarbonyl Flavoring Compounds via Derivatization with o-Phenylenediamine and Analysis Using GC-NPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
dealing with co-eluting peaks in 3-Methyl-2-oxobutanoic acid analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the analysis of 3-Methyl-2-oxobutanoic acid, with a specific focus on resolving co-eluting peaks.
Troubleshooting Guide
This guide offers solutions to specific problems you might encounter during your chromatographic analysis.
Question: How can I confirm that a distorted peak shape is due to co-elution and not another issue?
Answer: A distorted or asymmetrical peak, such as one with a noticeable shoulder, can be an indicator of co-elution.[1] However, to definitively confirm, you must assess the peak's purity. The recommended approach depends on your detection system.
-
For High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: These detectors scan across a range of wavelengths. By comparing the UV-Vis spectra at different points across the peak (the upslope, apex, and downslope), you can assess purity. If the spectra are identical, the peak is likely pure.[1] If the spectra differ, it indicates the presence of more than one compound.[1]
-
For Mass Spectrometry (MS) Detectors (GC-MS or LC-MS): MS detectors provide mass-to-charge ratio (m/z) information for the compounds as they elute. Similar to the DAD approach, you can compare the mass spectra from different points across the chromatographic peak. A change in the relative ion abundances or the appearance of unique ions across the peak profile is a strong indication of co-elution.[1]
Experimental Protocol: Peak Purity Assessment using MS
-
Acquire data in full scan mode to capture all ion information.
-
In your chromatography data system (CDS) software, select the peak of interest for this compound.
-
Extract the mass spectrum at the very beginning (upslope) of the peak.
-
Extract the mass spectrum at the peak's apex.
-
Extract the mass spectrum at the tail end (downslope) of the peak.
-
Compare the three spectra. Look for significant differences in the m/z values present or their relative intensities. A consistent spectrum suggests purity, while variations confirm co-elution.
Question: My this compound peak is partially co-eluting with an impurity. How can I improve the chromatographic separation?
Answer: To resolve partially overlapping peaks, you need to alter the chromatographic conditions to improve selectivity (α) or efficiency (N).[2] The most effective strategies involve modifying the mobile phase, temperature program, or stationary phase.
Summary of Chromatographic Adjustments
| Parameter | Method (HPLC/GC) | Recommended Adjustment | Expected Outcome |
| Mobile Phase Strength | HPLC | Weaken the mobile phase (e.g., decrease the percentage of organic solvent in reverse-phase).[1] | Increases retention time and may improve separation between early-eluting peaks. |
| Temperature / Gradient | GC | Lower the initial temperature or slow down the temperature ramp rate.[3] | Increases retention and allows more time for compounds to interact with the stationary phase, potentially improving resolution. |
| Column Chemistry | HPLC / GC | Switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl column in HPLC, or a nonpolar to a mid-polar column in GC).[2] | Alters the chemical interactions (selectivity) between the analytes and the column, which is often the most powerful way to resolve co-elution. |
| Flow Rate | GC | Optimize the carrier gas flow rate. A rate that is too high or too low can decrease efficiency.[3] | Can lead to sharper, narrower peaks, which may resolve from each other. |
| Column Dimensions | HPLC / GC | Use a longer column or a column packed with smaller particles (HPLC).[2] | Increases column efficiency (plate number, N), resulting in sharper peaks that are easier to resolve. |
Experimental Protocol: Modifying a GC Temperature Program If your current GC method for this compound (after derivatization) uses a simple temperature ramp, and co-elution occurs, you can introduce a hold period to improve separation.
-
Identify Elution Temperature: Determine the approximate temperature at which the co-eluting pair elutes in your current method.
-
Initial Method Example: Start at 50°C, then ramp at 10°C/min to 250°C. Assume co-elution occurs around 150°C.
-
Modified Method:
-
Set the initial oven temperature to 50°C and hold for 1 minute.
-
Ramp the temperature at 10°C/min to 130°C (a temperature 20°C below the elution point).
-
Add a hold: Hold the temperature at 130°C for 2-5 minutes. This allows the compounds to separate further.
-
Resume the ramp at a potentially faster rate (e.g., 20°C/min) to 250°C to complete the run without excessive analysis time.
-
-
Analyze Results: Inject your sample and compare the chromatogram to the original. The added hold should increase the separation between the co-eluting peaks.
Frequently Asked Questions (FAQs)
Question: What is this compound?
Answer: this compound, also known as α-ketoisovaleric acid, is a branched-chain alpha-keto acid.[4][5] It is a human metabolite involved in the metabolic pathways of branched-chain amino acids like valine.[5][6] Due to its role in metabolism, it can serve as a biomarker for certain metabolic disorders or dietary intake.[4][7]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₈O₃[4][8] |
| Molecular Weight | 116.12 g/mol [4][8] |
| Synonyms | α-Ketoisovaleric acid, 3-Methyl-2-oxobutyric acid, alpha-Ketovaline[5] |
| Appearance | Pale yellow liquid; fruity aroma[4] |
Question: Can I quantify this compound if it completely co-elutes with another compound?
Answer: Quantification is impossible with UV-based detectors like DAD if the peaks completely co-elute. However, with a mass spectrometer, quantification is often still possible, provided that the two co-eluting compounds have unique, non-interfering mass fragments (ions).
Experimental Protocol: Quantification using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
-
Identify Unique Ions: Infuse pure standards of this compound and the interfering compound into the mass spectrometer to determine their fragmentation patterns. Identify a specific and abundant fragment ion for this compound that is not present in the spectrum of the co-eluting compound.
-
Develop an MS Method: Create a SIM (for single quadrupole MS) or MRM (for triple quadrupole MS) method that specifically monitors only the unique ion(s) for your target analyte.
-
Acquire Data: Run your samples using this new MS method. The resulting chromatogram will only show a signal at the retention time of your analyte if the unique ion is detected, effectively ignoring the co-eluting compound.
-
Quantify: Use the peak area from this highly selective chromatogram to quantify this compound against a calibration curve.
Question: What is a standard sample preparation and derivatization protocol for analyzing this compound by GC-MS?
Answer: Organic acids like this compound are not volatile enough for direct GC analysis and require a derivatization step to increase their volatility. A common method is silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group.
Experimental Protocol: Silylation using MSTFA
-
Sample Preparation: Start with a dried sample extract (e.g., from a protein precipitation or liquid-liquid extraction).
-
Reconstitution: Add 50 µL of a pyridine solution to the dried sample to ensure it is fully dissolved.
-
Derivatization: Add 50 µL of a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). For improved derivatization, MSTFA with 1% TMCS (trimethylchlorosilane) is often used as a catalyst.
-
Incubation: Cap the vial tightly and heat it at 60-70°C for 30-60 minutes to allow the reaction to complete.
-
Injection: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 4. Buy this compound | 759-05-7 [smolecule.com]
- 5. This compound | C5H8O3 | CID 49 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Methyl-2-oxobutanoate | C5H7O3- | CID 5204641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Showing Compound this compound (FDB012250) - FooDB [foodb.ca]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Impact of Diet on α-Ketoisovaleric Acid Levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of diet on baseline levels of alpha-ketoisovaleric acid (α-KIVA).
Frequently Asked Questions (FAQs)
Q1: What is alpha-ketoisovaleric acid (α-KIVA) and why is it relevant in metabolic research?
Alpha-ketoisovaleric acid is a branched-chain keto acid (BCKA) derived from the essential amino acid valine. Its metabolism is a key indicator of branched-chain amino acid (BCAA) catabolism. Dysregulation of BCAA metabolism, and consequently α-KIVA levels, has been linked to various metabolic disorders, including insulin resistance and Maple Syrup Urine Disease (MSUD). Therefore, understanding how dietary factors influence baseline α-KIVA levels is crucial for metabolic research and drug development.
Q2: What is the primary dietary factor that influences baseline α-KIVA levels?
The primary dietary factor influencing α-KIVA levels is protein intake, specifically the intake of the branched-chain amino acid valine. However, the relationship is not always straightforward. While a high-protein diet might be expected to increase α-KIVA, the body can adapt by increasing the activity of the enzyme responsible for its breakdown. Conversely, specific amino acid imbalances can also affect its concentration.
Q3: Can other dietary components besides protein affect α-KIVA levels?
Yes. The metabolism of α-KIVA is dependent on the branched-chain α-keto acid dehydrogenase (BCKD) enzyme complex. This complex requires several B vitamins as cofactors, including thiamine (B1), riboflavin (B2), niacin (B3), and pantothenic acid (B5). A deficiency in these vitamins can impair BCKD activity and lead to an accumulation of α-KIVA, even with normal protein intake.
Q4: Does the timing of food intake or fasting affect α-KIVA levels?
Yes, fasting has a significant impact on α-KIVA levels. Studies have shown that within 36 hours of fasting, the concentrations of α-KIVA and other branched-chain keto acids can increase significantly.[1] This is an important consideration for standardizing sample collection protocols in research studies.
Troubleshooting Guide
Issue 1: Unexpectedly high baseline α-KIVA levels in the experimental group on a standard diet.
-
Possible Cause 1: Undisclosed high protein intake or BCAA supplementation.
-
Troubleshooting Step: Review subject dietary logs and questionnaires in detail to identify any undeclared consumption of high-protein foods, protein supplements, or BCAA supplements.
-
-
Possible Cause 2: Subclinical B vitamin deficiency.
-
Troubleshooting Step: Assess the B vitamin status of the subjects. Consider measuring relevant biomarkers or providing a standardized B-complex supplement to all participants to ensure cofactor sufficiency.
-
-
Possible Cause 3: Pre-analytical sample handling errors.
-
Troubleshooting Step: Review your sample collection, processing, and storage protocols. Alpha-keto acids can be unstable. Ensure rapid deproteinization and appropriate storage conditions to prevent artifactual increases.
-
Issue 2: No significant difference in α-KIVA levels between low-protein and high-protein diet groups.
-
Possible Cause 1: Adaptive response of the BCKD enzyme.
-
Troubleshooting Step: In response to a high-protein diet, the body can upregulate the activity of the BCKD enzyme to increase the breakdown of BCAAs and their corresponding keto acids.[2] Consider measuring BCKD enzyme activity or expression in addition to α-KIVA concentrations to get a more complete picture of BCAA metabolism.
-
-
Possible Cause 2: Specific amino acid composition of the diets.
-
Troubleshooting Step: Analyze the complete amino acid profile of the experimental diets. A study in rats showed that a low-protein diet high in leucine can actually depress plasma concentrations of α-KIVA.[3] The balance of different amino acids, not just the total protein content, can influence the results.
-
Issue 3: High variability in baseline α-KIVA levels within the same experimental group.
-
Possible Cause 1: Inconsistent fasting times before sample collection.
-
Troubleshooting Step: Strictly enforce and document the fasting period for all subjects before blood or urine collection. As fasting can significantly increase α-KIVA, even small variations in fasting duration can introduce variability.[1]
-
-
Possible Cause 2: Genetic variations affecting BCAA metabolism.
-
Troubleshooting Step: While less common in a general research population, underlying genetic polymorphisms in enzymes involved in BCAA metabolism could contribute to inter-individual variability. If significant and unexplained variability persists, consider if this could be a contributing factor.
-
Data Presentation
The following table summarizes the observed changes in plasma α-ketoisovaleric acid in response to dietary interventions from a study in normal human volunteers.
| Dietary Intervention | Change in Plasma α-Ketoisovaleric Acid Concentration | Reference |
| Protein Meal Consumption | 25% decrease shortly after the meal | [4] |
Note: This table will be updated as more direct quantitative data from human studies with varying protein diet compositions becomes available.
Experimental Protocols
Protocol: Measurement of α-Ketoisovaleric Acid in Plasma by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This protocol provides a general framework. Specific parameters may need to be optimized based on the instrumentation and reagents available in your laboratory.
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 4°C to separate plasma.
-
Immediately deproteinize the plasma sample to prevent degradation of α-keto acids. A common method is precipitation with an equal volume of cold 10% perchloric acid, followed by centrifugation to pellet the protein.
-
Collect the supernatant for analysis.
-
-
Derivatization:
-
α-keto acids are not naturally fluorescent and require derivatization for sensitive detection. A common derivatizing agent is 1,2-diamino-4,5-methylenedioxybenzene (DMB).
-
Mix the deproteinized sample with the DMB solution.
-
Incubate the mixture at a specific temperature (e.g., 85°C) for a defined period (e.g., 45 minutes) to allow the reaction to complete.
-
Cool the reaction mixture on ice.
-
-
HPLC Analysis:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is often employed.
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Detection: Use a fluorescence detector with excitation and emission wavelengths optimized for the DMB-derivatized α-keto acids.
-
Quantification: Create a standard curve using known concentrations of α-ketoisovaleric acid to quantify the levels in the samples.
-
Mandatory Visualization
Below are diagrams illustrating key concepts related to the impact of diet on α-ketoisovaleric acid levels.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Effects on plasma amino acid concentrations and hepatic branched-chain alpha-keto acid dehydrogenase activity of feeding rats diets containing 9 or 50% casein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High levels of dietary amino and branched-chain alpha-keto acids alter plasma and brain amino acid concentrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-keto and alpha-hydroxy branched-chain acid interrelationships in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]
method validation for 3-Methyl-2-oxobutanoic acid in a new biological matrix
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating analytical methods for 3-Methyl-2-oxobutanoic acid in a new biological matrix.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Poor Peak Shape or Tailing in LC-MS/MS Analysis
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and solutions?
Answer:
Peak tailing for acidic compounds like this compound is a common issue in reversed-phase liquid chromatography. Here are the likely causes and troubleshooting steps:
-
Secondary Interactions with Stationary Phase: Residual silanol groups on the silica-based stationary phase can interact with the carboxylic acid moiety of the analyte, leading to tailing.
-
Solution:
-
Use a modern, end-capped column: Columns with advanced end-capping are designed to minimize silanol interactions.
-
Lower the mobile phase pH: Adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase will suppress the ionization of the analyte and reduce interactions with the stationary phase.
-
-
-
Column Overload: Injecting too much analyte can saturate the stationary phase, resulting in asymmetrical peaks.
-
Solution:
-
Dilute the sample: Prepare a more dilute sample and reinject.
-
Reduce injection volume: Decrease the volume of sample injected onto the column.
-
-
-
Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can contribute to peak broadening and tailing.
-
Solution:
-
Minimize tubing length: Use the shortest possible tubing with the smallest appropriate internal diameter.
-
Ensure proper connections: Check all fittings to ensure they are secure and there are no gaps.
-
-
Issue 2: Low Recovery During Sample Preparation
Question: I am experiencing low and inconsistent recovery of this compound from my biological matrix. How can I improve this?
Answer:
Low recovery can stem from several factors related to the sample preparation method. Consider the following:
-
Inefficient Protein Precipitation: If using protein precipitation, incomplete removal of proteins can lead to analyte trapping.
-
Solution:
-
Optimize the precipitating agent and ratio: Experiment with different organic solvents (e.g., acetonitrile, methanol) and their ratios to the sample volume (typically 3:1 or 4:1).[1]
-
Ensure thorough vortexing and centrifugation: Adequate mixing and g-force are crucial for complete protein precipitation and pelleting.[1]
-
-
-
Suboptimal Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The choice of solvent or sorbent and the pH of the sample are critical for efficient extraction of an acidic analyte.
-
Solution for LLE:
-
Adjust sample pH: Acidify the sample to a pH at least 2 units below the pKa of this compound (pKa ≈ 2.3) to ensure it is in its neutral, more organic-soluble form.
-
Select an appropriate extraction solvent: Use a water-immiscible organic solvent that can effectively solvate the analyte. Ethyl acetate is a common choice for organic acids.
-
-
Solution for SPE:
-
Choose the correct sorbent: Anion exchange SPE is often effective for acidic compounds.[2]
-
Optimize wash and elution steps: Ensure the wash solvent does not elute the analyte and the elution solvent is strong enough to recover it completely.
-
-
-
Analyte Instability: this compound may be susceptible to degradation during sample processing.
-
Solution:
-
Keep samples on ice: Perform sample preparation steps at reduced temperatures to minimize enzymatic or chemical degradation.
-
Process samples promptly: Avoid prolonged storage of processed samples before analysis.
-
-
Issue 3: High Matrix Effects in LC-MS/MS
Question: I am observing significant ion suppression for this compound in my new biological matrix. What strategies can I use to mitigate matrix effects?
Answer:
Matrix effects, particularly ion suppression, are a major challenge in LC-MS/MS bioanalysis. Here’s how to address them:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample.
-
Solution:
-
Switch to a more selective sample preparation technique: If you are using protein precipitation, consider switching to LLE or SPE, which provide better cleanup.
-
Optimize the existing cleanup method: For example, in SPE, include an interference elution step to remove unwanted matrix components before eluting the analyte.
-
-
-
Chromatographic Separation: Ensure that the analyte is chromatographically resolved from the majority of matrix components that co-elute and cause suppression.
-
Solution:
-
Modify the gradient: Adjust the mobile phase gradient to better separate the analyte from interfering peaks.
-
Try a different column chemistry: A column with a different stationary phase may provide the necessary selectivity.
-
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte will experience similar matrix effects, allowing for accurate correction during data processing.
-
Solution:
-
Synthesize or purchase a SIL-IS: The ideal internal standard is a deuterated or 13C-labeled version of this compound.
-
-
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Solution:
-
Perform a dilution integrity experiment: Validate that diluting the sample does not affect the accuracy and precision of the measurement.
-
-
Issue 4: Inconsistent Derivatization for GC-MS Analysis
Question: My derivatization of this compound for GC-MS analysis is giving variable results. What could be the problem?
Answer:
Incomplete or inconsistent derivatization is a frequent source of variability in GC-MS analysis of polar compounds like keto acids. Key factors to investigate include:
-
Presence of Moisture: Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are highly sensitive to moisture.
-
Solution:
-
Ensure samples are completely dry: Lyophilize or evaporate samples to complete dryness under a stream of nitrogen before adding the derivatizing agent.
-
Use anhydrous solvents and reagents: Store derivatizing agents under inert gas and use anhydrous solvents for sample reconstitution.
-
-
-
Suboptimal Reaction Conditions: The derivatization reaction is dependent on temperature and time.
-
Solution:
-
Optimize incubation temperature and time: Experiment with different temperatures (e.g., 60-90°C) and incubation times (e.g., 15-60 minutes) to ensure the reaction goes to completion.[3]
-
-
-
Interfering Functional Groups: Other compounds in the sample extract with active hydrogens can compete for the derivatizing reagent.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to evaluate during method validation for this compound?
A1: A full bioanalytical method validation should be performed in line with regulatory guidelines from agencies like the FDA and EMA. The key parameters to assess include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
-
Dilution Integrity: The accuracy and precision of measuring samples that have been diluted.
Q2: Which analytical technique is better for this compound: LC-MS/MS or GC-MS?
A2: Both LC-MS/MS and GC-MS are suitable for the analysis of this compound, and the choice often depends on the available instrumentation and the specific requirements of the study.
-
LC-MS/MS offers high sensitivity and specificity and generally requires less sample preparation, as derivatization is often not necessary.[5] This makes it well-suited for high-throughput analysis.
-
GC-MS can also provide excellent sensitivity and chromatographic resolution. However, it requires a derivatization step to make the non-volatile this compound amenable to gas chromatography.[3] This adds a step to the sample preparation process but can result in very clean chromatograms.
Q3: How do I prepare my calibration standards and quality control (QC) samples for a new biological matrix?
A3: Calibration standards and QCs should be prepared in the same biological matrix as the study samples to mimic the analytical conditions as closely as possible.
-
Obtain Blank Matrix: Source a batch of the biological matrix that is free of the analyte. If the analyte is endogenous, a surrogate matrix or stripped matrix may be necessary.
-
Prepare a Stock Solution: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent (e.g., methanol, water) to create a concentrated stock solution.
-
Spike the Matrix: Prepare a series of working solutions by diluting the stock solution. Spike small, accurate volumes of these working solutions into aliquots of the blank matrix to create the calibration standards and QC samples at the desired concentrations. The volume of the spiking solution should be small (typically ≤5% of the matrix volume) to avoid altering the matrix composition significantly.
Q4: What are the typical acceptance criteria for accuracy and precision during method validation?
A4: The acceptance criteria for accuracy and precision are based on regulatory guidelines. For the validation runs, the mean accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ).
Data Presentation
Table 1: Acceptance Criteria for Bioanalytical Method Validation
| Validation Parameter | Acceptance Criteria |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99 |
| At least 75% of non-zero standards must be within ±15% of their nominal value (±20% at LLOQ). | |
| Accuracy | The mean concentration should be within ±15% of the nominal value for QCs (±20% at LLOQ). |
| Precision (Intra- and Inter-assay) | The coefficient of variation (CV) should not exceed 15% for QCs (20% at LLOQ). |
| Recovery | Should be consistent, precise, and reproducible. |
| Matrix Effect | The CV of the matrix factor across different lots of matrix should be ≤15%. |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | The mean concentration of stability QCs should be within ±15% of the nominal concentration. |
Experimental Protocols
Protocol 1: LC-MS/MS Method for this compound in Human Plasma
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound-d7).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (e.g., water with 0.1% formic acid).
-
-
LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., 5% B held for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
-
Protocol 2: GC-MS Method for this compound in Urine
-
Sample Preparation (Derivatization):
-
To 100 µL of urine, add the internal standard.
-
Lyophilize the sample to complete dryness.
-
Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Cap the vial and incubate at 60°C for 60 minutes.
-
Silylation: Add 50 µL of BSTFA with 1% TMCS. Cap the vial and incubate at 60°C for 30 minutes.
-
Cool to room temperature and transfer to a GC vial with an insert.
-
-
GC-MS Conditions:
-
GC Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of characteristic ions of the derivatized analyte and internal standard.
-
Mandatory Visualization
References
- 1. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aurametrix.weebly.com [aurametrix.weebly.com]
- 4. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Metabolic Effects of 3-Methyl-2-oxobutanoic Acid and alpha-Ketoisocaproate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of two branched-chain keto acids (BCKAs): 3-Methyl-2-oxobutanoic acid, also known as alpha-ketoisovalerate (KIV), and alpha-ketoisocaproate (KIC). These molecules are the keto-analogues of the essential branched-chain amino acids (BCAAs) valine and leucine, respectively.[1][2][3] This document summarizes key experimental findings, presents quantitative data in tabular format, details experimental methodologies, and provides diagrams of relevant signaling pathways and workflows.
Core Metabolic Roles and Interconversion
Both KIV and KIC are central players in amino acid and energy metabolism. They are formed from their corresponding BCAAs through the action of branched-chain amino acid transaminase, an enzyme that facilitates the reversible transfer of an amino group.[1] This interconversion is a critical step in the catabolism of BCAAs.
Comparative Effects on Insulin Secretion
A direct comparison of KIV and KIC on insulin secretion from pancreatic β-cells has revealed distinct potencies. In a study using isolated mouse islets, KIC was found to be a more potent stimulator of insulin release than KIV.
Table 1: Comparative Effects on Insulin Secretion in Isolated Mouse Islets
| Compound (10 mM) | First Peak of Insulin Secretion | Amplification of Insulin Release (with KATP channels closed) |
| alpha-Ketoisocaproate (KIC) | Significant | Strong Amplification |
| This compound (KIV) | Insignificant | Weaker Amplification |
Data adapted from Panten et al. The study suggests that while both compounds can amplify insulin secretion through metabolic pathways, KIC has a more pronounced effect, which may be partially attributed to its ability to directly inhibit ATP-sensitive K+ (KATP) channels.
Experimental Protocol: Perifusion of Isolated Mouse Islets
The following protocol is a summary of the methodology used to assess the impact of KIV and KIC on insulin secretion.
-
Islet Isolation: Pancreatic islets are isolated from mice by collagenase digestion.
-
Pre-incubation: Isolated islets are pre-incubated in a Krebs-Ringer medium containing bovine serum albumin and glucose.
-
Perifusion System: Islets are placed in perifusion chambers and perifused with a Krebs-Ringer buffer.
-
Experimental Conditions: The perifusion medium is switched to a buffer containing either 10 mM KIC or 10 mM KIV. To study the amplification of insulin secretion independent of KATP channel activity, the experiment is repeated in the presence of a sulfonylurea like glipizide to close the KATP channels.
-
Sample Collection: The effluent from the perifusion chambers is collected at regular intervals.
-
Insulin Measurement: Insulin concentrations in the collected samples are determined by radioimmunoassay (RIA).
Experimental Workflow for Islet Perifusion
Caption: Workflow for assessing insulin secretion from isolated pancreatic islets in response to KIV and KIC.
Comparative Effects on Growth Promotion
Studies in animal models have compared the efficacy of KIV and KIC in promoting growth when used as substitutes for their respective essential amino acids in the diet.
Table 2: Growth-Promoting Efficacy of KIV and KIC in Rats
| Compound (in a diet deficient in the corresponding amino acid) | Efficacy Value (%) |
| alpha-Ketoisocaproate (KIC) | 56 |
| This compound (KIV) | 49 |
Efficacy values represent the growth-promoting capacity relative to the L-amino acid. Data from a study evaluating amino acid analogues in rats.
Effects on Muscle Protein Metabolism
While direct comparative studies are limited, research on the individual effects of KIC suggests a significant role in regulating muscle protein turnover. KIC has been shown to be more effective than its parent amino acid, leucine, in counteracting muscle protein degradation and enhancing protein synthesis in cellular models of muscle atrophy.
Signaling Pathways in Muscle Metabolism
KIC is known to influence key signaling pathways that regulate muscle mass, such as the Akt/mTOR pathway, which promotes protein synthesis, and the ubiquitin-proteasome system, which is responsible for protein degradation.
Signaling Pathway of KIC in Muscle Cells
Caption: KIC promotes muscle protein synthesis and inhibits degradation via the Akt/mTORC1 and Akt/FoxO pathways.
Effects on Lipid Metabolism
The roles of KIV and KIC in lipid metabolism are an active area of research. Elevated levels of BCAAs and their corresponding BCKAs have been associated with metabolic disorders such as obesity and type 2 diabetes, suggesting a link to altered lipid homeostasis. However, direct comparative studies on the effects of KIV and KIC on lipogenesis and fatty acid oxidation are currently lacking in the scientific literature.
Conclusion
This compound (KIV) and alpha-ketoisocaproate (KIC) exhibit distinct metabolic effects. Existing comparative data indicates that KIC is a more potent secretagogue of insulin and may have a slightly higher efficacy in promoting growth compared to KIV. In the context of muscle metabolism, KIC has demonstrated significant potential in promoting protein synthesis and attenuating degradation, although direct comparisons with KIV are needed. The comparative effects of these two keto acids on lipid metabolism remain an important area for future investigation. This guide provides a foundation for researchers and drug development professionals to understand the current state of knowledge and to identify key areas for further research into the therapeutic potential of these metabolic intermediates.
References
A Comparative Guide to the Analysis of Alpha-Ketoisovaleric Acid: GC-MS vs. HPLC
For researchers, scientists, and drug development professionals, the accurate quantification of alpha-ketoisovaleric acid, a key intermediate in the metabolism of branched-chain amino acids, is crucial for advancing our understanding of various physiological and pathological processes. This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the determination of alpha-ketoisovaleric acid, supported by experimental data and detailed methodologies.
Alpha-ketoisovaleric acid is a branched-chain α-keto acid that plays a significant role in metabolic pathways such as the biosynthesis and degradation of valine, leucine, and isoleucine.[1] Altered levels of this keto acid have been implicated in several diseases, making its reliable measurement a critical aspect of biomedical research and drug development. The choice of analytical methodology can significantly impact the accuracy, sensitivity, and throughput of these measurements. This guide aims to assist researchers in selecting the most appropriate technique for their specific needs by objectively comparing the performance of GC-MS and HPLC.
Methodological Overview: A Tale of Two Techniques
The analytical workflows for GC-MS and HPLC, while both aiming for the separation and quantification of alpha-ketoisovaleric acid, differ fundamentally in their principles and sample preparation requirements.
Figure 1: Generalized analytical workflows for GC-MS and HPLC analysis of alpha-ketoisovaleric acid.
Performance Comparison: A Quantitative Look
The choice between GC-MS and HPLC often comes down to a trade-off between sensitivity, selectivity, and sample throughput. The following table summarizes key performance parameters for the analysis of alpha-ketoisovaleric acid and other organic acids using both techniques, based on available literature.
| Parameter | GC-MS | HPLC |
| Derivatization | Typically required (e.g., silylation, oximation)[2] | Often not required, but can be used to enhance sensitivity (e.g., fluorescence labeling)[3][4] |
| Sensitivity | Generally higher, especially with selected ion monitoring (SIM) | Varies with detector; fluorescence and MS detectors offer high sensitivity[3][5] |
| Selectivity | High, due to both chromatographic separation and mass fragmentation patterns[6] | Good, can be enhanced with MS detection (LC-MS) |
| Sample Throughput | Can be lower due to the derivatization step and longer run times | Generally higher, especially with modern UHPLC systems |
| Matrix Effects | Can be significant, but often mitigated by derivatization and cleanup | Can be a concern, especially with complex biological matrices |
| Cost | Initial instrument cost can be higher | Varies depending on the detector, but can be more cost-effective for basic setups |
Detailed Experimental Protocols
To provide a practical understanding of the methodologies, this section outlines typical experimental protocols for the analysis of alpha-ketoisovaleric acid by GC-MS and HPLC.
GC-MS Protocol
The GC-MS analysis of keto acids generally requires a derivatization step to increase their volatility and thermal stability.[2] A common approach involves oximation followed by silylation.
1. Sample Preparation:
-
For biological fluids like plasma or urine, a liquid-liquid extraction (LLE) is often performed to isolate the organic acids.[2]
-
Internal standards, such as stable isotope-labeled alpha-ketoisovaleric acid, should be added prior to extraction to correct for procedural losses.[2]
2. Derivatization:
-
Oximation: The extracted sample is treated with a solution of an oximating reagent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride) to convert the keto group into an oxime. This step stabilizes the keto acid.[1][7]
-
Silylation: Following oximation, a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) is added to convert the carboxylic acid group into a trimethylsilyl (TMS) ester.[5][8][9][10]
3. GC-MS Analysis:
-
Gas Chromatograph: A capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column, is typically used for separation.
-
Mass Spectrometer: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
HPLC Protocol
HPLC methods for organic acids often utilize ion-exchange or reversed-phase chromatography and can sometimes be performed without derivatization.[8][9] However, for enhanced sensitivity, derivatization to form a fluorescent product is a common strategy.[3]
1. Sample Preparation:
-
For biological samples, protein precipitation is a common first step, achieved by adding a solvent like methanol or acetonitrile.[2]
-
The supernatant is then typically filtered before injection.
2. Derivatization (for fluorescence detection):
-
The sample extract is mixed with a derivatizing reagent such as 1,2-diamino-4,5-methylenedioxybenzene (DMB).[3]
-
The reaction mixture is heated to form a fluorescent derivative.[3]
3. HPLC Analysis:
-
Chromatography: A C18 column is commonly used for the separation of the derivatized keto acids.[4]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is often employed.
-
Detection:
-
UV Detection: Can be used for underivatized keto acids, typically at a low wavelength (e.g., 210 nm).[5][8][9]
-
Fluorescence Detection: Used for the detection of fluorescently labeled derivatives, offering high sensitivity.[3]
-
Mass Spectrometry (LC-MS): Provides high selectivity and sensitivity without the need for derivatization.[7]
-
Concluding Remarks
Both GC-MS and HPLC are powerful techniques for the quantification of alpha-ketoisovaleric acid. The choice between them depends on the specific requirements of the study.
-
GC-MS is often favored for its high sensitivity and selectivity, particularly when dealing with complex matrices. However, the requirement for derivatization can make the workflow more time-consuming and may introduce variability.[5][8][9][10]
-
HPLC , especially when coupled with UV or fluorescence detection, offers a simpler and often faster workflow as derivatization may not be necessary.[8][9] For the highest sensitivity and selectivity with HPLC, coupling to a mass spectrometer (LC-MS) is the preferred approach.[7]
Ultimately, the decision should be based on factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired sample throughput. For targeted, high-sensitivity quantification in complex biological samples, a derivatization-based GC-MS method or an LC-MS/MS method would be highly suitable. For simpler matrices or when higher throughput is a priority, an HPLC-UV or HPLC-fluorescence method may be more appropriate. Proper method validation is essential regardless of the chosen technique to ensure accurate and reliable results.
References
- 1. P. aeruginosa Metabolome Database: alpha-Ketoisovaleric acid (PAMDB000606) [pseudomonas.umaryland.edu]
- 2. research.vu.nl [research.vu.nl]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Determination of extracellular and intracellular enrichments of [1-(13)C]-alpha-ketoisovalerate using enzymatically converted [1-(13)C]-valine standardization curves and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of GC and HPLC for the quantification of organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
A Comparative Guide to Stable Isotope Tracing of 3-Methyl-2-oxobutanoic Acid Metabolism
This guide provides a comprehensive comparison of stable isotope tracing methodologies for studying the metabolism of 3-methyl-2-oxobutanoic acid, also known as α-ketoisovalerate. It is intended for researchers, scientists, and drug development professionals working in areas such as metabolic diseases, oncology, and neurobiology. This document outlines the core principles of stable isotope tracing, compares different analytical approaches, and presents alternative methods, supported by experimental data and detailed protocols.
Introduction to this compound Metabolism
This compound is a key intermediate in the catabolism of the branched-chain amino acid (BCAA) valine.[1][2] Its metabolism is primarily governed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex, which catalyzes its irreversible oxidative decarboxylation.[2] Dysregulation of this compound metabolism is implicated in several pathological conditions, including maple syrup urine disease (MSUD), where genetic defects in the BCKDH complex lead to its accumulation, and certain types of cancer where BCAA metabolism is reprogrammed.[2][3] Understanding the metabolic flux through this pathway is therefore of significant interest.
Stable Isotope Tracing: A Powerful Tool for Metabolic Flux Analysis
Stable isotope tracing is a powerful technique used to track the movement of atoms through metabolic pathways.[4] By introducing a substrate labeled with a heavy, non-radioactive isotope (e.g., ¹³C or ²H), researchers can follow its conversion into downstream metabolites.[4] This allows for the quantification of metabolic fluxes, providing a dynamic view of pathway activity that cannot be obtained from static metabolite measurements alone.
The general workflow for a stable isotope tracing experiment involves:
-
Tracer Selection: Choosing an appropriate isotopically labeled precursor. For this compound, common tracers include uniformly labeled valine (U-¹³C-valine) or glucose (U-¹³C-glucose).
-
Labeling: Introducing the tracer to the biological system (e.g., cell culture, animal model).
-
Sample Collection and Preparation: Harvesting samples at specific time points and extracting metabolites.
-
Analytical Detection: Using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to measure the isotopic enrichment in the target metabolites.
-
Data Analysis: Calculating metabolic fluxes based on the measured isotope labeling patterns.
Below is a diagram illustrating the general workflow of a stable isotope tracing experiment.
Comparison of Analytical Platforms for Stable Isotope Tracing
The choice of analytical platform is critical for the successful implementation of stable isotope tracing studies. The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separates volatile and thermally stable compounds followed by mass-based detection of isotopologues. | Separates compounds in liquid phase followed by mass-based detection of isotopologues. | Detects isotopes based on their nuclear spin properties, providing positional information of the label. |
| Sample Derivatization | Often required to increase volatility and thermal stability. | Not always necessary, suitable for a wider range of metabolites. | Not required. |
| Sensitivity | High | High | Lower than MS-based methods. |
| Resolution | High chromatographic resolution. | High chromatographic resolution. | Lower resolution, but provides structural information. |
| Throughput | Moderate to high. | High. | Low. |
| Information Provided | Mass isotopomer distribution. | Mass isotopomer distribution. | Positional isotopomer information. |
| Cost | Relatively lower initial and operational cost. | Higher initial and operational cost. | Highest initial and operational cost. |
Performance Comparison of Different GC-MS Instruments
A study comparing different GC-MS instruments for stable isotope enrichment analysis revealed variations in performance. The following table summarizes the key findings for the precision of isotope ratio measurements.[5]
| Instrument Type | Average Intra-day Precision (%CV for M+1/M) | Average Inter-day Precision (%CV for M+1/M) | Key Characteristics |
| GC-Time-of-Flight MS (GC-TOF-MS) | 1.1% | Not specified, but generally better | Faster spectral acquisition rates, leading to better precision.[5] |
| GC-Quadrupole MS | >2% | Not specified | Classic unit-resolution instrument.[5] |
| GC-Quadrupole Time-of-Flight MS (GC-QTOF-MS) | >2% | Not specified | High-resolution instrument with excellent isotope accuracy, but not necessarily better precision for ratio measurements.[5] |
Experimental Protocols
Protocol 1: Stable Isotope Tracing of this compound Metabolism in Cultured Cells using GC-MS
This protocol provides a general framework. Specific parameters such as cell seeding density, tracer concentration, and labeling time should be optimized for the specific cell line and experimental question.
1. Cell Culture and Labeling:
- Culture cells to the desired confluency in standard growth medium.
- For the experiment, replace the standard medium with a labeling medium containing the stable isotope tracer. A common choice is medium with uniformly ¹³C-labeled valine (U-¹³C-Valine) at a physiological concentration.
- Incubate the cells for a predetermined time to allow for the incorporation of the label into downstream metabolites. This can range from minutes to hours depending on the expected flux rate.
2. Metabolite Extraction:
- Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold saline.
- Add a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water, to the cells.
- Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
- Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
3. Sample Derivatization for GC-MS Analysis:
- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
- To the dried extract, add a derivatization agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to convert the keto acid to a more volatile and thermally stable derivative.
- Incubate at an elevated temperature (e.g., 60-80°C) to ensure complete derivatization.
4. GC-MS Analysis:
- Inject the derivatized sample into the GC-MS system.
- Separate the metabolites on a suitable capillary column.
- Detect the mass fragments of the derivatized this compound. The mass shift corresponding to the incorporation of ¹³C atoms will be observed.
5. Data Analysis:
- Integrate the peak areas for the different mass isotopologues of the derivatized this compound.
- Correct for the natural abundance of stable isotopes.
- Calculate the fractional enrichment of the labeled metabolite.
Alternative Methods: Enzyme Activity Assays
An alternative to measuring metabolic flux via stable isotope tracing is to directly measure the activity of the key regulatory enzyme, the branched-chain α-keto acid dehydrogenase (BCKDH) complex.
| Assay Type | Principle | Advantages | Disadvantages |
| Colorimetric Assay | Measures the reduction of a tetrazolium salt (e.g., INT) coupled to the production of NADH during the oxidative decarboxylation of the keto acid.[3] The resulting formazan product can be quantified spectrophotometrically. | Non-radioactive, relatively simple and high-throughput.[3] | Indirect measurement, can be prone to interference from other cellular components that affect NADH levels. |
| HPLC-based Assay | Directly measures the formation of the product of the BCKDH reaction (e.g., isobutyryl-CoA from this compound) using high-performance liquid chromatography.[1] | Direct and specific measurement of the reaction product, highly reproducible.[1] | Lower throughput, requires more specialized equipment and sample preparation. |
| Radiometric Assay | Uses a ¹⁴C-labeled substrate (e.g., [1-¹⁴C]this compound) and measures the release of ¹⁴CO₂. | Highly sensitive and specific. | Requires handling of radioactive materials and specialized equipment for detection. |
Protocol 2: Colorimetric Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity Assay
This protocol is based on commercially available kits.[3]
1. Sample Preparation:
- Homogenize tissue samples or lyse cells in the provided lysis buffer.
- Centrifuge the lysate to remove insoluble material and collect the supernatant.
- Determine the protein concentration of the supernatant for normalization.
2. Assay Reaction:
- Prepare a reaction mixture containing the assay buffer, cofactors (e.g., NAD+, Coenzyme A), and the colorimetric probe (e.g., INT).
- Add the sample lysate to the reaction mixture.
- Initiate the reaction by adding the BCKDH substrate (a mixture of branched-chain keto acids, including this compound).
3. Measurement:
- Incubate the reaction at a controlled temperature (e.g., 37°C).
- Measure the absorbance of the formazan product at the specified wavelength (e.g., 492 nm) over time using a spectrophotometer or plate reader.
4. Data Analysis:
- Calculate the rate of change in absorbance.
- Use a standard curve to convert the absorbance change to the amount of NADH produced.
- Express the enzyme activity as units per milligram of protein (e.g., nmol/min/mg protein).
Signaling and Metabolic Pathway
The metabolism of this compound is embedded within the broader context of branched-chain amino acid catabolism. The activity of the BCKDH complex is tightly regulated by phosphorylation and dephosphorylation, controlled by a specific kinase (BCKDK) and phosphatase (PPM1K).
References
- 1. A simple and rapid enzymatic assay for the branched-chain alpha-ketoacid dehydrogenase complex using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 3. bmrservice.com [bmrservice.com]
- 4. A roadmap for interpreting (13)C metabolite labeling patterns from cells. [folia.unifr.ch]
- 5. Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Metabolic Dysregulation: A Comparative Analysis of Branched-Chain Keto Acid Levels
For Immediate Release
A comprehensive comparative analysis of branched-chain keto acid (BCKA) levels in prevalent metabolic disorders reveals significant alterations that could serve as crucial biomarkers for disease diagnosis and therapeutic monitoring. This guide provides an in-depth comparison of BCKA concentrations in Maple Syrup Urine Disease (MSUD) and Type 2 Diabetes Mellitus (T2DM) against healthy individuals, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Executive Summary
Branched-chain keto acids (BCKAs) are the metabolic precursors of the essential branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine. The catabolism of BCAAs is a critical metabolic pathway, and its dysregulation is implicated in a range of metabolic disorders.[1] This guide synthesizes current research to provide a clear comparison of BCKA levels in two distinct metabolic diseases: the rare genetic disorder, Maple Syrup Urine Disease (MSUD), and the widespread metabolic condition, Type 2 Diabetes Mellitus (T2DM).
In MSUD, a deficiency in the branched-chain α-keto acid dehydrogenase (BCKD) complex leads to a massive accumulation of both BCAAs and their corresponding BCKAs in bodily fluids.[2] This accumulation is the primary pathogenic factor, leading to severe neurological damage if untreated.[2] For T2DM, a more complex picture emerges, with studies indicating a significant elevation in circulating BCAA levels in diabetic patients compared to healthy controls.[3] While total BCKA levels may not show a significant difference in all T2DM patient populations compared to healthy controls, they are closely associated with adipose tissue insulin resistance, a key factor in the pathogenesis of T2DM.
This guide presents quantitative data from clinical studies in a clear tabular format, details the experimental protocols for BCKA measurement, and provides visual diagrams of the relevant metabolic pathways and experimental workflows to facilitate a deeper understanding of the role of BCKAs in metabolic diseases.
Comparative Analysis of Branched-Chain Keto Acid Levels
The following table summarizes the quantitative data on branched-chain keto acid (BCKA) and branched-chain amino acid (BCAA) levels in patients with Maple Syrup Urine Disease (MSUD) and Type 2 Diabetes Mellitus (T2DM) compared to healthy controls.
| Metabolic Disorder | Analyte | Patient Population | Control Group | Fold Change/Observation | Citation(s) |
| Maple Syrup Urine Disease (MSUD) | Leucine | MSUD Patients (during decompensation) | Healthy Controls | ~28-fold increase | [2] |
| α-Ketoisocaproate (KIC), α-Keto-β-methylvalerate (KMV), α-Ketoisovalerate (KIV) | MSUD Patients | Healthy Controls | Significantly elevated, with a high correlation to corresponding BCAA levels. | [2][4][5] | |
| Type 2 Diabetes Mellitus (T2DM) | Total Serum BCAAs | T2DM Patients | Healthy Controls | 527.75 ± 120.18 µmol/L | 79.85 ± 17.80 µmol/L |
| Total Serum BCKAs | T2DM Patients | Healthy Controls | 76.92 ± 19.06 µmol/L | 79.85 ± 17.80 µmol/L (No significant difference) |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in BCKA metabolism and analysis, the following diagrams have been generated using Graphviz.
Experimental Protocols
Accurate quantification of BCKAs is essential for clinical research. Below are detailed methodologies for the two most common analytical techniques.
Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma BCKA Quantification
This method allows for the direct analysis of BCKAs with high sensitivity and specificity.
1. Sample Preparation:
- To 100 µL of plasma, add 400 µL of ice-cold methanol containing internal standards (e.g., stable isotope-labeled BCKAs).
- Vortex the mixture for 1 minute to precipitate proteins.[6]
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new microcentrifuge tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
- Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[7]
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over several minutes to separate the BCKAs.
- Flow Rate: 0.3 mL/min.[7]
- Injection Volume: 5-10 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
- Ionization Source: Electrospray ionization (ESI).
- Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each BCKA and internal standard.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Serum BCKA Quantification
This method requires derivatization to increase the volatility of the BCKAs.
1. Sample Preparation and Derivatization:
- To 100 µL of serum, add an internal standard solution.
- Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) after acidification.
- Evaporate the organic layer to dryness.
- Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine and incubate at 60°C for 60 minutes to protect the keto group.
- Silylation: Add 50 µL of a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and incubate at 60°C for 30 minutes to derivatize the carboxylic acid group.[8]
2. GC-MS Analysis:
- Gas Chromatograph: A gas chromatograph equipped with a capillary column.
- Column: A non-polar or medium-polarity column (e.g., DB-5ms).
- Carrier Gas: Helium.
- Injection Mode: Splitless.
- Temperature Program: An initial oven temperature of ~70°C, followed by a ramp to ~300°C to elute the derivatized BCKAs.
- Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer.
- Ionization: Electron ionization (EI) at 70 eV.
- Detection: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for each derivatized BCKA.
Conclusion
The comparative analysis of branched-chain keto acid levels in Maple Syrup Urine Disease and Type 2 Diabetes Mellitus highlights distinct pathophysiological roles. In MSUD, the dramatic elevation of BCKAs is a direct consequence of a genetic defect and a primary driver of the disease's severe phenotype. In T2DM, while the changes are more subtle, elevated BCAA and altered BCKA metabolism are closely linked to insulin resistance, suggesting a role in the progression of the disease. The provided experimental protocols offer robust methods for the accurate quantification of these critical metabolites, paving the way for further research into their utility as diagnostic and prognostic biomarkers. This guide serves as a valuable resource for professionals in the field, enabling a more informed approach to the study and treatment of metabolic disorders.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. qbpatologica.wordpress.com [qbpatologica.wordpress.com]
- 3. Serum branched chain amino acids: an effective indicator of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-mass spectrometric method for the simultaneous analysis of branched-chain amino acids and their ketoacids from dried blood spot as secondary analytes for the detection of maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maple syrup urine disease: mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. alpha-keto acids accumulating in maple syrup urine disease stimulate lipid peroxidation and reduce antioxidant defences in cerebral cortex from young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Alpha-Ketoisovaleric Acid as a Predictive Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alpha-ketoisovaleric acid and other metabolic biomarkers in predicting the risk of developing Type 2 Diabetes (T2D) and Impaired Fasting Glucose (IFG). The content is based on experimental data from various scientific studies and is intended to offer an objective overview for researchers and professionals in drug development.
Executive Summary
Alpha-ketoisovaleric acid, a branched-chain keto acid (BCKA) derived from the amino acid valine, has emerged as a potential predictive biomarker for metabolic dysregulation. Elevated levels of alpha-ketoisovaleric acid and other BCKAs are linked to insulin resistance and an increased risk of T2D. This guide compares the predictive performance of alpha-ketoisovaleric acid and related metabolites with that of traditional biomarkers, such as branched-chain amino acids (BCAAs). While direct quantitative performance metrics for alpha-ketoisovaleric acid in large-scale T2D prediction are still emerging, data on closely related BCKAs and the parent BCAAs provide valuable insights into their collective potential as predictive tools.
Biomarker Performance: A Comparative Analysis
The predictive power of a biomarker is often evaluated using metrics such as Odds Ratios (OR) and the Area Under the Curve (AUC) from Receiver Operating Characteristic (ROC) analysis. The following table summarizes the available quantitative data for BCKAs and BCAAs in predicting T2D and IFG.
| Biomarker Class | Specific Analyte | Condition | Predictive Performance (Odds Ratio) | Key Findings |
| Branched-Chain Keto Acids (BCKAs) | 3-Methyl-2-oxovalerate (from Isoleucine) | Impaired Fasting Glucose (IFG) | 1.65 (95% CI 1.39–1.95)[1] | Identified as the strongest predictive biomarker for IFG after glucose in a non-targeted metabolomics study.[1] |
| Branched-Chain Amino Acids (BCAAs) | Valine | Type 2 Diabetes (T2D) | 2.08 (95% CI 2.04–2.12) | A meta-analysis demonstrated a significant positive association between elevated valine and the development of T2D. |
| Branched-Chain Amino Acids (BCAAs) | Leucine | Type 2 Diabetes (T2D) | 2.25 (95% CI 1.76–2.87) | The same meta-analysis showed a strong correlation between higher leucine levels and future T2D diagnosis. |
| Branched-Chain Amino Acids (BCAAs) | Isoleucine | Type 2 Diabetes (T2D) | 2.12 (95% CI 2.00–2.25) | Elevated isoleucine levels were also found to be a significant predictor for the development of T2D. |
Note: While specific odds ratios for alpha-ketoisovaleric acid in predicting T2D were not prominently available in the reviewed literature, its close relationship with valine and the strong predictive power of other BCKAs suggest its potential as a valuable biomarker.
Signaling Pathway: Branched-Chain Amino Acid Catabolism
Alpha-ketoisovaleric acid is a key intermediate in the catabolism of the branched-chain amino acid valine. This metabolic pathway is crucial for energy homeostasis, and its dysregulation has been implicated in the pathogenesis of insulin resistance.
This diagram illustrates the initial steps of BCAA metabolism. The transamination of valine, leucine, and isoleucine by branched-chain aminotransferase (BCAT) produces their respective keto acids, including alpha-ketoisovaleric acid. These are then further metabolized by the branched-chain keto acid dehydrogenase (BCKDH) complex.
Experimental Protocols
The quantification of alpha-ketoisovaleric acid and other small metabolites in biological samples typically involves the use of liquid chromatography-mass spectrometry (LC-MS).
Sample Preparation for Plasma Metabolomics
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 400 µL of a cold extraction solution (e.g., 80% methanol in water).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS analysis.
LC-MS/MS Analysis
-
Chromatography: Separation is typically achieved using a reverse-phase C18 column or a HILIC column with a gradient elution of water and an organic solvent (e.g., acetonitrile) containing a small amount of an additive like formic acid to improve peak shape.
-
Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for targeted analysis or in full scan mode for untargeted metabolomics.
Experimental Workflow
The overall workflow for a metabolomics study aimed at validating biomarkers like alpha-ketoisovaleric acid involves several key stages from sample collection to data analysis.
This diagram outlines the typical steps in a metabolomics experiment for biomarker discovery and validation, starting from sample collection and ending with statistical analysis and biomarker validation.
Conclusion
Alpha-ketoisovaleric acid and other branched-chain keto acids are promising predictive biomarkers for impaired glucose metabolism and Type 2 Diabetes. Their close relationship with the well-established predictive capacity of branched-chain amino acids further strengthens their candidacy. While more large-scale cohort studies are needed to establish the specific predictive performance of alpha-ketoisovaleric acid, the available data on related metabolites underscore the importance of the BCAA catabolic pathway in the development of metabolic diseases. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate and validate these emerging biomarkers.
References
Unraveling the Neurotoxic Landscape of Branched-Chain Keto Acids: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the neurotoxic potential of different branched-chain keto acids (BCKAs), the primary neurotoxic compounds in Maple Syrup Urine Disease (MSUD), reveals significant differences in their detrimental effects on neural cells. This guide, designed for researchers, scientists, and drug development professionals, provides a comparative overview of the neurotoxicity of alpha-ketoisocaproate (KIC), alpha-keto-beta-methylvalerate (KMV), and alpha-ketoisovalerate (KIV), supported by experimental data and detailed methodologies.
The accumulation of BCKAs due to a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex is the hallmark of MSUD, a rare metabolic disorder leading to severe neurological damage.[1] Understanding the specific neurotoxic profiles of each BCKA is crucial for developing targeted therapeutic strategies.
Comparative Neurotoxicity of Branched-Chain Keto Acids
Experimental evidence consistently points to alpha-ketoisocaproate (KIC) , the keto acid derived from leucine, as the most potent neurotoxin among the three BCKAs. Studies have demonstrated that KIC significantly impairs neuronal viability, induces oxidative stress, and disrupts mitochondrial function to a greater extent than KMV and KIV.
While direct comparative studies providing IC50 values for all three BCKAs on a single neuronal cell line are limited in the publicly available literature, the existing body of research provides a clear qualitative and semi-quantitative ranking of their neurotoxic potential.
| Branched-Chain Keto Acid (BCKA) | Source Amino Acid | Relative Neurotoxicity | Key Neurotoxic Effects |
| alpha-ketoisocaproate (KIC) | Leucine | High | Induces significant neuronal and astrocyte cell death, potent inhibitor of brain energy metabolism, generates substantial oxidative stress, disrupts mitochondrial function.[1][2] |
| alpha-keto-beta-methylvalerate (KMV) | Isoleucine | Moderate | Induces morphological changes and cell death in astrocytes, affects the phosphorylation of intermediate filaments.[2] |
| alpha-ketoisovalerate (KIV) | Valine | Moderate | Induces morphological changes and cell death in astrocytes, can induce convulsions through GABAergic and glutamatergic mechanisms. |
Caption: Table summarizing the relative neurotoxic potential of the three major branched-chain keto acids accumulating in Maple Syrup Urine Disease.
Experimental Protocols
To facilitate reproducible research in this area, detailed methodologies for key experiments are provided below.
Cell Viability Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Protocol:
-
Cell Plating: Seed neuronal cells (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight.
-
BCKA Treatment: Prepare stock solutions of KIC, KMV, and KIV in a suitable solvent (e.g., cell culture medium). Dilute the stock solutions to the desired final concentrations and add them to the respective wells. Include a vehicle control group.
-
Incubation: Incubate the cells with the BCKAs for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control group.
Assessment of Oxidative Stress
Oxidative stress can be quantified by measuring the levels of reactive oxygen species (ROS) and lipid peroxidation.
Protocol for Measuring Reactive Oxygen Species (ROS):
-
Cell Treatment: Treat neuronal cells with different concentrations of KIC, KMV, and KIV as described for the MTT assay.
-
Staining: After the desired incubation period, remove the treatment medium and incubate the cells with a fluorescent probe for ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), at a concentration of 10 µM for 30 minutes at 37°C.
-
Fluorescence Measurement: After incubation, wash the cells with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
Data Analysis: Express the ROS levels as a percentage of the control group.
Signaling Pathways in BCKA-Induced Neurotoxicity
The neurotoxic effects of BCKAs are mediated by a complex interplay of signaling pathways. The accumulation of these keto acids disrupts cellular homeostasis, leading to neuronal dysfunction and death.
Caption: Signaling pathways implicated in BCKA-induced neurotoxicity.
Experimental Workflow
A typical workflow for investigating the neurotoxic potential of BCKAs involves a series of in vitro assays to assess various aspects of cellular health.
Caption: A standard experimental workflow for comparing BCKA neurotoxicity.
This guide underscores the critical need for further research to elucidate the precise molecular mechanisms underlying the differential neurotoxicity of BCKAs. A deeper understanding of these pathways will be instrumental in the development of novel therapeutic interventions for Maple Syrup Urine Disease.
References
In Vivo Validation of 3-Methyl-2-oxobutanoic Acid Metabolic Flux: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo methods for validating the metabolic flux of 3-Methyl-2-oxobutanoic acid, a key intermediate in the catabolism of the branched-chain amino acid (BCAA) valine. Understanding the in vivo kinetics of this alpha-keto acid is crucial for research in metabolic diseases such as maple syrup urine disease, where its accumulation is toxic, and in conditions like insulin resistance and heart failure where BCAA metabolism is dysregulated. This document outlines the primary methodologies, presents available quantitative data, and details experimental protocols to assist in the design and interpretation of in vivo studies.
Comparison of In Vivo Validation Methods
The primary method for in vivo validation of this compound metabolic flux is stable isotope tracing, coupled with mass spectrometry. This approach allows for the direct measurement of the rate of appearance (Ra) and disappearance (Rd) of the metabolite in the whole body or specific tissues. The two main tracer strategies employed are:
-
Infusion of Labeled Precursor (e.g., [¹³C]-Valine): This method tracks the conversion of valine to this compound, providing a measure of its production rate from its primary amino acid precursor.
-
Direct Infusion of Labeled this compound: This approach directly measures the turnover and clearance of the keto acid itself, providing insights into its downstream catabolism and potential for reamination back to valine.
| Method | Tracer Strategy | Key Parameters Measured | Advantages | Limitations | Reference |
| Stable Isotope Tracer Infusion with Mass Spectrometry | Infusion of [U-¹³C₅]-Valine | Rate of appearance (Ra) of labeled this compound, fractional synthetic rate. | Reflects the physiological production from its dietary precursor; allows for the study of the entire BCAA catabolic pathway. | Indirect measurement of this compound flux; assumes steady-state kinetics of the precursor pool. | [1] |
| Stable Isotope Tracer Infusion with Mass Spectrometry | Direct infusion of labeled this compound (e.g., [1-¹³C]-3-Methyl-2-oxobutanoic acid) | Whole-body turnover rate, plasma clearance rate, oxidation rate. | Direct measurement of the keto acid's kinetics; provides insights into its catabolism and reamination. | Does not directly measure the production from valine; synthesis of labeled tracer can be complex. | [2] |
Quantitative Data Summary
The following table summarizes quantitative data from in vivo studies on this compound (also referred to as α-ketoisovalerate) and its precursor, valine. These studies utilize stable isotope tracers to measure metabolic flux in different physiological contexts.
| Study Population | Tracer Used | Measured Flux | Key Findings | Reference |
| Healthy Adult Men | L-[1-¹³C,¹⁵N]valine | Valine carbon flux | Mean valine carbon flux was 13.9 ± 0.8 µmol/kg/h. | |
| Human Fetuses at Term | [U-¹³C₅]valine | Fetal valine uptake and α-ketoisovalerate transport | Fetuses showed considerable valine uptake and high turnover. α-Ketoisovalerate was not transported at a net rate from the fetus to the placenta, suggesting significant fetal catabolism. | [1] |
| Isolated Perfused Rat Kidney | [1-¹⁴C]valine and 3-methyl-2-oxo[1-¹⁴C]butanoate | Oxidation rates | The rate of oxidation of 3-methyl-2-oxobutanoate arising from valine transamination was greater than that of the keto acid provided in the perfusate. | [2] |
Signaling Pathways and Experimental Workflows
Valine Catabolic Pathway
The following diagram illustrates the initial steps of valine catabolism, leading to the production of this compound and its subsequent entry into the citric acid cycle.
In Vivo Stable Isotope Tracing Workflow
This diagram outlines the typical experimental workflow for an in vivo stable isotope tracing study to measure metabolic flux.
Experimental Protocols
Protocol 1: In Vivo Valine and 3-Methyl-2-oxobutanoate Kinetics using Stable Isotope Infusion in Humans
This protocol is adapted from studies investigating amino acid metabolism in human subjects.[1]
1. Subject Preparation:
-
Subjects are admitted to a clinical research center after an overnight fast.
-
Catheters are placed in a forearm vein for tracer infusion and in a contralateral hand vein, which is heated, for arterialized venous blood sampling.
2. Tracer Preparation and Infusion:
-
Sterile solutions of stable isotope-labeled tracers (e.g., [U-¹³C₅]valine) are prepared in saline.
-
A priming dose of the tracer is administered to rapidly achieve isotopic steady state in the plasma.
-
This is followed by a constant intravenous infusion of the tracer for a period of several hours (e.g., 3-4 hours).
3. Blood Sampling:
-
Arterialized venous blood samples are collected at baseline (before tracer infusion) and at regular intervals (e.g., every 15-30 minutes) during the infusion period.
-
Blood samples are collected in heparinized tubes, immediately placed on ice, and centrifuged to separate plasma.
-
Plasma is stored at -80°C until analysis.
4. Sample Analysis by Mass Spectrometry:
-
Plasma samples are deproteinized, and amino acids and keto acids are chemically derivatized to enhance their volatility and ionization for gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
-
The isotopic enrichment of valine and this compound is determined by monitoring specific ion pairs corresponding to the unlabeled (m+0) and labeled (e.g., m+5 for [U-¹³C₅]valine) forms of the metabolites.
5. Metabolic Flux Calculation:
-
The rate of appearance (Ra) of valine and this compound is calculated using steady-state isotope dilution equations:
-
Ra = F / E
-
Where F is the tracer infusion rate (in µmol/kg/h) and E is the isotopic enrichment of the metabolite in plasma at steady state.
-
Protocol 2: Ex Vivo Perfusion of Rat Kidney to Study Valine and 3-Methyl-2-oxobutanoate Metabolism
This protocol is based on an ex vivo model to study organ-specific metabolism.[2]
1. Animal Preparation:
-
Male Wistar rats are anesthetized.
-
The right kidney is isolated and cannulated for perfusion.
2. Perfusion Medium:
-
The kidney is perfused with a Krebs-Henseleit bicarbonate buffer containing bovine serum albumin, glucose, and a mixture of amino acids at physiological concentrations.
-
Radioactively labeled tracers, such as [1-¹⁴C]valine or 3-methyl-2-oxo[1-¹⁴C]butanoate, are added to the perfusion medium.
3. Perfusion Protocol:
-
The kidney is placed in a thermostatically controlled chamber and perfused in a recirculating system for a defined period (e.g., 60 minutes).
-
Samples of the perfusate are collected at various time points to measure the concentrations and radioactivity of valine, this compound, and ¹⁴CO₂.
4. Analysis:
-
The concentrations of amino acids and keto acids in the perfusate are determined using standard analytical techniques (e.g., HPLC).
-
The rate of ¹⁴CO₂ production is measured to determine the rate of oxidative decarboxylation of the labeled substrate.
-
The rates of transamination and oxidation are calculated based on the disappearance of the labeled substrate and the appearance of labeled products.
This guide provides a foundational understanding of the methodologies used to validate the in vivo metabolic flux of this compound. The choice of experimental approach will depend on the specific research question, the available resources, and the model system being studied. For further details, it is recommended to consult the original research articles cited.
References
Correlation of Urinary and Plasma Alpha-Ketoisovaleric Acid: A Comparative Guide for Researchers
For researchers and drug development professionals investigating metabolic disorders such as Maple Syrup Urine Disease (MSUD), understanding the relationship between urinary and plasma levels of key biomarkers is crucial for diagnostics, monitoring therapeutic efficacy, and developing novel treatments. Alpha-ketoisovaleric acid, a branched-chain keto acid (BCKA), is a pivotal biomarker that accumulates in both urine and plasma in individuals with MSUD due to a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKAD) enzyme complex. This guide provides a comparative analysis of urinary and plasma alpha-ketoisovaleric acid levels, supported by experimental data and detailed methodologies.
Quantitative Data Presentation
| Patient | Condition | Plasma α-Ketoisovaleric Acid (mg/100 ml) | Urinary α-Ketoisovaleric Acid (mg/24h) |
| Patient 1 | Before Treatment | 3.8 | 180 |
| Patient 1 | After Treatment | 0.2 | 1.5 |
| Patient 2 | Before Treatment | 2.5 | 110 |
| Patient 2 | After Treatment | 0.1 | 2.0 |
Data extracted from Langenbeck, U., et al. (1973). Clinica Chimica Acta.
A study by Cocchi et al. (1981) investigating the relationship between plasma branched-chain amino acids and their corresponding α-ketoacid analogues in seven MSUD patients found a high degree of correlation. Although this study focused on plasma levels, it highlights the strong biochemical relationship between the amino acids and their keto-derivatives, which are subsequently excreted in urine. The correlation coefficient for valine and its ketoacid, α-ketoisovaleric acid, was not explicitly stated, but the study reported a high correlation for all branched-chain amino and keto acids.
Signaling Pathways and Metabolic Relationships
The accumulation of alpha-ketoisovaleric acid in both plasma and urine is a direct consequence of the enzymatic defect in the catabolism of the branched-chain amino acid valine. The following diagram illustrates the metabolic pathway and the point of disruption in MSUD.
Caption: Metabolic pathway of valine and the enzymatic defect in MSUD.
Experimental Protocols
The quantification of alpha-ketoisovaleric acid in biological fluids requires specific and sensitive analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for α-Keto Acids
This protocol is based on the methodology described by Langenbeck et al. (1973) for the analysis of α-keto acids in serum and urine.
1. Sample Preparation:
-
Serum: To 1 ml of serum, add a known amount of an internal standard (e.g., α-ketocaproic acid). Deproteinize the sample by adding 4 ml of ethanol. Centrifuge at 3000 rpm for 10 minutes. Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Urine: To 1 ml of a 24-hour urine collection, add the internal standard.
2. Derivatization:
-
To the dried residue (from serum) or the urine sample, add 0.2 ml of a 2% (w/v) solution of hydroxylamine hydrochloride in pyridine.
-
Heat the mixture at 60°C for 30 minutes to form the oxime derivatives.
-
Evaporate the pyridine under nitrogen.
-
Add 0.1 ml of N,O-bis(trimethylsilyl)acetamide (BSA) with 10% trimethylchlorosilane (TMCS).
-
Heat at 60°C for 15 minutes to form the trimethylsilyl (TMS) derivatives.
3. GC-MS Analysis:
-
Gas Chromatograph: Use a gas chromatograph equipped with a capillary column suitable for separating organic acids (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: Inject 1-2 µl of the derivatized sample.
-
Temperature Program: Start at an initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 5°C/min.
-
Mass Spectrometer: Operate the mass spectrometer in electron impact (EI) mode. Monitor for characteristic ions of the TMS-oxime derivatives of α-ketoisovaleric acid and the internal standard.
4. Quantification:
-
Generate a calibration curve using standard solutions of α-ketoisovaleric acid of known concentrations that have undergone the same sample preparation and derivatization process.
-
Calculate the concentration of α-ketoisovaleric acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the GC-MS analysis of alpha-ketoisovaleric acid in biological samples.
Caption: General workflow for GC-MS analysis of alpha-ketoisovaleric acid.
Conclusion
The available evidence strongly indicates a direct and positive relationship between urinary and plasma levels of alpha-ketoisovaleric acid, particularly in the context of MSUD. While a precise mathematical correlation from large-scale studies remains to be established, the concurrent and significant elevation of this biomarker in both fluids makes it a reliable indicator of metabolic dysregulation in this disease. The standardized and validated analytical methods, such as the GC-MS protocol detailed here, are essential for the accurate quantification of alpha-ketoisovaleric acid, enabling researchers to effectively monitor disease progression and the response to therapeutic interventions. Further studies focusing on the simultaneous quantification in a larger cohort of patients would be beneficial to establish a definitive correlation coefficient between urinary and plasma levels.
Assessing Enzyme Specificity for 3-Methyl-2-oxobutanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic activity involving 3-Methyl-2-oxobutanoic acid, a key intermediate in branched-chain amino acid metabolism. Understanding the specificity of enzymes that metabolize this substrate is crucial for research in metabolic disorders, drug development, and biotechnology. This document outlines the primary enzymatic pathways, compares substrate specificities with supporting kinetic data, and provides detailed experimental protocols.
Key Enzymes Metabolizing this compound
Two primary enzymes are responsible for the metabolism of this compound (also known as α-ketoisovalerate):
-
Branched-chain α-keto acid dehydrogenase (BCKDH) complex: This mitochondrial enzyme complex catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids, a crucial step in the catabolism of valine, leucine, and isoleucine.
-
3-Methyl-2-oxobutanoate hydroxymethyltransferase (also known as ketopantoate hydroxymethyltransferase): This enzyme is involved in the biosynthesis of pantothenate (Vitamin B5) and coenzyme A.
Comparative Substrate Specificity
The specificity of these enzymes for this compound versus other structurally related molecules is a critical determinant of metabolic flux and regulation.
Branched-chain α-keto acid dehydrogenase (BCKDH) Complex
The BCKDH complex exhibits broad specificity, acting on all three branched-chain α-keto acids derived from the transamination of valine, leucine, and isoleucine. While detailed comparative kinetic data from a single source is limited in the available literature, the general substrate preference is well-established.
| Substrate | Chemical Structure | Corresponding Amino Acid | Notes on Reactivity |
| This compound (α-Ketoisovalerate) | CH(CH₃)₂COCOOH | Valine | Primary substrate, readily catabolized by the BCKDH complex. |
| 4-Methyl-2-oxopentanoic acid (α-Ketoisocaproate) | (CH₃)₂CHCH₂COCOOH | Leucine | Also a primary substrate for the BCKDH complex. |
| 3-Methyl-2-oxopentanoic acid (α-Keto-β-methylvalerate) | CH₃CH₂CH(CH₃)COCOOH | Isoleucine | Readily catabolized by the BCKDH complex. |
3-Methyl-2-oxobutanoate hydroxymethyltransferase
The specificity of 3-Methyl-2-oxobutanoate hydroxymethyltransferase from Escherichia coli has been characterized, with kinetic data available for several substrates.
| Substrate | Km (mM) | Vmax (µmol/min/mg) |
| This compound (α-Ketoisovalerate) | 1 | 2.8 |
| α-Ketobutyrate | 2.9 | 4 |
| α-Keto-β-methylvalerate | 5.9 | 0.43 |
| α-Ketovalerate | 25 | 2 |
Data sourced from UniProt entry P31057 for E. coli 3-methyl-2-oxobutanoate hydroxymethyltransferase.[1]
Signaling and Metabolic Pathways
The metabolism of this compound is integrated into central metabolic pathways. The following diagram illustrates the catabolic pathway of branched-chain amino acids, highlighting the role of the BCKDH complex.
Experimental Protocols
Spectrophotometric Assay for Branched-chain α-keto acid dehydrogenase (BCKDH) Complex Activity
This protocol provides a general framework for measuring the activity of the BCKDH complex by monitoring the reduction of NAD⁺ to NADH.
1. Principle:
The activity of the BCKDH complex is determined by measuring the rate of NADH production, which is coupled to the oxidative decarboxylation of the α-keto acid substrate. The increase in absorbance at 340 nm due to NADH formation is monitored.
2. Reagents:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5), 2 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), 0.2 mM EDTA.
-
Substrate Solution: 100 mM stock solution of this compound (or alternative substrate) in water.
-
Cofactor Solution: 10 mM NAD⁺ and 2.5 mM Coenzyme A (CoA) in water.
-
Enzyme Preparation: Isolated mitochondria or purified BCKDH complex.
3. Procedure:
-
Prepare the reaction mixture in a cuvette by combining the assay buffer, cofactor solution, and enzyme preparation.
-
Incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration.
-
Initiate the reaction by adding the substrate solution.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the rate of reaction from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Assay for 3-Methyl-2-oxobutanoate hydroxymethyltransferase Activity
This protocol outlines a method to determine the activity of 3-Methyl-2-oxobutanoate hydroxymethyltransferase.
1. Principle:
The forward reaction involves the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to this compound, producing tetrahydrofolate and 2-dehydropantoate. The rate of the reaction can be monitored by measuring the change in concentration of one of the substrates or products.
2. Reagents:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5).
-
Substrate 1: 10 mM this compound.
-
Substrate 2: 1 mM 5,10-methylenetetrahydrofolate.
-
Enzyme Preparation: Purified 3-Methyl-2-oxobutanoate hydroxymethyltransferase.
3. Procedure:
-
Set up the reaction mixture containing assay buffer, this compound, and the enzyme preparation.
-
Pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 5,10-methylenetetrahydrofolate.
-
The reaction can be monitored by various methods, such as HPLC, to follow the disappearance of substrates or the appearance of products over time.
-
Enzyme activity is calculated based on the rate of product formation or substrate consumption.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for assessing enzyme specificity.
This guide provides a foundational understanding of enzyme specificity concerning this compound. For more in-depth analysis, it is recommended to consult the primary literature for specific experimental conditions and detailed kinetic analyses.
References
Safety Operating Guide
Proper Disposal of 3-Methyl-2-oxobutanoic Acid: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 3-Methyl-2-oxobutanoic acid, tailored for researchers, scientists, and professionals in drug development.
This compound, also known as α-ketoisovaleric acid, is a crucial intermediate in the biosynthesis of the branched-chain amino acid valine. While essential in metabolic pathways, its handling and disposal require adherence to strict safety protocols to mitigate potential hazards. This document outlines the necessary steps for its safe disposal, presents key quantitative data, and illustrates the disposal workflow.
Quantitative Data Summary
For quick reference, the following table summarizes the key physical and chemical properties of this compound. This information is critical for assessing its behavior and potential risks during handling and disposal.
| Property | Value | Source |
| Molecular Formula | C5H8O3 | PubChem |
| Molecular Weight | 116.11 g/mol | PubChem |
| Boiling Point | 170.5 °C | PubChem[1] |
| Melting Point | 31.5 °C | PubChem[1] |
| Density | 1.115 - 1.120 g/cm³ | PubChem[1] |
| Solubility | Soluble in water | PubChem[1] |
| Hazard Description | Toxic, Moderate to severe irritant to skin and eyes | Selleck Chemicals[2] |
Disposal Workflow
The proper disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following workflow provides a logical, step-by-step process for its disposal.
Experimental Protocols for Disposal
While specific experimental protocols for the neutralization or chemical degradation of this compound for disposal are not commonly provided due to the complexities and potential for hazardous byproducts, the standard and recommended procedure is collection and disposal via a certified hazardous waste management service.
Accidental Release Measures:
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a NIOSH/MSHA-approved respirator, chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Containment and Absorption: For liquid spills, absorb the material with a non-combustible, inert absorbent material such as sand or vermiculite.
-
Collection: Carefully collect the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, such as alcohol, followed by a thorough cleaning with soap and water.
-
Disposal: The collected waste and any contaminated cleaning materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Waste Disposal Procedure:
The primary and mandated method for the disposal of this compound is through a licensed environmental waste management contractor.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Containerization: Collect waste this compound in a clearly labeled, non-reactive, and sealable container. The container should be appropriate for the storage of organic acids.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), and the date of accumulation.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Arrangement for Disposal: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. Disposal must be conducted in accordance with all applicable country, federal, state, and local regulations.[3]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methyl-2-oxobutanoic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Methyl-2-oxobutanoic acid, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, this document aims to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the required PPE.
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing | Follow manufacturer's specifications for breakthrough time and permeation rate |
| Respiratory Protection | Full-face respirator with appropriate cartridges | Recommended if exposure limits are exceeded or irritation is experienced |
| Foot Protection | Chemical-resistant boots | --- |
First-Aid Measures
Immediate and appropriate first aid is critical in the event of exposure to this compound.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential for maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.
-
Prevent contact with skin and eyes.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Spill Management and Disposal Plan
A clear and effective plan for spills and waste disposal is a critical component of laboratory safety.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure adequate ventilation to disperse any vapors.
-
Don Appropriate PPE: Before attempting to clean the spill, put on the recommended personal protective equipment, including a respirator, chemical-resistant gloves, safety goggles, and protective clothing.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite or sand.
-
Absorb and Collect: Carefully absorb the spilled material with the absorbent. For solid spills, gently sweep or scoop the material to avoid creating dust.
-
Package for Disposal: Place the absorbed material or swept solid into a suitable, labeled, and closed container for disposal.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent or detergent and water.
-
Dispose of Waste: Dispose of the container with the spilled material and any contaminated cleaning materials as hazardous waste.
Disposal Plan:
-
Small Quantities: For very small quantities of this compound, careful neutralization with a weak base (e.g., sodium bicarbonate solution) can be performed. The resulting solution should be checked with pH paper to ensure it is neutral before being flushed down the drain with a large excess of water.
-
Large Quantities and Contaminated Waste: Larger quantities of the acid, as well as any contaminated absorbent materials and PPE, must be disposed of as hazardous waste. This should be done through a licensed chemical waste disposal company. Controlled incineration with flue gas scrubbing is a suitable method.[1] Do not discharge into sewer systems.[1]
Experimental Protocol: Enzymatic Synthesis of this compound
This protocol provides a general method for the enzymatic synthesis of this compound using a transaminase.
Materials:
-
L-Valine
-
α-Ketoglutarate
-
Branched-chain amino acid transaminase
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (pH 7.5-8.0)
-
Reaction vessel
-
Incubator/shaker
-
Quenching solution (e.g., trichloroacetic acid)
-
Analytical equipment (e.g., HPLC)
Procedure:
-
Prepare the Reaction Mixture: In a reaction vessel, prepare a solution containing L-Valine (substrate), α-Ketoglutarate (amino group acceptor), and PLP (cofactor) in potassium phosphate buffer.
-
Enzyme Addition: Initiate the reaction by adding the branched-chain amino acid transaminase to the reaction mixture.
-
Incubation: Incubate the reaction mixture at an optimal temperature, typically between 25°C and 37°C, with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing the formation of this compound using a suitable analytical method like HPLC.
-
Reaction Quenching: Once the reaction has reached the desired conversion, stop the reaction by adding a quenching solution.
-
Product Isolation/Analysis: The product, this compound, can then be purified from the reaction mixture or directly quantified.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
